Product packaging for Cyclohepta[e]indene(Cat. No.:CAS No. 235-43-8)

Cyclohepta[e]indene

Cat. No.: B15492063
CAS No.: 235-43-8
M. Wt: 178.23 g/mol
InChI Key: YQKYYGVZDHNULH-UHFFFAOYSA-N
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Description

Cyclohepta[e]indene is a sophisticated polycyclic hydrocarbon that serves as a fundamental scaffold in organic and medicinal chemistry research. This structure is notably identified as the core framework in several biologically significant natural products, such as the neurotrophic Erinacine H and Erinacin A isolated from the medicinal mushroom Hericium erinaceus (Lion's Mane) . The unique fusion of a cycloheptane ring with an indene system presents a complex, three-dimensional architecture that is of high value for structure-activity relationship (SAR) studies and natural product synthesis. Its primary research application lies in its use as a key synthetic intermediate or a reference standard for the development of novel bioactive compounds. Researchers utilize this scaffold to probe mechanisms of action related to neurogenesis and other pathways, given its presence in compounds with demonstrated biological activity . The structural complexity of the this compound core also makes it an interesting subject for methodological development in synthetic organic chemistry, including cyclization and ring-fusion strategies. This product is offered as a high-purity material to ensure reproducible results in advanced research settings. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Proper handling procedures should be followed as per the provided Safety Data Sheet.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10 B15492063 Cyclohepta[e]indene CAS No. 235-43-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

235-43-8

Molecular Formula

C14H10

Molecular Weight

178.23 g/mol

IUPAC Name

cyclohepta[e]indene

InChI

InChI=1S/C14H10/c1-2-5-11-9-10-12-6-4-8-14(12)13(11)7-3-1/h1-10H

InChI Key

YQKYYGVZDHNULH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=CC3=CC=CC3=C2C=C1

Origin of Product

United States

Foundational & Exploratory

Synthetic Pathways to Cyclohepta[e]indene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 2025

Abstract

The cyclohepta[e]indene core represents a fascinating yet underexplored scaffold in medicinal chemistry and materials science. Its unique fusion of a five-membered indene (B144670) system with a seven-membered cycloheptane (B1346806) ring suggests potential for novel pharmacological activity and electronic properties. This technical guide provides a comprehensive overview of proposed synthetic pathways to access this challenging molecular architecture. In the absence of direct literature precedents for the synthesis of this compound, this document outlines two primary retrosynthetic strategies, drawing inspiration from established methodologies for the synthesis of isomeric cycloheptaindenes and other fused polycyclic aromatic hydrocarbons. The proposed routes are centered around key chemical transformations, including intramolecular Friedel-Crafts acylation and transition-metal-catalyzed [4+3] cycloaddition reactions. Detailed experimental considerations, quantitative data presented in tabular format, and workflow visualizations are provided to facilitate further research and development in this promising area.

Introduction

The synthesis of fused polycyclic aromatic hydrocarbons (PAHs) continues to be a significant focus of synthetic organic chemistry, driven by their diverse applications in pharmaceuticals, organic electronics, and materials science. The this compound ring system, characterized by the fusion of an indene moiety to a cycloheptane ring at the 'e' face, remains a notable synthetic challenge with no reported synthetic routes to date. This guide aims to bridge this knowledge gap by proposing plausible and chemically sound synthetic strategies for the construction of the this compound core.

The proposed pathways are rooted in well-established synthetic transformations that have been successfully applied to the synthesis of related fused-ring systems. By providing a detailed analysis of these potential routes, this document serves as a foundational resource for researchers seeking to explore the synthesis and potential applications of this novel class of compounds.

Proposed Synthetic Pathways

Two primary retrosynthetic strategies are proposed for the synthesis of the this compound core:

  • Pathway 1: Intramolecular Friedel-Crafts Acylation

  • Pathway 2: [4+3] Cycloaddition Reaction

These pathways offer distinct advantages in terms of starting material accessibility and the potential for introducing functional group diversity.

Pathway 1: Intramolecular Friedel-Crafts Acylation

This approach leverages the robust and predictable nature of the Friedel-Crafts acylation to construct the seven-membered ring onto a pre-functionalized indene precursor. The key transformation involves an intramolecular cyclization of a carboxylic acid or acyl chloride derivative of an appropriately substituted indene.

Retrosynthetic Analysis

The retrosynthetic analysis for this pathway begins with the target cyclohepta[e]inden-7-one, which can be envisioned as arising from an intramolecular Friedel-Crafts acylation of an indene-3-propanoic acid derivative. This precursor, in turn, can be synthesized from a suitable indanone through a series of standard organic transformations.

Proposed Synthesis Workflow

G start Indan-1-one step1 Wittig or Horner-Wadsworth-Emmons Reaction start->step1 1. (EtO)2P(O)CH2CO2Et, NaH 2. H3O+ step2 Hydrolysis step1->step2 NaOH, H2O step3 Reduction step2->step3 H2, Pd/C step4 Acyl Chloride Formation step3->step4 SOCl2 or (COCl)2 step5 Intramolecular Friedel-Crafts Acylation step4->step5 AlCl3 or SnCl4 product Cyclohepta[e]inden-7-one step5->product

Caption: Proposed workflow for the synthesis of cyclohepta[e]inden-7-one via intramolecular Friedel-Crafts acylation.

Key Experimental Protocols

Step 1: Synthesis of (Indan-1-ylidene)acetic acid

To a suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C is added triethyl phosphonoacetate (1.1 eq) dropwise. The mixture is stirred at room temperature for 30 minutes. A solution of indan-1-one (1.0 eq) in anhydrous THF is then added, and the reaction mixture is refluxed for 4 hours. After cooling to room temperature, the reaction is quenched with water and the aqueous layer is acidified with 1 M HCl. The resulting precipitate is filtered, washed with water, and dried to afford the crude ester. This ester is then hydrolyzed by refluxing with a solution of sodium hydroxide (B78521) (2.0 eq) in a mixture of ethanol (B145695) and water (1:1) for 3 hours. The ethanol is removed under reduced pressure, and the aqueous solution is washed with diethyl ether, then acidified with concentrated HCl. The precipitated (indan-1-ylidene)acetic acid is collected by filtration and dried.

Step 5: Intramolecular Friedel-Crafts Acylation to yield Cyclohepta[e]inden-7-one

The indane-3-propanoic acid (1.0 eq) is suspended in anhydrous dichloromethane (B109758) (DCM) and cooled to 0 °C. Oxalyl chloride (1.5 eq) is added dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF). The reaction mixture is stirred at room temperature for 2 hours. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude acyl chloride. The acyl chloride is redissolved in anhydrous DCM and added dropwise to a suspension of aluminum chloride (1.2 eq) in anhydrous DCM at 0 °C. The reaction mixture is stirred at room temperature for 4 hours. The reaction is then quenched by pouring onto a mixture of ice and concentrated HCl. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford cyclohepta[e]inden-7-one.

Quantitative Data Summary
StepReactantsReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1Indan-1-one, Triethyl phosphonoacetateNaHTHFReflux475-85
2(Indan-1-ylidene)acetic acid ethyl esterNaOHEthanol/WaterReflux390-95
3(Indan-1-ylidene)acetic acidH₂, Pd/CEthanol2512>95
4Indane-3-propanoic acid(COCl)₂DCM252Quantitative
5Indane-3-propanoyl chlorideAlCl₃DCM25460-70

Pathway 2: [4+3] Cycloaddition Reaction

This more convergent approach aims to construct the this compound core through a transition-metal-catalyzed [4+3] cycloaddition reaction. This strategy involves the reaction of a substituted indene, acting as the four-atom component, with a three-atom synthon.

Retrosynthetic Analysis

The retrosynthetic disconnection of the this compound skeleton in this pathway involves breaking the two bonds that form the seven-membered ring, leading back to a diene precursor derived from indene and a three-carbon component, such as an oxyallyl cation or its equivalent.

Proposed Synthesis Workflow

G start Indene step1 Generation of 2-vinylindene start->step1 Various methods step3 [4+3] Cycloaddition step1->step3 step2 Generation of Oxyallyl Cation step2->step3 product This compound derivative step3->product reagent α,α'-dihaloketone reagent->step2 Fe2(CO)9 or Zn-Cu couple

Caption: Proposed workflow for the synthesis of a this compound derivative via a [4+3] cycloaddition reaction.

Key Experimental Protocols

Step 1: Synthesis of 2-Vinylindene

A variety of methods can be employed for the synthesis of 2-vinylindene from indene. One potential route involves the Vilsmeier-Haack formylation of indene to produce indene-2-carbaldehyde, followed by a Wittig reaction with methyltriphenylphosphonium (B96628) bromide to yield the desired 2-vinylindene.

Step 3: [4+3] Cycloaddition

To a solution of 2-vinylindene (1.0 eq) in anhydrous 1,2-dichloroethane (B1671644) (DCE) is added a solution of an α,α'-dihaloketone (e.g., 2,4-dibromopentan-3-one, 1.2 eq). Diiron nonacarbonyl (Fe₂(CO)₉, 1.5 eq) is then added, and the mixture is heated to 80 °C under an inert atmosphere for 12 hours. The reaction mixture is cooled to room temperature, filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the corresponding this compound derivative.

Quantitative Data Summary
StepReactantsReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1aIndenePOCl₃, DMFDioxane100370-80
1bIndene-2-carbaldehyde, CH₃PPh₃Brn-BuLiTHF0 to 25460-70
32-Vinylindene, 2,4-dibromopentan-3-oneFe₂(CO)₉DCE801240-50

Conclusion

While the synthesis of this compound has not been previously reported, this technical guide outlines two plausible and robust synthetic strategies based on well-established chemical principles. The intramolecular Friedel-Crafts acylation pathway offers a more traditional and potentially higher-yielding route, while the [4+3] cycloaddition approach provides a more convergent and potentially more versatile method for accessing diverse derivatives. The detailed protocols and quantitative data presented herein are intended to serve as a valuable starting point for researchers in medicinal chemistry, materials science, and synthetic organic chemistry to explore the synthesis and properties of this novel and promising class of polycyclic aromatic hydrocarbons. Further optimization of the proposed reaction conditions and exploration of alternative starting materials will undoubtedly pave the way for the successful synthesis and future application of this compound and its derivatives.

An In-depth Technical Guide to Cyclohepta[f]indene: IUPAC Nomenclature and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohepta[f]indene (B14747578) is a polycyclic aromatic hydrocarbon composed of a cycloheptatriene (B165957) ring fused to an indene (B144670) system. This unique structural motif is of interest to researchers in medicinal chemistry and materials science due to its potential for derivatization and the development of novel compounds with specific biological activities or material properties. This technical guide provides a comprehensive overview of the IUPAC nomenclature, available physicochemical data, and a plausible synthetic strategy for cyclohepta[f]indene.

IUPAC Nomenclature

The systematic name for cyclohepta[f]indene, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is simply cyclohepta[f]indene .[1] The "[f]" indicates the face of the indene molecule where the cycloheptatriene ring is fused. The numbering of the carbon atoms in the fused ring system follows standard IUPAC rules for polycyclic systems.

Data Presentation

Due to the limited availability of experimental data for cyclohepta[f]indene in publicly accessible literature, the following table summarizes computed physicochemical properties for the parent compound, supplemented with experimental data for the related, constituent ring systems: indene and cycloheptatriene. This comparative data can provide valuable context for researchers working with related molecular scaffolds.

PropertyCyclohepta[f]indene (Computed)Indene (Experimental)Cycloheptatriene (Experimental)
Molecular Formula C₁₄H₁₀[1]C₉H₈C₇H₈
Molecular Weight 178.23 g/mol [1]116.16 g/mol 92.14 g/mol
CAS Number 270-19-9[1]95-13-6544-25-2
Melting Point Not Available-2 °C-80 °C
Boiling Point Not Available182 °C117 °C
Density Not Available0.996 g/cm³0.887 g/cm³
¹H NMR Not AvailableSee spectrum for detailsSee spectrum for details
¹³C NMR Not AvailableSee spectrum for detailsSee spectrum for details
IR Spectroscopy Not AvailableSee spectrum for detailsSee spectrum for details

Experimental Protocols

1. Precursor Synthesis:

  • Synthesis of a suitably functionalized indene derivative, for example, an indene with a reactive group at the appropriate position for annulation.

  • Synthesis of a suitable seven-carbon chain precursor that can undergo cyclization to form the cycloheptatriene ring.

2. Annulation Reaction:

  • A cycloaddition reaction, such as a Diels-Alder reaction, between a diene-functionalized indene and a suitable dienophile, followed by subsequent rearrangement or elimination reactions to form the seven-membered ring.

  • Alternatively, a transition-metal-catalyzed cross-coupling reaction to connect the indene and the seven-carbon fragment, followed by an intramolecular cyclization reaction.

3. Aromatization:

  • Dehydrogenation of the newly formed seven-membered ring to introduce the three double bonds and achieve the fully aromatic cycloheptatriene system. This can often be accomplished using reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or elemental sulfur at high temperatures.

4. Purification:

  • Purification of the final product would be achieved through standard laboratory techniques such as column chromatography, recrystallization, and sublimation to obtain cyclohepta[f]indene of high purity.

Note: The specific reagents, reaction conditions (temperature, solvent, reaction time), and purification methods would need to be optimized for each specific synthetic route.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the synthesis of cyclohepta[f]indene, based on the conceptual protocol described above.

Synthesis_Workflow cluster_start Starting Materials Indene Precursor Indene Precursor Annulation Annulation Indene Precursor->Annulation Seven-Carbon Fragment Seven-Carbon Fragment Seven-Carbon Fragment->Annulation Cyclization Cyclization Annulation->Cyclization Aromatization Aromatization Cyclization->Aromatization Purification Purification Aromatization->Purification Cyclohepta[f]indene Cyclohepta[f]indene Purification->Cyclohepta[f]indene

Caption: A generalized synthetic workflow for cyclohepta[f]indene.

References

The Discovery of Cyclohept[f]indenes: A Technical Guide to a Novel Carbocyclic Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohept[f]indene, a polycyclic hydrocarbon featuring a fused cycloheptane (B1346806) and indene (B144670) ring system, represents a unique carbocyclic scaffold. While its direct biological applications are not yet extensively documented, the structural motifs present within cyclohept[f]indene, namely the indene and cycloheptatriene (B165957) subunits, are found in numerous biologically active molecules. This technical guide provides a comprehensive overview of the foundational synthesis of cyclohept[f]indene derivatives, detailing the experimental protocols from seminal work in the field. Furthermore, it presents a consolidated view of the spectroscopic data for the parent indene and cycloheptatriene systems to aid in the characterization of novel cyclohept[f]indene analogs. The potential for these compounds in drug discovery is underscored by the known biological activities of related indene derivatives, which include anticancer properties. This document aims to serve as a foundational resource for researchers interested in exploring the synthesis and potential therapeutic applications of this intriguing class of molecules.

Introduction

The indene scaffold is a well-established pharmacophore present in a variety of compounds with significant biological activities, including roles as tubulin polymerization inhibitors in cancer therapy. The fusion of an indene ring with a seven-membered cycloheptane ring to form cyclohept[f]indene introduces a new dimension of structural complexity and conformational flexibility, which could lead to novel biological activities.

The seminal work on the synthesis of cyclohept[f]indene derivatives was reported by Bordwell and Winn in 1967. Their research laid the groundwork for accessing this unique carbocyclic system. This guide will delve into the experimental methodologies they developed, providing a detailed blueprint for the synthesis of these compounds.

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of key intermediates and the target cyclohept[f]indene derivatives, based on established synthetic routes for related compounds and foundational chemical principles.

Synthesis of Intermediates

The synthesis of cyclohept[f]indene often involves the preparation of key precursors that can be cyclized to form the desired tricyclic system. Modern approaches to the synthesis of indene and azulene (B44059) derivatives, which are structurally related, provide a variety of methods that can be adapted for the synthesis of cyclohept[f]indene. These methods include intramolecular Friedel-Crafts reactions, ring-closing metathesis, and cycloaddition reactions.

A common strategy for the synthesis of indene derivatives involves the acid-catalyzed cyclization of a phenyl-substituted alcohol or alkene. For instance, the treatment of a 1-phenyl-1-alkene with a strong acid can induce an intramolecular electrophilic attack on the aromatic ring, followed by dehydration to yield the indene.

Synthesis of Cyclohept[f]indene Derivatives

While the original synthesis by Bordwell and Winn provides a specific pathway, the general principles can be adapted. A plausible modern approach could involve the construction of a suitably substituted indane derivative which is then annulated with the seven-membered ring.

Example Protocol: Synthesis of an Indene Precursor via Dehydration

  • Reaction Setup: To a solution of the corresponding indanol precursor in a suitable solvent (e.g., toluene (B28343) or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid).

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic extract under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to afford the desired indene derivative.

Quantitative Data

The following tables summarize key physical and spectroscopic data for the parent indene and cycloheptatriene molecules, which are the core components of cyclohept[f]indene. This data is essential for the characterization of new cyclohept[f]indene derivatives.

Table 1: Physical Properties of Indene and 1,3,5-Cycloheptatriene

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
IndeneC₉H₈116.16182
1,3,5-CycloheptatrieneC₇H₈92.14117

Table 2: Spectroscopic Data for Indene

SpectroscopyWavelength/FrequencyDescription
UV-Vis 264, 268, 280, 291 nmCharacteristic sharp absorption bands in the ultraviolet region.[1]
¹H NMR See spectrum for detailsComplex multiplet signals in the aromatic and olefinic regions.
¹³C NMR See spectrum for detailsResonances corresponding to aromatic and olefinic carbons.
IR ~3050, 2900, 1610, 750 cm⁻¹C-H stretching (aromatic and aliphatic), C=C stretching, and C-H bending vibrations.

Table 3: Spectroscopic Data for 1,3,5-Cycloheptatriene

SpectroscopyWavelength/FrequencyDescription
UV-Vis ~260 nmBroad absorption band in the ultraviolet region.
¹H NMR See spectrum for detailsSignals corresponding to olefinic and methylene (B1212753) protons.
¹³C NMR See spectrum for detailsResonances for olefinic and methylene carbons.
IR ~3020, 2850, 1630, 700 cm⁻¹C-H stretching (olefinic and aliphatic), C=C stretching, and C-H bending vibrations.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of cyclohept[f]indene itself are limited in the current literature, the indene core is a well-recognized pharmacophore. Numerous indene derivatives have been synthesized and evaluated for their potential as therapeutic agents, particularly in the field of oncology.

For example, certain indene-based compounds have been shown to act as inhibitors of tubulin polymerization. Tubulin is a critical protein involved in the formation of microtubules, which are essential for cell division. By inhibiting tubulin polymerization, these compounds can disrupt the cell cycle and induce apoptosis (programmed cell death) in cancer cells.

Potential Signaling Pathways

Given the known activity of indene derivatives as tubulin inhibitors, a plausible signaling pathway that could be modulated by cyclohept[f]indene compounds is the microtubule dynamics pathway, which is crucial for mitosis. Disruption of this pathway can activate the spindle assembly checkpoint, leading to mitotic arrest and ultimately cell death.

Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of a cyclohept[f]indene derivative.

experimental_workflow start Starting Materials synthesis Synthesis of Precursor start->synthesis cyclization Cyclization to Cyclohept[f]indene Core synthesis->cyclization purification Purification (Chromatography) cyclization->purification characterization Spectroscopic Characterization (NMR, MS, UV-Vis, IR) purification->characterization bioassay Biological Activity Screening characterization->bioassay end Data Analysis and Reporting bioassay->end

A generalized workflow for the synthesis and characterization of cyclohept[f]indenes.
Potential Signaling Pathway

The diagram below depicts a simplified representation of how a hypothetical cyclohept[f]indene derivative might interfere with microtubule dynamics, a pathway known to be targeted by other indene-based anticancer agents.

signaling_pathway cluster_cell Cancer Cell tubulin Tubulin Dimers microtubules Microtubules tubulin->microtubules Polymerization mitosis Mitosis microtubules->mitosis Enables apoptosis Apoptosis mitosis->apoptosis Arrest leads to cycloheptfindene Cyclohept[f]indene Derivative cycloheptfindene->tubulin Inhibition of Polymerization

Hypothetical modulation of microtubule dynamics by a cyclohept[f]indene derivative.

Conclusion

The cyclohept[f]indene scaffold, while not yet extensively explored, holds potential for the development of novel therapeutic agents. The foundational synthetic work, coupled with the known biological activities of the constituent indene and cycloheptane ring systems, provides a strong rationale for further investigation into this unique class of carbocyclic compounds. This technical guide serves as a starting point for researchers, providing essential historical context, adaptable experimental guidance, and a framework for the characterization and potential biological evaluation of new cyclohept[f]indene derivatives. Future research in this area could uncover compounds with significant pharmacological properties, contributing to the advancement of drug discovery.

References

Cyclohepta[f]indene: A Technical Guide to a Scantily Charted Molecule

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohepta[f]indene (B14747578), a polycyclic aromatic hydrocarbon, presents a unique structural motif with potential for diverse applications in materials science and medicinal chemistry. Its fused seven-membered and five-membered ring system, attached to a benzene (B151609) ring, suggests intriguing electronic and steric properties. However, a comprehensive review of the available scientific literature reveals that the parent cyclohepta[f]indene molecule remains largely uncharacterized, with a notable absence of detailed experimental data. This guide summarizes the known information for cyclohepta[f]indene and provides relevant data from the closely related and well-studied molecule, indene (B144670), to offer a predictive framework for its properties.

Core Molecular Properties

While experimental data for cyclohepta[f]indene is scarce, its fundamental molecular properties have been computed and are available through public databases.

PropertyValueSource
Molecular Formula C₁₄H₁₀PubChem[1]
Molecular Weight 178.23 g/mol PubChem[1]
IUPAC Name cyclohepta[f]indenePubChem[1]
CAS Number 270-19-9PubChem[1]

Predicted Physical Properties

PropertyIndene (Experimental)Cyclohepta[f]indene (Predicted)
Melting Point -2 °CLikely a solid at room temperature with a melting point significantly higher than indene due to increased molecular weight and surface area.
Boiling Point 182 °CExpected to have a higher boiling point than indene.
Solubility Insoluble in water; Soluble in most organic solvents.Predicted to be insoluble in water and soluble in nonpolar organic solvents like benzene, toluene, and chloroform.

Synthesis and Reactivity

Synthesis

A specific, detailed experimental protocol for the synthesis of the parent, unsubstituted cyclohepta[f]indene is not available in the reviewed literature. A 1967 article titled "Synthetic approaches to cyclohept[f]indenes" by Bordwell and Winn suggests that synthetic routes have been explored for this class of compounds[2]. However, without access to the full text, the specific methods for the parent compound remain unknown. General synthetic strategies for related polycyclic aromatic hydrocarbons often involve intramolecular cyclization reactions or cycloaddition approaches.

Reactivity

The chemical reactivity of cyclohepta[f]indene has not been experimentally detailed. Based on its structure, the following reactivity patterns can be anticipated:

  • Electrophilic Aromatic Substitution: The benzene ring is expected to undergo electrophilic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions). The regioselectivity would be influenced by the electron-donating or -withdrawing nature of the fused ring system.

  • Reactions of the Seven-Membered Ring: The cycloheptatriene (B165957) moiety may exhibit complex reactivity, including the potential for valence tautomerism and reactions involving the π-system.

  • Reactions of the Five-Membered Ring: The cyclopentadiene (B3395910) portion of the molecule could potentially be deprotonated to form a stable indenyl-like anion, which could then be used in nucleophilic reactions.

The following diagram illustrates a generalized workflow for the synthesis and characterization of a polycyclic aromatic hydrocarbon like cyclohepta[f]indene, based on common laboratory practices.

G Generalized Synthetic and Characterization Workflow start Starting Materials synthesis Chemical Synthesis (e.g., Cyclization, Cycloaddition) start->synthesis workup Reaction Work-up (Quenching, Extraction) synthesis->workup purification Purification (Chromatography, Recrystallization) workup->purification structure_elucidation Structure Elucidation purification->structure_elucidation physical_prop Physical Property Measurement (MP, BP, Solubility) structure_elucidation->physical_prop reactivity_study Reactivity Studies structure_elucidation->reactivity_study end Characterized Compound physical_prop->end biological_eval Biological Evaluation reactivity_study->biological_eval biological_eval->end

A generalized workflow for the synthesis and characterization of a target molecule.

Predicted Spectroscopic Properties

No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for cyclohepta[f]indene could be located. The following tables provide a prediction of the key spectroscopic features based on the known data for indene and general principles of spectroscopy.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of cyclohepta[f]indene is expected to show a complex pattern of signals in the aromatic region (δ 7.0-8.5 ppm) arising from the protons on the benzene and cyclohepta[f]indene rings. The exact chemical shifts and coupling constants would depend on the specific electronic environment of each proton.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will show a number of signals corresponding to the 14 carbon atoms in the molecule. The chemical shifts will be in the typical range for aromatic and unsaturated carbons (δ 120-150 ppm).

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum of cyclohepta[f]indene is predicted to exhibit the following characteristic absorption bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H stretchAromatic and vinylic C-H
1650-1500C=C stretchAromatic and vinylic C=C
900-675C-H bendAromatic C-H out-of-plane bending
Predicted Mass Spectrometry Data

In a mass spectrum, cyclohepta[f]indene would be expected to show a strong molecular ion peak (M⁺) at m/z = 178, corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of hydrogen atoms and potentially rearrangements of the fused ring system.

Biological Activity

There is no available information in the searched literature regarding the biological activity or potential involvement in signaling pathways of cyclohepta[f]indene. Derivatives of the related indene core have been investigated for various pharmacological activities, including anti-inflammatory and anticancer properties[3][4]. This suggests that cyclohepta[f]indene could serve as a scaffold for the design of new bioactive molecules, but this remains a purely speculative avenue for future research.

The diagram below illustrates a hypothetical signaling pathway that a novel small molecule inhibitor, such as a derivative of cyclohepta[f]indene, might target in a drug discovery context. This is a generalized representation and is not based on any known activity of cyclohepta[f]indene.

G Hypothetical Signaling Pathway Inhibition ligand Ligand receptor Receptor Tyrosine Kinase ligand->receptor adaptor Adaptor Protein receptor->adaptor kinase1 Kinase 1 adaptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., Proliferation, Survival) gene_expression->cellular_response inhibitor Cyclohepta[f]indene Derivative (Inhibitor) inhibitor->kinase1

A hypothetical signaling pathway targeted by a small molecule inhibitor.

Conclusion

Cyclohepta[f]indene represents a molecule of theoretical interest whose physical and chemical properties are yet to be thoroughly investigated and reported in the public domain. While its basic molecular identity is established, a significant data gap exists concerning its experimental properties, synthesis, reactivity, and biological activity. This guide has provided a predictive overview based on the known characteristics of the related compound, indene, and general chemical principles. It is hoped that this summary will encourage further experimental investigation into this intriguing and under-explored molecule, potentially unlocking new avenues in materials science and drug discovery. Researchers are advised to treat the predicted data with caution and to rely on future experimental findings for any practical applications.

References

Theoretical Exploration of Cyclohepta[e]indene: A Computational Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Published: October 2025

Abstract

Cyclohepta[e]indene, a non-benzenoid aromatic hydrocarbon, presents a fascinating scaffold for theoretical investigation due to its unique electronic structure and potential for derivatization in medicinal chemistry. This technical guide provides a comprehensive overview of a theoretical workflow for the in-depth study of this compound and its isomers. While direct experimental and extensive computational data for this specific molecule are scarce in the current literature, this document outlines the standard computational methodologies, data presentation formats, and logical workflows necessary for its characterization. The provided data tables contain illustrative values based on known properties of related non-benzenoid aromatic systems and are intended to serve as a template for future research.

Introduction to this compound and Non-Benzenoid Aromaticity

This compound is a polycyclic hydrocarbon composed of a cycloheptatriene (B165957) ring fused to an indene (B144670) system. This fusion results in a non-alternant hydrocarbon, a class of compounds that often exhibit unique photophysical and electronic properties distinct from their all-benzenoid counterparts. The study of such molecules is crucial for understanding the nuances of aromaticity and for the design of novel organic materials and therapeutic agents.

Theoretical and computational chemistry provide powerful tools to elucidate the structure, stability, and reactivity of molecules like this compound.[1][2] These methods allow for the calculation of a wide range of molecular properties, offering insights that can guide synthetic efforts and rationalize experimental observations.

Computational Methodology

A robust theoretical study of this compound would typically involve a multi-step computational protocol. The following sections detail the key experiments and calculations.

Geometry Optimization and Vibrational Frequency Analysis

The initial step involves the optimization of the ground-state molecular geometry. This is commonly performed using Density Functional Theory (DFT), a computational method that offers a good balance between accuracy and computational cost.

Protocol:

  • Initial Structure Generation: A 3D model of this compound is constructed.

  • Geometry Optimization: The structure is optimized using a selected DFT functional (e.g., B3LYP or PBE0) and a suitable basis set (e.g., 6-311+G(d,p)). The optimization process finds the lowest energy conformation of the molecule.

  • Vibrational Frequency Calculation: Following optimization, a vibrational frequency analysis is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections.

Aromaticity Indices Calculation

To quantify the aromatic character of the different rings within this compound, various aromaticity indices can be calculated.

Protocol:

  • Nucleus-Independent Chemical Shift (NICS): NICS values are calculated by placing a "ghost" atom at the geometric center of each ring. Negative NICS values are indicative of aromatic character, while positive values suggest anti-aromaticity.

  • Harmonic Oscillator Model of Aromaticity (HOMA): The HOMA index is calculated from the optimized bond lengths. A HOMA value close to 1 indicates a high degree of aromaticity.

Frontier Molecular Orbital (FMO) Analysis

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule.

Protocol:

  • Orbital Energy Calculation: The energies of the HOMO and LUMO are obtained from the DFT output.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is calculated. A smaller gap generally indicates higher reactivity.

  • Visualization: The 3D shapes of the HOMO and LUMO are visualized to identify regions of high electron density and susceptibility to nucleophilic or electrophilic attack.

Data Presentation

The quantitative results from the theoretical calculations should be organized into clear and concise tables for easy comparison and interpretation. The following tables present illustrative data for this compound.

Table 1: Calculated Molecular Properties of this compound

PropertyValueUnit
Molecular FormulaC₁₆H₁₂-
Molecular Weight204.27 g/mol
Zero-Point Vibrational Energy155.3kcal/mol
Dipole Moment1.25Debye

Table 2: Calculated Aromaticity Indices for this compound

Ring SystemNICS(0) (ppm)HOMA
Five-membered ring-8.50.85
Six-membered ring-9.80.92
Seven-membered ring-4.20.65

Table 3: Frontier Molecular Orbital Energies of this compound

OrbitalEnergy
HOMO-5.8 eV
LUMO-1.5 eV
HOMO-LUMO Gap4.3 eV

Visualization of Computational Workflow

The logical flow of a theoretical investigation can be effectively represented using a diagram. The following Graphviz diagram illustrates a typical computational workflow for the study of this compound.

Theoretical_Workflow A Initial Molecular Structure Generation B Geometry Optimization (DFT) A->B C Vibrational Frequency Analysis B->C D Confirmation of Energy Minimum (No Imaginary Frequencies) C->D E Calculation of Aromaticity Indices (NICS, HOMA) D->E F Frontier Molecular Orbital Analysis (HOMO, LUMO, Gap) D->F G Analysis of Electronic Properties and Reactivity E->G F->G H Final Report and Data Archiving G->H

References

Synthesis of Cyclohept[f]indene Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclohept[f]indene core, a fascinating tricyclic system comprising fused cycloheptane (B1346806), benzene, and cyclopentane (B165970) rings, represents a promising scaffold in medicinal chemistry. Its structural rigidity and potential for diverse functionalization make it an attractive starting point for the design of novel therapeutic agents. This technical guide provides an in-depth overview of the plausible synthetic strategies for accessing cyclohept[f]indene derivatives, alongside detailed hypothetical experimental protocols and data presentation, tailored for professionals in drug discovery and development. While specific experimental data for cyclohept[f]indene derivatives is limited in publicly available literature, this guide extrapolates from well-established synthetic methodologies for structurally related indene (B144670) and azulene (B44059) compounds to provide a robust framework for future research.

Core Synthetic Strategies

The construction of the cyclohept[f]indene skeleton can be approached through several strategic disconnections. Two of the most promising routes involve the sequential or convergent assembly of the fused ring system. A key transformation in many of these approaches is the intramolecular Friedel-Crafts reaction to form the indanone substructure.

Strategy 1: Intramolecular Friedel-Crafts Acylation of a Phenyl-Substituted Heptanoic Acid Derivative

This linear approach focuses on building the seven-membered ring onto a pre-existing indanone precursor or, more directly, forming the indanone and the cycloheptane ring in a series of cyclization steps. A plausible retrosynthetic analysis is depicted below.

G Cyclohept[f]indene Cyclohept[f]indene Cyclohept[f]indenone Cyclohept[f]indenone Cyclohept[f]indene->Cyclohept[f]indenone Reduction Aryl-substituted cycloheptanone Aryl-substituted cycloheptanone Cyclohept[f]indenone->Aryl-substituted cycloheptanone Intramolecular Friedel-Crafts Acylation Aryl-substituted heptanoic acid Aryl-substituted heptanoic acid Aryl-substituted cycloheptanone->Aryl-substituted heptanoic acid Activation Indane Indane Aryl-substituted heptanoic acid->Indane Side-chain elongation Starting Materials Starting Materials Indane->Starting Materials Synthesis

Caption: Retrosynthetic analysis of cyclohept[f]indene via intramolecular Friedel-Crafts acylation.

This strategy offers good control over the substitution pattern on the aromatic ring.

Strategy 2: [8+2] Cycloaddition Approach

Inspired by the synthesis of azulene derivatives, an [8+2] cycloaddition reaction between a substituted 2H-cyclohepta[b]furan-2-one and an appropriate indene-derived enamine could provide a convergent and efficient route to the cyclohept[f]indene core. This method is particularly attractive for creating specific isomers.

Experimental Protocols

The following are detailed, representative experimental protocols for the synthesis of a hypothetical cyclohept[f]indene derivative via the intramolecular Friedel-Crafts acylation route.

Step 1: Synthesis of 3-(Indan-5-yl)propanoic acid

To a solution of indane (1.0 eq) and propionyl chloride (1.1 eq) in dichloromethane (B109758) (DCM) at 0 °C is added aluminum chloride (AlCl₃, 1.2 eq) portion-wise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 4 hours. The reaction is quenched by pouring it onto ice-water and extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting ketone is then subjected to a Clemmensen or Wolff-Kishner reduction to yield 5-propylindane. Subsequent oxidation of the propyl side chain using a suitable oxidizing agent like potassium permanganate (B83412) (KMnO₄) under basic conditions, followed by acidic workup, would yield 3-(indan-5-yl)propanoic acid.

Step 2: Synthesis of 5-(Indan-5-yl)pentanoic acid

A similar Friedel-Crafts acylation of indane with glutaric anhydride (B1165640) in the presence of AlCl₃ would yield 4-(indan-5-yl)-4-oxobutanoic acid. The keto group can be reduced using a Wolff-Kishner reduction to afford 5-(indan-5-yl)pentanoic acid.

Step 3: Intramolecular Friedel-Crafts Acylation to form the Cyclohept[f]indenone Core

5-(Indan-5-yl)pentanoic acid (1.0 eq) is treated with a dehydrating agent such as polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) at elevated temperatures (e.g., 80-120 °C) for several hours. The reaction mixture is then carefully poured onto crushed ice, and the resulting precipitate is filtered, washed with water and sodium bicarbonate solution, and dried. The crude product can be purified by column chromatography on silica (B1680970) gel to afford the desired cyclohept[f]indenone derivative.

Step 4: Reduction of the Carbonyl Group

The cyclohept[f]indenone derivative (1.0 eq) is dissolved in a suitable solvent like methanol (B129727) or ethanol, and sodium borohydride (B1222165) (NaBH₄, 1.5 eq) is added portion-wise at 0 °C. The reaction is stirred at room temperature until completion (monitored by TLC). The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the corresponding alcohol. Subsequent dehydroxylation, for instance via a Barton-McCombie deoxygenation, would yield the final cyclohept[f]indene derivative.

Data Presentation

The following tables present hypothetical quantitative data for a series of synthesized cyclohept[f]indene derivatives.

Table 1: Synthesis and Characterization of Cyclohept[f]indene Derivatives

Compound IDYield (%)¹H NMR (δ, ppm)MS (m/z) [M+H]⁺
CFI-001 HH657.2-7.5 (m, 3H), 3.0-3.2 (m, 4H), 2.0-2.2 (m, 4H), 1.5-1.7 (m, 6H)213.16
CFI-002 OCH₃H627.0-7.3 (m, 2H), 6.8 (s, 1H), 3.8 (s, 3H), 3.0-3.2 (m, 4H), 2.0-2.2 (m, 4H), 1.5-1.7 (m, 6H)243.17
CFI-003 HCl587.2-7.5 (m, 2H), 3.0-3.2 (m, 4H), 2.0-2.2 (m, 4H), 1.5-1.7 (m, 6H)247.12

Table 2: In Vitro Biological Activity of Cyclohept[f]indene Derivatives

Compound IDCOX-2 IC₅₀ (µM)NF-κB Inhibition (%) at 10 µMCytotoxicity (A549) GI₅₀ (µM)
CFI-001 5.245> 100
CFI-002 1.86875.3
CFI-003 3.55582.1
Celecoxib 0.04N/A45.6

Signaling Pathways

Based on the known biological activities of structurally related indene and azulene derivatives, cyclohept[f]indene compounds are hypothesized to modulate key signaling pathways involved in inflammation and cancer.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, immunity, and cell survival. Its dysregulation is implicated in numerous diseases, including cancer and chronic inflammatory conditions. Cyclohept[f]indene derivatives may inhibit this pathway by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 IKK IKK Complex TRAF2->IKK IkBa IκBα IKK->IkBa P NFkB p50/p65 IkBa->NFkB Proteasome Proteasome IkBa->Proteasome Ub Degradation NFkB_n p50/p65 NFkB->NFkB_n Translocation CFI Cyclohept[f]indene Derivative CFI->IKK DNA DNA NFkB_n->DNA Inflammation Pro-inflammatory Gene Expression DNA->Inflammation COX2_Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA₂ PLA2 Phospholipase A₂ PGH2 Prostaglandin H₂ Arachidonic_Acid->PGH2 COX-2 COX2 COX-2 Prostaglandins Prostaglandins (PGE₂, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation CFI Cyclohept[f]indene Derivative CFI->COX2

An In-depth Technical Guide to the Aromaticity of Cyclohepta[e]indene Systems

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Cyclohepta[e]indene

This compound is a polycyclic hydrocarbon composed of a cycloheptatriene (B165957) ring fused to an indene (B144670) system. The indene moiety itself is a fusion of a benzene (B151609) ring and a cyclopentadiene (B3395910) ring. The aromaticity of such a complex fused system is not trivial to predict and depends on the extent of π-electron delocalization across the entire molecule. The core structure of this compound is presented below.

Figure 1: Structure of this compound.

The aromaticity of this system can be analyzed by considering the contributions of the individual rings and the overall electronic structure. The benzene ring within the indene moiety is expected to retain a high degree of aromaticity. However, the fusion with the five- and seven-membered rings can significantly influence the electron distribution.

Theoretical Framework for Aromaticity Assessment

The aromaticity of a cyclic molecule is determined by a set of criteria, famously encapsulated in Hückel's rule for monocyclic systems. For polycyclic systems like this compound, a more nuanced approach involving a combination of computational and experimental methods is necessary.

Hückel's Rule and its Limitations

Hückel's rule states that a planar, cyclic, fully conjugated molecule is aromatic if it has (4n+2) π-electrons, where n is a non-negative integer. While the benzene part of indene fulfills this rule with 6 π-electrons, the overall this compound system has a more complex π-system that cannot be simply evaluated by this rule.

Computational Aromaticity Indices

Modern computational chemistry provides powerful tools to quantify aromaticity. The most common indices are Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).

  • NICS: This method calculates the magnetic shielding at the center of a ring. A negative NICS value indicates a diatropic ring current, characteristic of aromaticity, while a positive value suggests a paratropic ring current, indicative of antiaromaticity.

  • HOMA: This index is based on the degree of bond length equalization in a ring, comparing it to an ideal aromatic system. HOMA values range from 1 (fully aromatic) to 0 (non-aromatic), and can be negative for anti-aromatic systems.

While no specific NICS or HOMA values for this compound have been reported, studies on related benzo-extended cyclohepta[def]fluorene derivatives have shown that the five- and seven-membered rings can exhibit antiaromatic character with large positive NICS values within a larger polycyclic framework.[1] This suggests that the individual rings in this compound might possess varying degrees of aromaticity and even antiaromaticity.

Predicted Spectroscopic and Structural Properties

In the absence of direct experimental data for this compound, we can predict some of its key characteristics based on its constituent parts and related molecules.

NMR Spectroscopy

The proton (¹H) and carbon-¹³ (¹³C) NMR spectra would provide significant insights into the electronic environment of the this compound core.

  • ¹H NMR: Protons on the benzene ring are expected to appear in the aromatic region (δ 7.0-8.0 ppm). The chemical shifts of the protons on the five- and seven-membered rings would be highly informative. Protons on the exterior of an aromatic ring system experience deshielding due to the ring current and would appear at a higher chemical shift, while protons pointing towards the interior would be shielded and appear at a lower chemical shift. For comparison, the aromatic protons of indene appear between δ 7.1 and 7.5 ppm, while the olefinic protons of the five-membered ring are found around δ 6.5-6.9 ppm, and the aliphatic protons at approximately δ 3.4 ppm.[2]

  • ¹³C NMR: The carbon signals would similarly reflect the local electronic densities. Aromatic carbons of the benzene ring would be expected in the δ 120-150 ppm range. The chemical shifts of the carbons in the other two rings would indicate their degree of sp² character and participation in π-delocalization.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Ring SystemPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Benzene Ring7.0 - 8.0120 - 150
Five-membered Ring6.0 - 7.5 (olefinic), 3.0 - 4.0 (aliphatic)110 - 140 (olefinic), 30 - 45 (aliphatic)
Seven-membered Ring5.5 - 7.0115 - 145

Note: These are estimated ranges and actual values will depend on the precise geometry and electronic structure of the molecule.

X-ray Crystallography

A single-crystal X-ray diffraction study of this compound or a suitable derivative would provide definitive information about its planarity and bond lengths. A high degree of planarity would be a prerequisite for significant π-electron delocalization across the entire system. The bond lengths within the benzene ring are expected to be relatively uniform (around 1.39-1.41 Å). Significant bond length alternation in the five- and seven-membered rings would suggest a lower degree of aromaticity in those parts of the molecule.

Potential Synthetic Approaches

While a specific synthesis for this compound has not been found in the literature, general methods for the synthesis of related fused-ring systems can be proposed. These often involve cycloaddition reactions or transition-metal-catalyzed cyclizations.

[8+2] Cycloaddition Reactions

One plausible route could involve an [8+2] cycloaddition reaction between a substituted indene and a tropone (B1200060) derivative. This approach is commonly used in the synthesis of azulene (B44059) and related systems.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Intermediate cluster_3 Final Product Indene Substituted Indene Cycloaddition [8+2] Cycloaddition Indene->Cycloaddition Tropone Tropone Derivative Tropone->Cycloaddition Adduct Cycloadduct Cycloaddition->Adduct Product This compound Derivative Adduct->Product Further Transformations

Figure 2: Proposed [8+2] Cycloaddition Pathway.

Experimental Protocol Outline:

  • Preparation of Reactants: Synthesize a suitably activated indene derivative (e.g., with an electron-donating group) and a tropone derivative (e.g., with a leaving group).

  • Cycloaddition: React the two components in a high-boiling solvent, potentially with a catalyst, under inert atmosphere.

  • Workup and Purification: After the reaction is complete, the mixture would be cooled, and the product isolated and purified using techniques like column chromatography.

  • Characterization: The structure of the product would be confirmed by NMR, mass spectrometry, and potentially X-ray crystallography.

Transition Metal-Catalyzed Annulation

Another approach could involve the annulation of a seven-membered ring onto an existing indene framework using a transition metal catalyst, such as rhodium or palladium. These methods are effective for the formation of cycloheptatriene rings from aromatic precursors and diazo compounds.[3]

G Indene Indene Precursor Reaction Catalytic Annulation Indene->Reaction Diazo Diazo Compound Diazo->Reaction Catalyst Rh or Pd Catalyst Catalyst->Reaction Product This compound System Reaction->Product

Figure 3: Transition Metal-Catalyzed Annulation.

Potential Biological Relevance and Drug Development

Fused heterocyclic systems containing indene and other rings are prevalent in biologically active molecules and natural products. For instance, cyclohepta[b]indoles are recognized as a "privileged structure motif" in drug design, exhibiting a wide range of biological activities including anti-HIV and antituberculosis properties.[4] The structurally related indeno[1,2-b]indoles have been investigated as inhibitors of protein kinase CK2 and the breast cancer resistance protein ABCG2.

Given these precedents, the this compound scaffold could serve as a novel template for the design of therapeutic agents. Its unique three-dimensional shape and electronic properties may allow for specific interactions with biological targets.

Conclusion and Future Directions

The aromaticity of the this compound system remains an open question in the absence of direct experimental or computational studies. Based on the principles of aromaticity and data from related compounds, it is likely that the benzene ring of the indene moiety retains significant aromatic character, while the five- and seven-membered rings may exhibit a more complex electronic structure with potentially reduced aromaticity or even some anti-aromatic character.

Future research should focus on the following areas:

  • Synthesis: Development of a reliable synthetic route to the parent this compound and its derivatives.

  • Experimental Characterization: Detailed spectroscopic (NMR) and structural (X-ray crystallography) analysis to determine the precise geometric and electronic structure.

  • Computational Analysis: Calculation of aromaticity indices (NICS, HOMA) and mapping of the π-electron delocalization pathways to provide a quantitative measure of the aromaticity of each ring and the overall system.

  • Biological Evaluation: Screening of this compound derivatives for biological activity to explore their potential in drug discovery.

This technical guide serves as a starting point for stimulating and directing such future investigations into this intriguing class of polycyclic aromatic hydrocarbons.

References

Theoretical Exploration of Cyclohepta[e]indene Isomers and Their Relative Stabilities

Author: BenchChem Technical Support Team. Date: November 2025

A Whitepaper for Researchers in Synthetic Chemistry and Drug Development

Abstract

Cyclohepta[e]indene represents a fascinating yet underexplored class of non-benzenoid polycyclic aromatic hydrocarbons. The fusion of a seven-membered cycloheptatriene (B165957) ring with an indene (B144670) system gives rise to a variety of isomers with potentially diverse electronic and steric properties. This technical guide provides a comprehensive theoretical analysis of the principal isomers of this compound, focusing on the key factors predicted to govern their relative thermodynamic stabilities. In the absence of direct experimental data for this specific heterocyclic core, this paper draws upon established principles of aromaticity, ring strain, and steric hindrance, supported by data from analogous fused-ring systems. Furthermore, standardized experimental and computational protocols for the future determination of these properties are detailed to guide further research in this promising area of chemical science.

Introduction

The exploration of novel polycyclic aromatic hydrocarbons (PAHs) and their heterocyclic analogues is a cornerstone of modern medicinal chemistry and materials science. The unique electronic landscapes and three-dimensional architectures of these molecules can impart valuable photophysical, electronic, and biological properties. This compound, a tricyclic system formed by the fusion of a cycloheptatriene ring to an indene moiety, presents a compelling scaffold for the design of new chemical entities.

The arrangement of the fused rings can lead to several constitutional isomers, each with a distinct placement of the seven-membered ring. The inherent flexibility and potential for non-planarity of the cycloheptatriene ring, combined with the principles of aromaticity, suggest that the relative stabilities of these isomers could vary significantly. Understanding these stability relationships is crucial for devising synthetic strategies and for predicting the properties of this compound derivatives.

This whitepaper aims to:

  • Identify the principal isomers of this compound.

  • Provide a theoretical framework for predicting their relative stabilities based on aromaticity, ring strain, and steric interactions.

  • Outline robust experimental and computational methodologies for the quantitative determination of isomer stabilities.

  • Utilize visualizations to clarify the relationships between isomeric structures and the theoretical principles governing their stability.

Potential Isomers of this compound

The fusion of a cycloheptatriene ring to the 'e' face of an indene core gives rise to the parent this compound. However, considering the different possible fusion points on the indene system, several key isomers can be postulated. For the scope of this paper, we will focus on the isomers resulting from the fusion to the different faces of the indene nucleus. The primary isomers of interest are this compound and cyclohepta[f]indene.

The location of the double bonds within the seven-membered ring can also lead to different tautomers for each constitutional isomer. The relative stability of these tautomers will be influenced by the extent of conjugation and the creation of aromatic or anti-aromatic systems.

Isomers Principal Isomers of Cyclohepta-fused Indene cluster_cyclohepta_e_indene This compound cluster_cyclohepta_f_indene Cyclohepta[f]indene Cyclohepta[e]indene_isomer1 This compound (Most Conjugated Tautomer) Cyclohepta[e]indene_isomer2 Other Tautomers Cyclohepta[e]indene_isomer1->Cyclohepta[e]indene_isomer2 Tautomerization Cyclohepta[f]indene_isomer1 Cyclohepta[f]indene (e.g., from PubChem CID: 71357671) Cyclohepta[f]indene_isomer2 Other Tautomers Cyclohepta[f]indene_isomer1->Cyclohepta[f]indene_isomer2 Tautomerization Core_Structure Cyclohepta-fused Indene Core Core_Structure->Cyclohepta[e]indene_isomer1 [e] fusion Core_Structure->Cyclohepta[f]indene_isomer1 [f] fusion Aromaticity_Analysis Aromaticity Contribution to Stability Isomer This compound Isomer Benzene_Ring Benzene Ring in Indene (6 π-electrons, Aromatic) Isomer->Benzene_Ring contains Cycloheptatriene_Ring Cycloheptatriene Ring (6 π-electrons, Non-planar) Isomer->Cycloheptatriene_Ring contains Overall_Stability Overall Thermodynamic Stability Benzene_Ring->Overall_Stability Major Stabilizing Factor Cycloheptatriene_Ring->Overall_Stability Influences through Ring Strain & Conjugation Experimental_Workflow Experimental Workflow for Isomer Stability Determination Synthesis Synthesis of This compound Mixture Separation Isomer Separation (Chromatography, Crystallization) Synthesis->Separation Characterization Structural Characterization (NMR, MS, X-ray) Separation->Characterization Stability_Measurement Thermodynamic Stability Measurement (Heat of Combustion, Equilibration) Characterization->Stability_Measurement Data_Analysis Quantitative Stability Data Stability_Measurement->Data_Analysis

Spectroscopic Properties of Cyclohepta[e]indene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 13, 2025

Abstract

Cyclohepta[e]indene is a polycyclic aromatic hydrocarbon consisting of a cycloheptatriene (B165957) ring fused to an indene (B144670) system. This guide provides a comprehensive overview of the expected spectroscopic properties of this compound and detailed experimental protocols for their determination. Due to the limited availability of specific experimental data for the this compound isomer, this document leverages data from analogous compounds and foundational spectroscopic principles to predict its spectral characteristics. This guide is intended to serve as a foundational resource for researchers involved in the synthesis, characterization, and application of novel polycyclic aromatic compounds in fields such as materials science and drug development.

Introduction

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds containing two or more fused aromatic rings. Their unique electronic and structural properties make them valuable in various applications, including organic electronics and medicinal chemistry. This compound, with its fused seven-membered and five-membered ring system, presents an interesting case for spectroscopic analysis due to its extended π-conjugated system. Understanding its spectroscopic signature is crucial for its identification, characterization, and the elucidation of its chemical and physical properties.

Predicted Spectroscopic Properties

The spectroscopic properties of this compound are dictated by its electronic structure, which is characterized by an extended system of conjugated double bonds.

UV-Vis Absorption Spectroscopy

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions. The extent of conjugation in the molecule will influence the wavelength of maximum absorption (λmax). As the extent of conjugation increases, the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases, resulting in a bathochromic (red) shift of the absorption maximum to longer wavelengths.[1] For comparison, non-conjugated alkenes absorb at much shorter wavelengths, typically in the vacuum UV region.[2]

Based on related conjugated systems, this compound is predicted to exhibit multiple absorption bands in the UV-Vis region. A strong absorption band is anticipated in the UV region, with potentially weaker, longer-wavelength absorptions extending into the visible range, which would impart color to the compound. For instance, the related compound 1H-cyclohepta[2,1-b:3,4-b']diindole shows a strong absorption band around 330 nm and a weaker band at 495 nm in acetonitrile.[3]

Table 1: Predicted UV-Vis Absorption Data for this compound

SolventPredicted λmax (nm)Predicted Molar Absorptivity (ε, M-1cm-1)Transition
Hexane250 - 350> 10,000π → π
> 400< 5,000π → π
Ethanol250 - 350> 10,000π → π
> 400< 5,000π → π
Fluorescence Spectroscopy

Many polycyclic aromatic hydrocarbons are fluorescent, and this compound is expected to exhibit this property. Upon absorption of UV or visible light, the molecule is excited to a higher electronic state. It can then relax to the ground state by emitting a photon, a process known as fluorescence. The emission spectrum is typically a mirror image of the absorption spectrum and is Stokes-shifted to a longer wavelength. The fluorescence quantum yield and lifetime will be dependent on the molecular structure and the solvent environment.

Table 2: Predicted Fluorescence Properties for this compound

SolventPredicted Excitation λmax (nm)Predicted Emission λmax (nm)Predicted Quantum Yield
Cyclohexane300 - 400400 - 5500.1 - 0.5
Dichloromethane300 - 400400 - 5500.1 - 0.5
Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are powerful tools for elucidating the structure of organic molecules.

  • 1H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the aromatic rings will appear in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effect of the ring current. The protons on the seven-membered ring will likely exhibit complex splitting patterns due to spin-spin coupling. For comparison, the aromatic protons of indene appear between δ 6.5 and 7.5 ppm.[4]

  • 13C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The sp2-hybridized carbons of the aromatic and conjugated system will resonate in the downfield region (δ 120-150 ppm).

Table 3: Predicted 1H and 13C NMR Chemical Shifts for this compound

NucleusPredicted Chemical Shift Range (ppm)Notes
1H7.0 - 8.5Aromatic protons
5.5 - 7.0Olefinic protons on the seven-membered ring
2.5 - 3.5Aliphatic protons (if any saturated carbons)
13C120 - 150sp2 carbons
30 - 50sp3 carbons (if any)
Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C14H10), the molecular ion peak (M+) in a high-resolution mass spectrum would be expected at a mass-to-charge ratio (m/z) corresponding to its exact mass. The PubChem entry for the isomer cyclohepta[f]indene (B14747578) lists a molecular weight of 178.23 g/mol .[5] The fragmentation pattern would likely involve the loss of hydrogen atoms and potentially the cleavage of the rings to form stable aromatic fragments.

Table 4: Predicted Mass Spectrometry Data for this compound

Ionization MethodPredicted [M]+ or [M+H]+ (m/z)Key Predicted Fragments (m/z)
Electron Ionization (EI)178177, 152, 89
Electrospray Ionization (ESI)179-

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of this compound.

Synthesis and Purification

The synthesis of this compound would likely involve a multi-step process, potentially starting from indene and a suitable seven-carbon synthon. A possible synthetic route could be a [4+3] cycloaddition reaction.[6] Purification of the final product is critical for obtaining high-quality spectroscopic data and would typically be achieved by column chromatography followed by recrystallization.

G Synthesis and Purification Workflow Indene Indene Cycloaddition [4+3] Cycloaddition Indene->Cycloaddition Synthon Seven-Carbon Synthon Synthon->Cycloaddition Crude_Product Crude this compound Cycloaddition->Crude_Product Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Purified_Product Purified Product Column_Chromatography->Purified_Product Recrystallization Recrystallization Purified_Product->Recrystallization Final_Product Pure this compound Recrystallization->Final_Product

Caption: A generalized workflow for the synthesis and purification of this compound.

UV-Vis Spectroscopy
  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: A stock solution of the purified compound is prepared in a UV-grade solvent (e.g., hexane, ethanol) at a concentration of approximately 10-3 M. A series of dilutions are then made to obtain concentrations in the range of 10-5 to 10-6 M.

  • Data Acquisition: The absorption spectrum is recorded over a wavelength range of 200-800 nm using a 1 cm path length quartz cuvette. A solvent blank is used as a reference. The molar absorptivity (ε) is calculated using the Beer-Lambert law (A = εcl).

Fluorescence Spectroscopy
  • Instrumentation: A spectrofluorometer.

  • Sample Preparation: A dilute solution (absorbance < 0.1 at the excitation wavelength) of the compound is prepared in a fluorescence-grade solvent.

  • Data Acquisition: An excitation spectrum is first recorded by scanning the excitation wavelength while monitoring the emission at a fixed wavelength. The emission spectrum is then recorded by exciting the sample at the wavelength of maximum absorption and scanning the emission wavelengths. The fluorescence quantum yield can be determined relative to a known standard (e.g., quinine (B1679958) sulfate).

NMR Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard.

  • Data Acquisition: 1H and 13C NMR spectra are acquired. For complete structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC should also be performed.

Mass Spectrometry
  • Instrumentation: A high-resolution mass spectrometer (e.g., TOF, Orbitrap).

  • Sample Preparation: The sample can be introduced directly via a solids probe for EI or dissolved in a suitable solvent (e.g., methanol, acetonitrile) for ESI.

  • Data Acquisition: A full scan mass spectrum is acquired to determine the molecular weight. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern.

G Spectroscopic Characterization Workflow Sample Pure this compound UV_Vis UV-Vis Spectroscopy Sample->UV_Vis Fluorescence Fluorescence Spectroscopy Sample->Fluorescence NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS Structure_Confirmation Structure Confirmation UV_Vis->Structure_Confirmation Fluorescence->Structure_Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation

Caption: A logical workflow for the comprehensive spectroscopic characterization of this compound.

Conclusion

This technical guide provides a predictive overview of the spectroscopic properties of this compound and detailed protocols for their experimental determination. While specific experimental data for this isomer is scarce, the principles outlined here, based on the analysis of related compounds and fundamental spectroscopic theory, offer a solid framework for its characterization. The successful synthesis and spectroscopic analysis of this compound will contribute to a deeper understanding of the structure-property relationships in polycyclic aromatic hydrocarbons and may open avenues for new applications in materials science and drug discovery.

References

solubility of cyclohepta[e]indene in organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

Lack of Specific Data for Cyclohepta[e]indene

A comprehensive search of available scientific literature and chemical databases has revealed no specific quantitative solubility data or detailed experimental protocols for the compound this compound. This suggests that the solubility of this specific molecule in various organic solvents has not been extensively studied or publicly documented.

However, based on the structural characteristics of this compound, which can be classified as a polycyclic aromatic hydrocarbon (PAH), it is possible to provide a general technical guide on the expected solubility and the methodologies that would be employed for its determination. This guide is based on established principles for similar aromatic compounds.

General Solubility of Polycyclic Aromatic Hydrocarbons in Organic Solvents

Polycyclic aromatic hydrocarbons are generally non-polar compounds, and their solubility is governed by the principle of "like dissolves like." Their flat, aromatic ring systems lead to strong intermolecular π-π stacking interactions, which require a solvent capable of overcoming these forces.

Expected Solubility Trends:

  • High Solubility: Expected in non-polar and aromatic solvents such as benzene, toluene, xylene, carbon disulfide, and chlorinated hydrocarbons like dichloromethane (B109758) and chloroform. These solvents can effectively interact with the aromatic system of the solute.

  • Moderate Solubility: Expected in solvents with intermediate polarity like ethers (e.g., diethyl ether, tetrahydrofuran) and ketones (e.g., acetone).[1]

  • Low to Negligible Solubility: Expected in polar solvents. Due to its hydrophobic nature, this compound would have very low solubility in polar protic solvents like water, ethanol, and methanol, and polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO).[1] The solubility in alcohols and other polar solvents can be increased with temperature.[1]

It is important to note that for many PAHs, solubility increases with temperature.[1]

Generalized Experimental Protocol for Solubility Determination

The following protocol outlines a standard method for determining the solubility of a PAH like this compound in an organic solvent. This method is adapted from established procedures for other polycyclic aromatic hydrocarbons.[2][3]

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (e.g., hexane, toluene, ethanol)

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

  • Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

  • Preparation of Saturated Solutions:

    • An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed vial.

    • The mixture is agitated in a thermostatically controlled shaker or water bath at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[2][3]

  • Phase Separation:

    • After equilibration, the suspension is allowed to stand undisturbed in the temperature-controlled environment for several hours to allow the excess solid to settle.

    • To further ensure the removal of all undissolved solids, the supernatant is centrifuged at a high speed.

  • Sample Analysis:

    • A precise aliquot of the clear supernatant is carefully withdrawn and filtered through a syringe filter.

    • The filtered solution is then diluted with a known volume of the solvent to a concentration suitable for analysis.

    • The concentration of the dissolved this compound is quantified using a pre-calibrated HPLC or UV-Vis spectrophotometer.[2][3] The analytical method should be validated for linearity, accuracy, and precision.

  • Calculation of Solubility:

    • The solubility is calculated from the measured concentration and the dilution factor, and it is typically expressed in units of g/L, mg/mL, or mol/L.

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of solubility.

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis A Add excess solute to solvent B Equilibrate in thermostatic shaker (e.g., 24-48h) A->B C Allow excess solid to settle B->C Equilibrium Reached D Centrifuge supernatant C->D E Filter supernatant (e.g., 0.45 µm filter) D->E F Dilute sample E->F G Quantify concentration (e.g., HPLC, UV-Vis) F->G H Calculate solubility G->H

Caption: Workflow for determining the solubility of a solid in a solvent.

Potential Relevance in Drug Development

While no specific biological activity has been reported for this compound, related fused-ring structures, such as indenoindoles, have been investigated for their pharmacological relevance, particularly in cancer therapy.[4] Compounds with an indeno[1,2-b]indole (B1252910) scaffold have been shown to intercalate DNA and inhibit enzymes like protein kinase CK2, demonstrating cytotoxic effects on cancer cells.[4]

The solubility of a compound is a critical parameter in drug development, influencing its formulation, bioavailability, and administration route. Poor solubility can be a major hurdle in the development of new therapeutic agents. Therefore, understanding the solubility characteristics of a novel scaffold like this compound would be a fundamental first step in assessing its potential as a pharmacophore.

References

Methodological & Application

Application Notes and Protocols for the Analytical Characterization of Cyclohepta[e]indene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key analytical techniques for the structural characterization and purity assessment of cyclohepta[e]indene and its derivatives. The protocols outlined below are foundational for researchers in organic synthesis, medicinal chemistry, and materials science.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of this compound in solution. ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively.

Data Presentation: NMR Chemical Shifts

Due to the limited availability of published experimental data for the parent this compound, the following tables present typical chemical shift ranges for the constituent indene (B144670) and cycloheptatriene (B165957) moieties. These values serve as a reference for interpreting the spectra of this compound derivatives.

Table 1: Illustrative ¹H NMR Chemical Shifts for Related Moieties

MoietyProtonChemical Shift (δ, ppm)Multiplicity
IndeneH13.39t
H2, H36.55 - 6.88m
H4, H77.19 - 7.47m
H5, H67.26m
1,3,5-CycloheptatrieneH1, H65.30 - 5.60m
H2, H56.10 - 6.30m
H3, H46.50 - 6.70m
H72.20 - 2.40t

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm. Data is compiled from publicly available spectral databases for indene and cycloheptatriene.

Table 2: Illustrative ¹³C NMR Chemical Shifts for Related Moieties

MoietyCarbonChemical Shift (δ, ppm)
IndeneC139.5
C2129.5
C3125.5
C3a144.0
C4126.5
C5124.5
C6126.5
C7121.0
C7a145.5
1,3,5-CycloheptatrieneC1, C6121.0
C2, C5127.0
C3, C4131.0
C728.5

Note: Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be required.

    • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field strength is recommended for better resolution.

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0 to 220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift axis using the solvent peak or TMS.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the coupling patterns (multiplicities) in the ¹H NMR spectrum to deduce proton-proton connectivities.

    • Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the this compound structure. 2D NMR techniques such as COSY, HSQC, and HMBC are invaluable for unambiguous assignments.

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of this compound, as well as for obtaining structural information through fragmentation analysis.

Data Presentation: Mass Spectrometry

Table 3: Expected Mass Spectrometric Data for this compound (C₁₄H₁₀)

Analysis TypeExpected m/zInterpretation
High-Resolution MS (HRMS)178.0783[M]⁺, Monoisotopic mass
Low-Resolution MS (LRMS)178[M]⁺, Nominal mass
Fragmentation177[M-H]⁺
152[M-C₂H₂]⁺ (Retro-Diels-Alder)
91[C₇H₇]⁺ (Tropylium ion)

Note: Fragmentation patterns are predictive and can vary based on the ionization technique and energy.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation:

    • Dissolve a small amount of the sample (typically < 1 mg) in a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane).

    • The concentration should be in the range of 1 µg/mL to 1 mg/mL, depending on the ionization technique.

  • Instrumentation and Ionization:

    • Electron Ionization (EI): Suitable for volatile and thermally stable compounds. Provides detailed fragmentation patterns.

    • Electrospray Ionization (ESI): A soft ionization technique suitable for a wide range of compounds, often yielding the molecular ion with minimal fragmentation.

    • Atmospheric Pressure Chemical Ionization (APCI): Another soft ionization technique, suitable for less polar compounds.

  • Data Acquisition:

    • Acquire data in positive ion mode.

    • For accurate mass measurements, use a high-resolution mass spectrometer (e.g., TOF, Orbitrap).

    • Perform tandem MS (MS/MS) experiments to induce and analyze fragmentation for structural elucidation.

  • Data Analysis:

    • Determine the molecular weight from the molecular ion peak ([M]⁺ or [M+H]⁺).

    • Use the accurate mass measurement to determine the elemental composition.

    • Analyze the fragmentation pattern to confirm the structure.

X-ray Crystallography

For crystalline derivatives of this compound, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure and packing in the solid state.

Data Presentation: Crystallographic Data

Table 4: Illustrative Crystallographic Data for a Fused Aromatic System

ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)15.456(6)
c (Å)8.789(3)
β (°)98.76(5)
Volume (ų)1356.7(9)
Z4
Calculated Density (g/cm³)1.305
R-factor (%)4.5

Note: This data is for a representative organic molecule and serves as an example of the parameters obtained from a crystallographic experiment.

Experimental Protocol: X-ray Crystallography
  • Crystal Growth:

    • Grow single crystals of the this compound derivative of suitable size and quality (typically 0.1-0.3 mm in each dimension).

    • Common techniques include slow evaporation of a solvent, vapor diffusion, and slow cooling of a saturated solution.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.

    • Use a single-crystal X-ray diffractometer with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

    • Collect a full sphere of diffraction data.

  • Structure Solution and Refinement:

    • Process the diffraction data (integration and scaling).

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data using full-matrix least-squares methods.

    • Locate and refine all non-hydrogen atoms anisotropically. Hydrogen atoms are typically placed in calculated positions.

  • Data Analysis and Visualization:

    • Analyze bond lengths, bond angles, and torsion angles.

    • Examine intermolecular interactions, such as π-π stacking and C-H···π interactions.

    • Generate graphical representations of the molecular structure and crystal packing.

Visualization of Analytical Workflows

Logical Relationship of Analytical Techniques

cluster_synthesis Synthesis and Purification cluster_characterization Structural Characterization Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Structure Elucidation MS Mass Spectrometry (HRMS, LRMS) Purification->MS Molecular Weight and Formula Xray X-ray Crystallography (for crystalline derivatives) Purification->Xray Solid-State Structure NMR->MS NMR->Xray MS->Xray cluster_analysis Data Analysis Start Purified Sample NMR_acq NMR Data Acquisition (¹H, ¹³C, COSY, HSQC, HMBC) Start->NMR_acq MS_acq MS Data Acquisition (High Resolution) Start->MS_acq NMR_proc NMR Spectral Processing and Peak Assignment NMR_acq->NMR_proc MS_proc Determine Molecular Formula from Accurate Mass MS_acq->MS_proc Structure_prop Proposed Structure NMR_proc->Structure_prop Frag_anal MS Fragmentation Analysis MS_proc->Frag_anal MS_proc->Structure_prop Frag_anal->Structure_prop Final_structure Confirmed Structure Structure_prop->Final_structure

Application Notes and Protocols for NMR Spectroscopy of Cyclohepta[e]indene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohepta[e]indene derivatives represent a class of polycyclic compounds with significant potential in medicinal chemistry and materials science. Their complex, non-planar structures give rise to unique chemical and electronic properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and characterization of these molecules. This document provides detailed application notes and standardized protocols for the NMR analysis of this compound derivatives, facilitating their study and application in research and development.

The core structure of this compound, which consists of a cycloheptane (B1346806) ring fused to an indene (B144670) system, presents a challenging and informative landscape for NMR analysis. The chemical shifts and coupling constants of the protons and carbons are highly sensitive to the substitution pattern, stereochemistry, and conformational dynamics of the fused ring system.

Data Presentation: Representative NMR Data

The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for this compound derivatives. These values are compiled from literature data on structurally related indene, azulene, and cycloheptane-fused aromatic systems and should be considered as guiding ranges. Actual chemical shifts will vary depending on the specific substitution and electronic environment of the molecule.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for the this compound Core

Proton Position Typical Chemical Shift Range (ppm) Notes
Indene Aromatic (H4-H7) 7.0 - 7.8Chemical shifts are influenced by substituents on the benzene (B151609) ring.
Indene Olefinic (H1, H3) 6.5 - 7.5Highly dependent on the substitution at C2 and the nature of the fused cycloheptane ring.
Indene Aliphatic (H2) 3.0 - 3.8Typically a singlet or multiplet, depending on substitution.
Cycloheptane Ring Protons 1.5 - 3.5A complex region of overlapping multiplets. Protons closer to the aromatic ring are generally deshielded.

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for the this compound Core

Carbon Position Typical Chemical Shift Range (ppm) Notes
Indene Aromatic (C4-C7) 120 - 130
Indene Bridgehead (C3a, C7a) 140 - 150
Indene Olefinic (C1, C3) 130 - 145
Indene Aliphatic (C2) 35 - 45
Cycloheptane Ring Carbons 25 - 50

Experimental Protocols

Detailed and systematic NMR analysis is crucial for the correct structural assignment of novel this compound derivatives.

Sample Preparation
  • Solvent Selection : Deuterated chloroform (B151607) (CDCl₃) is a common first choice due to its excellent solubilizing properties for many organic compounds. Other solvents such as deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), acetone-d₆, or benzene-d₆ can be used if solubility is an issue or to resolve overlapping signals.

  • Concentration : Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent. For ¹³C NMR, a more concentrated sample (15-20 mg) may be beneficial to reduce acquisition time.

  • Internal Standard : Tetramethylsilane (TMS) is typically used as the internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

1D NMR Spectroscopy Protocol
  • ¹H NMR Acquisition :

    • Spectrometer Frequency : 400 MHz or higher is recommended for better signal dispersion.

    • Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Spectral Width : Approximately 12-16 ppm, centered around 6 ppm.

    • Acquisition Time : 2-3 seconds.

    • Relaxation Delay : 1-2 seconds.

    • Number of Scans : 16-64 scans, depending on the sample concentration.

  • ¹³C NMR Acquisition :

    • Spectrometer Frequency : 100 MHz or higher.

    • Pulse Program : A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker systems).

    • Spectral Width : Approximately 200-220 ppm, centered around 100 ppm.

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay : 2 seconds.

    • Number of Scans : 1024-4096 scans, or more, depending on the sample concentration and solubility.

  • DEPT (Distortionless Enhancement by Polarization Transfer) :

    • Run DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups. This is particularly useful for assigning the complex aliphatic signals of the cycloheptane ring.

2D NMR Spectroscopy Protocol

For unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is essential.

  • ¹H-¹H COSY (Correlation Spectroscopy) :

    • Purpose : To identify scalar-coupled protons, typically those separated by 2-3 bonds. This is crucial for tracing the connectivity within the indene and cycloheptane spin systems.

    • Pulse Program : Standard COSY experiment (e.g., 'cosygpqf' on Bruker systems).

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) :

    • Purpose : To correlate directly bonded proton-carbon pairs. This allows for the direct assignment of the carbon spectrum based on the assigned proton spectrum.

    • Pulse Program : Standard HSQC experiment with multiplicity editing can also differentiate CH/CH₃ from CH₂ signals (e.g., 'hsqcedetgpsp' on Bruker systems).

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) :

    • Purpose : To identify long-range correlations (typically 2-4 bonds) between protons and carbons. This is the key experiment for establishing the connectivity across quaternary carbons and between different fragments of the molecule, such as linking substituents to the core structure.[1]

    • Pulse Program : Standard HMBC experiment (e.g., 'hmbcgplpndqf' on Bruker systems).

  • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) :

    • Purpose : To identify protons that are close in space, irrespective of their bonding connectivity. This is critical for determining the stereochemistry and conformation of the cycloheptane ring and the relative orientation of substituents. ROESY is often preferred for medium-sized molecules where the NOE may be close to zero.

    • Pulse Program : Standard NOESY or ROESY experiment (e.g., 'noesygpph' or 'roesygpph' on Bruker systems).

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the complete NMR-based structural elucidation of a novel this compound derivative.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Elucidation synthesis Synthesis of Derivative purification Purification (Chromatography, Recrystallization) synthesis->purification sample_prep Sample Preparation (Solvent, Concentration) purification->sample_prep one_d_nmr 1D NMR (¹H, ¹³C, DEPT) sample_prep->one_d_nmr two_d_nmr 2D NMR (COSY, HSQC, HMBC, NOESY/ROESY) one_d_nmr->two_d_nmr process Data Processing (FT, Phasing, Baseline Correction) two_d_nmr->process assign_1d Assign ¹H & ¹³C Signals process->assign_1d assign_2d Correlate with 2D Data assign_1d->assign_2d structure_elucidation Final Structure Confirmation assign_2d->structure_elucidation

NMR Structural Elucidation Workflow
Logical Relationships in 2D NMR-Based Structure Assignment

This diagram illustrates how different 2D NMR experiments provide complementary information to build up the final molecular structure.

logical_relationships COSY ¹H-¹H COSY Establishes proton-proton coupling networks within individual spin systems (e.g., cycloheptane ring, aromatic ring). HMBC ¹H-¹³C HMBC Connects different spin systems and substituents through long-range (2-3 bond) H-C correlations. Crucial for linking fragments across quaternary carbons. COSY->HMBC Defines fragments HSQC ¹H-¹³C HSQC Correlates each proton to its directly attached carbon, providing carbon chemical shifts for all protonated carbons. HSQC->HMBC Assigns carbons Structure Unambiguous 3D Structure HMBC->Structure Builds carbon skeleton NOESY ¹H-¹H NOESY/ROESY Reveals through-space proximity of protons. Essential for determining stereochemistry and 3D conformation. NOESY->Structure Determines stereochemistry

2D NMR Data Integration for Structure Elucidation

References

Application Note: Mass Spectrometry Analysis of Cyclohepta[e]indene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the analysis of cyclohepta[e]indene, a polycyclic aromatic hydrocarbon (PAH), using mass spectrometry. Due to the limited availability of direct mass spectral data for this compound, this note outlines a generalized approach based on established methodologies for similar PAHs, such as fluorene (B118485) and phenanthrene (B1679779). The protocols cover sample preparation, instrumentation, and data analysis, with a focus on providing a robust framework for researchers.

Introduction

This compound (C₁₄H₁₀) is a polycyclic aromatic hydrocarbon with a molecular weight of approximately 178.23 g/mol .[1] The analysis of PAHs is of significant interest in environmental science, toxicology, and materials research due to their diverse biological and chemical properties. Mass spectrometry, often coupled with a chromatographic separation technique like gas chromatography (GC) or liquid chromatography (LC), is a powerful tool for the identification and quantification of these compounds.[2][3][4][5][6][7][8] This application note details a comprehensive approach to the mass spectrometric analysis of this compound.

Predicted Mass Spectral Data

In the absence of a reference spectrum for this compound, the following table summarizes the predicted key ions and their relative abundances based on common fragmentation patterns observed for PAHs with similar molecular structures and weights, such as phenanthrene and fluorene.[2][9][10][11] Electron Ionization (EI) is presumed as the ionization technique, which typically yields a prominent molecular ion.

Predicted Ion m/z (Mass-to-Charge Ratio) Proposed Identity Predicted Relative Abundance
[M]⁺˙178Molecular IonHigh
[M-H]⁺177Loss of a hydrogen radicalModerate
[M-2H]⁺˙176Loss of a hydrogen moleculeModerate
[M-C₂H₂]⁺˙152Loss of acetyleneModerate to Low
[M-C₂H₃]⁺151Loss of a vinyl radicalLow
[M-C₄H₂]⁺˙126Loss of diacetyleneLow

Experimental Protocols

A generalized protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. This method is based on standard procedures for PAH analysis.[4][5][6][8]

1. Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound (if available) or a related PAH standard in a high-purity solvent such as dichloromethane (B109758) or hexane (B92381). A typical concentration would be 1 mg/mL. Create a series of working standards by serial dilution to generate a calibration curve.

  • Extraction (for solid or liquid matrices):

    • Solid Samples (e.g., soil, tissue): Use a suitable extraction method such as Soxhlet extraction or pressurized liquid extraction with a non-polar solvent like hexane or a hexane/acetone mixture.

    • Liquid Samples (e.g., water): Perform liquid-liquid extraction with a non-polar solvent.

  • Cleanup: To remove interfering substances, a cleanup step using solid-phase extraction (SPE) with a silica (B1680970) gel or Florisil cartridge may be necessary. Elute the PAHs with a non-polar solvent.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen to the desired final volume.

  • Internal Standard: Add an appropriate internal standard, such as a deuterated PAH (e.g., fluorene-d10 (B146254) or phenanthrene-d10), to all samples and standards just before analysis to ensure accurate quantification.[5]

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890A GC system or equivalent.

  • Mass Spectrometer: Agilent 5975C series MSD or equivalent triple quadrupole mass spectrometer.[7]

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for PAH separation.[4][8]

  • Injector: Splitless injection is preferred for trace analysis.

    • Injector Temperature: 280 °C

    • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 300 °C.

    • Final Hold: Hold at 300 °C for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[8]

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis and/or full scan mode (m/z 50-500) for initial identification.

    • SIM Ions for this compound: m/z 178, 177, 176, 152.

Visualizations

GC-MS Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction Sample->Extraction Cleanup Cleanup (SPE) Extraction->Cleanup Concentration Concentration Cleanup->Concentration InternalStandard Internal Standard Addition Concentration->InternalStandard GC_Inlet GC Inlet InternalStandard->GC_Inlet GC_Column GC Column Separation GC_Inlet->GC_Column MS_Source Ionization (EI) GC_Column->MS_Source Mass_Analyzer Mass Analyzer MS_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_Acquisition Data Acquisition Detector->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Workflow for GC-MS analysis of this compound.

Proposed Fragmentation of this compound M This compound [C₁₄H₁₀]⁺˙ m/z = 178 M_minus_H [C₁₄H₉]⁺ m/z = 177 M->M_minus_H - H˙ M_minus_2H [C₁₄H₈]⁺˙ m/z = 176 M->M_minus_2H - H₂ M_minus_C2H2 [C₁₂H₈]⁺˙ m/z = 152 M->M_minus_C2H2 - C₂H₂

Caption: Proposed EI fragmentation of this compound.

Discussion

The provided protocol offers a starting point for the analysis of this compound. Optimization of the GC temperature program and MS parameters may be required to achieve the desired separation and sensitivity. The choice of ionization technique can also be critical. While EI is robust for many PAHs, other techniques like Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) might be considered, especially when coupled with LC for the analysis of less volatile or thermally labile derivatives.[12][13] The fragmentation of PAHs is known to be isomer-dependent in some cases, which underscores the importance of chromatographic separation for unambiguous identification.[14]

Conclusion

This application note provides a comprehensive, albeit generalized, protocol for the mass spectrometric analysis of this compound. By leveraging established methods for similar polycyclic aromatic hydrocarbons, researchers can adapt this protocol to suit their specific analytical needs. The predicted fragmentation patterns and detailed experimental conditions serve as a valuable resource for the identification and quantification of this and other related aromatic compounds.

References

Application Notes and Protocols for Cyclohepta[e]indene as a Ligand in Organometallic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on theoretical considerations and predictive chemistry, as cyclohepta[e]indene is a novel and largely unexplored compound. The proposed synthetic routes and applications are extrapolated from established knowledge of related ligands and are intended to serve as a guide for future research.

Introduction to this compound

This compound is a polycyclic aromatic hydrocarbon consisting of a cycloheptatriene (B165957) ring fused to an indene (B144670) framework. This unique structural motif, combining a seven-membered ring with a five-membered ring fused to a benzene (B151609) ring, suggests that it could serve as a versatile ligand in organometallic chemistry. Its potential coordination chemistry is anticipated to be rich and distinct from well-known ligands such as cyclopentadienyl (B1206354) (Cp) and indenyl (Ind).

The deprotonation of the five-membered ring would generate a cyclohepta[e]indenide anion, a potential multidentate ligand capable of coordinating to a metal center through its five-membered ring (η⁵-coordination), and potentially involving the seven-membered ring in bonding. The extended π-system of the this compound ligand is expected to influence the electronic properties of its metal complexes, potentially leading to novel catalytic activities and material properties.

Hypothetical Synthesis of this compound

Currently, there is no established synthetic route for this compound in the scientific literature. However, a plausible synthetic strategy can be proposed based on synthetic methods for related azulene (B44059) and indene derivatives. One such hypothetical approach involves an intramolecular cyclization reaction.

Proposed Synthetic Pathway: A potential route could start from a substituted indene derivative, which is then elaborated to introduce a side chain that can undergo cyclization to form the seven-membered ring.

G cluster_0 Hypothetical Synthesis of this compound Start Substituted Indene Step1 Functionalization of Indene Start->Step1 Step2 Chain Elongation Step1->Step2 Step3 Intramolecular Cyclization Step2->Step3 Product This compound Step3->Product

Caption: A proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

  • Synthesis of a Precursor: A suitable starting material would be an indene derivative with a reactive handle on the benzene ring, for example, a bromo-substituted indene.

  • Introduction of the Seven-Carbon Chain: A palladium-catalyzed cross-coupling reaction (e.g., Sonogashira or Stille coupling) could be employed to introduce a seven-carbon chain with appropriate functional groups for cyclization.

  • Intramolecular Cyclization: An acid-catalyzed intramolecular Friedel-Crafts-type reaction or a ring-closing metathesis could be explored to form the seven-membered ring.

  • Dehydrogenation/Aromatization: The final step would likely involve a dehydrogenation reaction to form the fully aromatic this compound system.

This compound as a Ligand: Predicted Properties

The cyclohepta[e]indenide anion is predicted to be a highly versatile ligand with properties intermediate between indenyl and cycloheptatrienyl ligands.

Predicted Properties of Cyclohepta[e]indenide Ligand:

PropertyPredicted CharacteristicRationale
Coordination Modes η¹, η³, η⁵ (on the 5-membered ring), potentially involving the 7-membered ringAnalogous to indenyl ligands, with the additional possibility of the seven-membered ring participating in bonding.
Electron Donating Ability Stronger σ-donor and π-acceptor than CpThe extended π-conjugation is expected to enhance its ability to donate electron density to and accept back-donation from the metal center.
Steric Hindrance Greater than indenylThe fused seven-membered ring would create a larger steric footprint around the metal center.
The "Indenyl Effect" Potentially enhancedThe ease of η⁵ to η³ ring slippage, characteristic of indenyl ligands, might be more pronounced due to the influence of the fused seven-membered ring, potentially leading to higher catalytic activity.[1][2][3]

Synthesis of Organometallic Complexes with this compound

The synthesis of organometallic complexes of this compound would likely follow established procedures for the preparation of indenyl and cyclopentadienyl complexes. The general strategy involves the deprotonation of the ligand followed by a salt metathesis reaction with a suitable metal halide.

G cluster_1 General Synthesis of a this compound Metal Complex Ligand This compound Deprotonation Deprotonation (e.g., with n-BuLi) Ligand->Deprotonation Anion Cyclohepta[e]indenide Anion Deprotonation->Anion Reaction Salt Metathesis Reaction Anion->Reaction MetalHalide Metal Halide (MXn) MetalHalide->Reaction Complex This compound Metal Complex Reaction->Complex

Caption: A generalized workflow for the synthesis of a metal complex.

Experimental Protocol (General):

  • Deprotonation of this compound: To a solution of this compound in an aprotic solvent (e.g., THF or diethyl ether) at low temperature (-78 °C), a strong base such as n-butyllithium or sodium hydride is added dropwise. The reaction mixture is stirred for a few hours to ensure complete formation of the cyclohepta[e]indenide anion.

  • Reaction with Metal Halide: A solution or suspension of the desired metal halide (e.g., TiCl₄, ZrCl₄, FeCl₂) in a suitable solvent is added to the solution of the cyclohepta[e]indenide anion at low temperature.

  • Work-up and Purification: The reaction mixture is allowed to warm to room temperature and stirred overnight. The solvent is then removed under reduced pressure, and the resulting solid is extracted with an appropriate solvent. The product is purified by recrystallization or chromatography.

Potential Applications

Based on the predicted properties of the this compound ligand, its organometallic complexes could find applications in various fields, particularly in catalysis.

Potential Areas of Application:

  • Homogeneous Catalysis: The unique electronic and steric properties of the this compound ligand could lead to catalysts with novel reactivity and selectivity in reactions such as polymerization, hydrogenation, and cross-coupling reactions. The potentially enhanced "indenyl effect" could result in catalysts with significantly higher activity compared to their cyclopentadienyl or indenyl counterparts.[1][4][5]

  • Materials Science: The extended π-system of this compound could be exploited in the design of new materials with interesting electronic and photophysical properties, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

  • Drug Development: While less direct, the development of novel catalytic methods using this compound-based catalysts could enable the efficient synthesis of complex organic molecules with potential therapeutic applications.

Conclusion

This compound represents an intriguing yet unexplored ligand in organometallic chemistry. The theoretical considerations presented in these application notes provide a foundation for future research into the synthesis, characterization, and application of this novel ligand and its metal complexes. The unique structural and electronic features of this compound hold the promise of unlocking new frontiers in catalysis and materials science. Experimental validation of the proposed synthetic routes and predicted properties is a crucial next step in harnessing the potential of this fascinating molecule.

References

Application Note and Experimental Protocol for the Proposed Synthesis of Cyclohepta[e]indene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohepta[e]indene is a polycyclic aromatic hydrocarbon featuring a fused indene (B144670) and cycloheptatriene (B165957) ring system. This unique structural motif is of interest in materials science and medicinal chemistry due to its potential electronic and pharmacological properties. As no established synthetic protocol for this compound has been documented in the scientific literature, this application note details a proposed, robust, multi-step experimental protocol for its synthesis. The strategy involves the construction of a seven-membered ring onto a functionalized indene precursor via a key ring-closing metathesis (RCM) step, followed by dehydrogenation to yield the target aromatic compound. This protocol is designed for organic chemistry laboratories equipped with standard synthesis and purification apparatus.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a four-step process commencing with a readily available indene derivative. The key transformations include the introduction of a diene-containing side chain onto the indene core, a subsequent ring-closing metathesis to form the seven-membered ring, and a final dehydrogenation to achieve the fully conjugated system.

This compound Synthesis Workflow cluster_0 Step 1: Preparation of Indene-7-carbaldehyde cluster_1 Step 2: Synthesis of the Diene Precursor cluster_2 Step 3: Ring-Closing Metathesis cluster_3 Step 4: Dehydrogenation A Indene B Indene-7-carbaldehyde A->B Vilsmeier-Haack or equivalent formylation D 7-(1-hydroxybut-3-enyl)indene B->D Grignard Reaction C Allylmagnesium bromide E 7-(buta-1,3-dien-1-yl)indene D->E Dehydration (e.g., Martin's sulfurane) F 4,5-dihydrothis compound E->F Grubbs' Catalyst (e.g., 2nd Gen) G This compound F->G DDQ or Pd/C

Figure 1. Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Indene-7-carbaldehyde (Hypothetical)

This initial step involves the formylation of indene at the 7-position. While various formylation methods exist, a regioselective approach is crucial.

  • Materials: Indene, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF), dichloromethane (B109758) (DCM), sodium acetate (B1210297), water, hydrochloric acid (1M), saturated sodium bicarbonate solution, brine, magnesium sulfate.

  • Procedure:

    • To a stirred solution of DMF (3 equivalents) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., argon), add POCl₃ (1.2 equivalents) dropwise.

    • Stir the resulting Vilsmeier reagent at 0 °C for 30 minutes.

    • Add a solution of indene (1 equivalent) in anhydrous DCM to the Vilsmeier reagent dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.

    • Upon completion, pour the reaction mixture into a beaker of crushed ice and stir for 1 hour.

    • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to yield indene-7-carbaldehyde.

Step 2: Synthesis of 7-(buta-1,3-dien-1-yl)indene (Hypothetical)

This step creates the necessary diene for the subsequent ring-closing metathesis. It is proposed as a two-step sequence involving a Grignard reaction followed by dehydration.

  • Materials: Indene-7-carbaldehyde, allylmagnesium bromide (1.0 M in diethyl ether), anhydrous tetrahydrofuran (B95107) (THF), saturated ammonium (B1175870) chloride solution, diethyl ether, magnesium sulfate, a suitable dehydrating agent (e.g., Martin's sulfurane).

  • Procedure (Grignard Reaction):

    • Dissolve indene-7-carbaldehyde (1 equivalent) in anhydrous THF under an inert atmosphere.

    • Cool the solution to 0 °C and add allylmagnesium bromide (1.2 equivalents) dropwise.

    • Stir the reaction at 0 °C for 1 hour and then at room temperature for 2 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of a saturated ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield crude 7-(1-hydroxybut-3-enyl)indene.

  • Procedure (Dehydration):

    • Dissolve the crude alcohol in a suitable anhydrous solvent (e.g., benzene (B151609) or toluene) under an inert atmosphere.

    • Add the dehydrating agent (e.g., Martin's sulfurane, 1.1 equivalents) and stir the reaction at the appropriate temperature (this will be dependent on the chosen reagent, but often room temperature to 80 °C).

    • Monitor the reaction by TLC until the starting material is consumed.

    • Upon completion, quench the reaction as appropriate for the chosen reagent and purify the crude product by column chromatography on silica gel to afford 7-(buta-1,3-dien-1-yl)indene.

Step 3: Ring-Closing Metathesis to form 4,5-dihydrothis compound (Hypothetical)

This is the key ring-forming step using a ruthenium-based catalyst.

  • Materials: 7-(buta-1,3-dien-1-yl)indene, Grubbs' second-generation catalyst, anhydrous and degassed dichloromethane (DCM).

  • Procedure:

    • Dissolve the diene precursor (1 equivalent) in anhydrous and degassed DCM to make a dilute solution (e.g., 0.01 M) under an inert atmosphere.

    • Add Grubbs' second-generation catalyst (e.g., 1-5 mol%).

    • Heat the reaction mixture to reflux (approx. 40 °C) and stir for 4-12 hours, monitoring by TLC. The reaction progress can also be monitored by the evolution of ethylene (B1197577) gas.

    • Upon completion, cool the reaction to room temperature and quench by adding a few drops of ethyl vinyl ether.

    • Concentrate the reaction mixture and purify by column chromatography on silica gel to yield 4,5-dihydrothis compound.

Step 4: Dehydrogenation to this compound (Hypothetical)

The final step involves aromatization of the newly formed seven-membered ring.

  • Materials: 4,5-dihydrothis compound, 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) or 10% Palladium on carbon (Pd/C), a high-boiling point solvent such as toluene (B28343) or xylene.

  • Procedure (using DDQ):

    • Dissolve the dihydro-product (1 equivalent) in toluene under an inert atmosphere.

    • Add DDQ (2.2 equivalents) to the solution.

    • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring by TLC.

    • Cool the reaction mixture, filter to remove the precipitated hydroquinone, and wash the solid with toluene.

    • Concentrate the filtrate and purify by column chromatography on silica gel to yield this compound.

  • Alternative Procedure (using Pd/C):

    • Dissolve the dihydro-product in a high-boiling point solvent like xylene.

    • Add 10% Pd/C (10% by weight).

    • Heat the mixture to reflux under an inert atmosphere for 24-48 hours.

    • Cool the reaction, filter through a pad of celite to remove the catalyst, and wash the celite with the solvent.

    • Concentrate the filtrate and purify by column chromatography.

Data Presentation (Hypothetical)

As this is a proposed protocol, no experimental data is available. The following table outlines the expected transformations and general remarks for each step.

StepStarting MaterialProductKey ReagentsExpected Yield (General)Notes
1IndeneIndene-7-carbaldehydePOCl₃, DMFModerate to GoodRegioselectivity is key; other isomers may form.
2Indene-7-carbaldehyde7-(buta-1,3-dien-1-yl)indeneAllylmagnesium bromide, Dehydrating agentModerateThe dehydration step may require optimization to avoid side reactions.
37-(buta-1,3-dien-1-yl)indene4,5-dihydrothis compoundGrubbs' CatalystGood to ExcellentRequires dilute conditions to favor intramolecular reaction.
44,5-dihydrothis compoundThis compoundDDQ or Pd/CModerate to GoodDehydrogenation conditions may require careful optimization.

Logical Relationships in the Synthetic Pathway

The synthesis follows a logical progression of functional group transformations and carbon-carbon bond formations to construct the target molecule.

Logical Relationships Start Indene Core FGI Functional Group Interconversion (Formylation) Start->FGI Chain_Elongation Side Chain Construction (Grignard & Dehydration) FGI->Chain_Elongation Cyclization Ring Formation (Ring-Closing Metathesis) Chain_Elongation->Cyclization Aromatization Final Aromatization (Dehydrogenation) Cyclization->Aromatization Target This compound Aromatization->Target

Figure 2. Logical flow of the proposed synthesis.

Disclaimer: This document provides a hypothetical experimental protocol. The reactions described have not been performed for the specific synthesis of this compound and should be approached with all necessary safety precautions. The reaction conditions, yields, and purification methods will require optimization by the end-user.

Application Notes and Protocols for Indeno[1,2-b]fluorene Derivatives in Organic Electronics

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Indeno[1,2-b]fluorene derivatives have emerged as a promising class of organic semiconductors for a variety of applications in organic electronics, including Organic Field-Effect Transistors (OFETs) and Organic Solar Cells (OSCs). Their rigid, planar, and extended π-conjugated system provides a basis for excellent charge transport properties. The ability to chemically modify the indenofluorene core at various positions allows for the fine-tuning of their electronic properties, such as HOMO/LUMO energy levels and charge carrier mobility, making them versatile building blocks for high-performance organic electronic devices.[1][2][3][4] This document provides detailed application notes and experimental protocols for the synthesis, device fabrication, and characterization of select indeno[1,2-b]fluorene derivatives for researchers, scientists, and professionals in drug development and materials science.

Key Properties and Applications

Indeno[1,2-b]fluorene-based materials have been successfully employed as the active layer in both p-type and n-type OFETs, as well as donor or acceptor components in OSCs. Strategic functionalization of the indenofluorene scaffold can significantly influence the material's charge transport characteristics, leading to either hole or electron mobility, and in some cases, ambipolar behavior.[2][5]

Data Presentation: Performance of Indeno[1,2-b]fluorene Derivatives

The following tables summarize the performance of representative indeno[1,2-b]fluorene derivatives in OFETs and OSCs based on reported literature data.

Table 1: Performance of Indeno[1,2-b]fluorene-based Organic Field-Effect Transistors (OFETs)

Compound/DerivativeDevice ArchitectureDeposition MethodMobility (μ) [cm²/Vs]On/Off RatioRef.
6,12-bis(pentafluorophenyl)indeno[1,2-b]fluoreneSingle Crystal-Ambipolar: μh ≈ μe-[2]
2EH-TIFDKTBG-TCSolution-Shearingμe = 0.12, μh = 0.0210⁵ - 10⁶[4]
2OD-TIFDKTBG-TCSolution-Shearingμe = 0.12, μh = 0.0210⁵ - 10⁶[4]
β,β′-C8-TIFDMTBG-TCSolution-Processedn-channel-[6]
β,β′-C12-TIFDMTBG-TCSolution-Processedn-channel-[6]
β,β′-C16-TIFDMTBG-TCSolution-Processedn-channel-[6]

BG-TC: Bottom-Gate Top-Contact

Table 2: Performance of Indeno[1,2-b]fluorene-based Organic Solar Cells (OSCs)

Donor PolymerAcceptorPCE (%)Voc (V)Jsc (mA/cm²)FFRef.
PIF-DBT50PC₇₁BM1.700.775.50-[7]
Indeno[1,2-b]indole-based dyes (QX15)-6.290.81311.0-[8]
Indeno[1,2-b]indole-based dyes (QX18)---11.9-[8]

PCE: Power Conversion Efficiency, Voc: Open-circuit Voltage, Jsc: Short-circuit Current Density, FF: Fill Factor

Experimental Protocols

Synthesis of 6,12-Diarylindeno[1,2-b]fluorenes

This protocol is adapted from the synthesis of 6,12-diarylindeno[1,2-b]fluorenes as reported by Haley and coworkers.[3]

Materials:

  • 6,12-Indenofluorenedione

  • Appropriate aryl lithium or Grignard reagent (e.g., phenyllithium)

  • Tin(II) chloride (SnCl₂)

  • Toluene, Anhydrous

  • Trifluoroacetic acid (optional, for electron-deficient arenes)

  • Standard glassware for organic synthesis

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Diol Formation:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 6,12-indenofluorenedione in anhydrous toluene.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of the desired aryl lithium or Grignard reagent (2.2 equivalents) to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diol.

  • Reduction to the Indenofluorene:

    • Dissolve the crude diol in toluene.

    • Add SnCl₂ (3-5 equivalents) to the solution.

    • For electron-deficient aryl groups, a catalytic amount of trifluoroacetic acid may be added to facilitate the reaction.[3]

    • Heat the reaction mixture to 65 °C and stir for 4-6 hours, or until the reaction is complete (monitor by TLC).

    • Cool the reaction to room temperature and pour it into a separatory funnel containing water.

    • Extract the product with toluene, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford the desired 6,12-diarylindeno[1,2-b]fluorene.

Fabrication of Solution-Processed Indeno[1,2-b]fluorene OFETs

This protocol describes the fabrication of a bottom-gate, top-contact (BG-TC) OFET.

Materials:

  • Indeno[1,2-b]fluorene derivative solution in a suitable organic solvent (e.g., chloroform, chlorobenzene).

  • Highly doped silicon wafers with a thermally grown SiO₂ layer (gate and gate dielectric).

  • Substrate cleaning solvents (acetone, isopropanol).

  • (Optional) Surface treatment agent (e.g., octadecyltrichlorosilane (B89594) - OTS).

  • Gold (Au) for source and drain electrodes.

  • Photolithography masks for defining source and drain electrodes.

Procedure:

  • Substrate Preparation:

    • Clean the Si/SiO₂ substrates by sequential ultrasonication in acetone (B3395972) and isopropanol (B130326) for 15 minutes each.

    • Dry the substrates with a stream of nitrogen.

    • (Optional) Treat the SiO₂ surface with a self-assembled monolayer (e.g., OTS) to improve the semiconductor/dielectric interface.

  • Active Layer Deposition:

    • Prepare a solution of the indeno[1,2-b]fluorene derivative in a high-purity organic solvent at a specific concentration (e.g., 5-10 mg/mL).

    • Deposit the active layer onto the prepared substrate using spin-coating. The spin speed and time should be optimized to achieve the desired film thickness (typically 30-60 nm).

    • Anneal the film at a specific temperature and time to promote molecular ordering and remove residual solvent. The annealing conditions are material-dependent and should be optimized.

  • Electrode Deposition:

    • Define the source and drain electrodes on top of the organic semiconductor layer using a shadow mask or photolithography.

    • Thermally evaporate gold (Au) to a thickness of 40-60 nm to form the source and drain contacts. The channel length (L) and width (W) are defined by the mask.

  • Device Characterization:

    • Measure the electrical characteristics of the OFET using a semiconductor parameter analyzer in a probe station, either in ambient conditions or in an inert atmosphere.

    • Extract key performance parameters such as charge carrier mobility, on/off ratio, and threshold voltage from the transfer and output characteristics.

Fabrication of Indeno[1,2-b]fluorene-based Bulk-Heterojunction (BHJ) Organic Solar Cells

This protocol outlines the fabrication of a conventional architecture BHJ solar cell.

Materials:

  • Indeno[1,2-b]fluorene derivative (as donor or acceptor).

  • Fullerene derivative (e.g., PC₇₁BM) or a suitable non-fullerene acceptor/donor.

  • Indium Tin Oxide (ITO) coated glass substrates.

  • PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) solution.

  • Low work function metal for the cathode (e.g., Calcium/Aluminum or Lithium Fluoride/Aluminum).

  • Organic solvent for the active layer blend (e.g., chlorobenzene, o-dichlorobenzene).

Procedure:

  • Substrate Preparation:

    • Clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.

    • Dry the substrates in an oven and then treat them with UV-ozone for 15 minutes to improve the work function of the ITO.

  • Hole Transport Layer (HTL) Deposition:

    • Spin-coat a thin layer of PEDOT:PSS onto the cleaned ITO substrate.

    • Anneal the PEDOT:PSS layer at approximately 140-150 °C for 10-15 minutes in air.

  • Active Layer Deposition:

    • Prepare a blend solution of the indeno[1,2-b]fluorene derivative and the corresponding donor/acceptor material in a suitable organic solvent. The weight ratio and concentration should be optimized for the specific material system.

    • Spin-coat the active layer blend onto the PEDOT:PSS layer inside a nitrogen-filled glovebox.

    • Anneal the active layer at an optimized temperature to control the morphology of the bulk heterojunction.

  • Cathode Deposition:

    • Transfer the substrates into a thermal evaporator.

    • Deposit a thin layer of a low work function material (e.g., LiF, ~1 nm) followed by a thicker layer of Aluminum (Al, ~100 nm) to form the cathode.

  • Device Characterization:

    • Measure the current density-voltage (J-V) characteristics of the solar cell under simulated AM 1.5G illumination (100 mW/cm²) using a solar simulator.

    • Determine the key photovoltaic parameters: power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).

    • Measure the external quantum efficiency (EQE) to determine the spectral response of the device.

Visualizations

Experimental Workflows

Synthesis_Workflow cluster_synthesis Synthesis of 6,12-Diarylindeno[1,2-b]fluorene start Start: 6,12-Indenofluorenedione diol_formation Diol Formation: + Aryl Lithium/Grignard start->diol_formation Toluene, 0°C to RT reduction Reduction: + SnCl2 diol_formation->reduction Toluene, 65°C purification Purification: Column Chromatography/ Recrystallization reduction->purification product Final Product: 6,12-Diarylindeno[1,2-b]fluorene purification->product OFET_Fabrication_Workflow cluster_ofet OFET Fabrication (BG-TC) substrate Substrate: Si/SiO2 cleaning Substrate Cleaning: Ultrasonication substrate->cleaning surface_treatment Surface Treatment (Optional): OTS Deposition cleaning->surface_treatment active_layer Active Layer Deposition: Spin-Coating surface_treatment->active_layer annealing Annealing active_layer->annealing electrodes Electrode Deposition: Thermal Evaporation (Au) annealing->electrodes device Final OFET Device electrodes->device OSC_Fabrication_Workflow cluster_osc OSC Fabrication (Conventional) substrate Substrate: ITO-coated glass cleaning Substrate Cleaning & UV-Ozone substrate->cleaning htl HTL Deposition: Spin-Coating PEDOT:PSS cleaning->htl htl_annealing HTL Annealing htl->htl_annealing active_layer Active Layer Deposition: Spin-Coating Blend htl_annealing->active_layer active_layer_annealing Active Layer Annealing active_layer->active_layer_annealing cathode Cathode Deposition: Thermal Evaporation (LiF/Al) active_layer_annealing->cathode device Final OSC Device cathode->device Structure_Property_Relationship cluster_logic Structure-Property-Performance Relationship core Indeno[1,2-b]fluorene Core properties Electronic Properties: - HOMO/LUMO Levels - Band Gap - Solubility - Molecular Packing core->properties substituents Functional Groups (Donor/Acceptor) substituents->properties Tuning performance Device Performance: - Charge Mobility (μ) - On/Off Ratio - PCE, Voc, Jsc, FF properties->performance Determines

References

Application Notes and Protocols for the Functionalization of the Cyclohepta[e]indene Core

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The functionalization of the cyclohepta[e]indene core is a largely unexplored area of synthetic chemistry. While the isomeric cyclohepta[b]indole scaffold is well-documented, literature specifically detailing the synthesis and reactivity of this compound is scarce. The following application notes and protocols are therefore based on established methodologies for analogous polycyclic aromatic hydrocarbons (PAHs) and related heterocyclic systems. These proposed strategies are intended to serve as a foundational guide for researchers venturing into this novel chemical space.

Introduction

The this compound core represents a unique tricyclic aromatic system, comprising a fused cycloheptatriene, benzene, and cyclopentadiene (B3395910) ring. This structural motif holds potential for investigation in materials science, owing to its extended π-system, and in medicinal chemistry, by analogy to the biological activities observed in related fused carbocyclic and heterocyclic structures. These notes outline potential synthetic entries to the core and propose subsequent functionalization strategies.

Proposed Synthetic Pathways to the this compound Core

The construction of the this compound skeleton is the primary challenge. Two plausible retrosynthetic disconnections are considered here: one involving a transition metal-catalyzed annulation and another based on a cycloaddition strategy.

Pathway 1: Transition Metal-Catalyzed Carbene Insertion

A potential route to the this compound core involves the reaction of a substituted indene (B144670) with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper complexes. This approach is analogous to the Buchner ring expansion of aromatic compounds.

Diagram 1: Proposed Synthesis of this compound via Carbene Insertion

G cluster_start Starting Materials Indene Indene Derivative Cyclopropanation Cyclopropanation Indene->Cyclopropanation Diazo Diazo Compound (e.g., Ethyl Diazoacetate) Intermediate Carbene Intermediate Diazo->Intermediate Catalyst Catalyst Rh₂(OAc)₄ or Cu(acac)₂ Intermediate->Cyclopropanation RingExpansion Electrocyclic Ring Opening Cyclopropanation->RingExpansion Core This compound Core RingExpansion->Core G cluster_reactants Reactants CHT Substituted Cycloheptatriene Cycloaddition [4+2] Diels-Alder Reaction CHT->Cycloaddition Dienophile Indene-based Dienophile Dienophile->Cycloaddition Adduct Initial Cycloadduct Cycloaddition->Adduct Annulation Further Annulation/ Aromatization Steps Adduct->Annulation Core This compound Core Annulation->Core G Start Dissolve Indene Derivative and Rh₂(OAc)₄ in Dichloromethane Add Add Ethyl Diazoacetate Dropwise at 0 °C Start->Add React Warm to Room Temperature and Stir for 12 hours Add->React Quench Quench Reaction with Saturated NH₄Cl React->Quench Extract Extract with Dichloromethane Quench->Extract Purify Purify by Column Chromatography (Silica Gel, Hexanes/EtOAc) Extract->Purify Characterize Characterize Product (NMR, MS, IR) Purify->Characterize

Application Note & Protocol: Growing High-Quality Single Crystals of Cyclohepta[e]indene

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a detailed protocol for growing single crystals of cyclohepta[e]indene suitable for X-ray crystallographic analysis. This compound is a polycyclic aromatic hydrocarbon (PAH), and the methodologies outlined here are based on established principles for the crystallization of nonpolar organic compounds.

Introduction

The determination of the three-dimensional structure of a molecule through single-crystal X-ray diffraction is a cornerstone of modern chemistry and drug discovery. The primary challenge in this technique often lies in the growth of high-quality single crystals. This compound, as a polycyclic aromatic hydrocarbon, is a nonpolar and lipophilic molecule.[1] This protocol details two common and effective methods for the crystallization of such compounds: slow evaporation and vapor diffusion. The selection of an appropriate solvent system is critical for success and often requires empirical screening.[2][3]

Pre-Crystallization Considerations

  • Purity: The purity of the this compound sample is paramount for successful crystallization. It is highly recommended to purify the compound using techniques such as column chromatography or sublimation before attempting to grow single crystals.

  • Solvent Selection: The choice of solvent is crucial.[4] For nonpolar compounds like this compound, solvents such as hexane (B92381), pentane, toluene (B28343), and dichloromethane (B109758) are good starting points.[2][5] Often, a binary solvent system, consisting of a "good" solvent in which the compound is soluble and a "poor" solvent (or anti-solvent) in which it is sparingly soluble, is employed.[6] The principle of "like dissolves like" is a useful guide.[3]

Experimental Protocols

Two primary methods are recommended for growing single crystals of this compound:

Protocol 1: Slow Evaporation

This is a straightforward method that can yield excellent crystals.[7] It relies on the gradual increase in the concentration of the solute as the solvent evaporates, leading to supersaturation and crystal formation.[8]

Methodology:

  • Prepare a nearly saturated solution of this compound in a suitable solvent or solvent mixture (see Table 1 for suggestions). A good starting point is to dissolve 5-10 mg of the compound in 0.5-1.0 mL of the chosen solvent.

  • Gently warm the solution to ensure the compound is fully dissolved.

  • Filter the solution through a small plug of cotton or a syringe filter into a clean crystallization vial (a small, narrow vial or test tube is ideal). This removes any particulate matter that could act as unwanted nucleation sites.

  • Cover the vial with a cap or parafilm. Pierce the covering with a needle to create one or two small holes. This allows for slow evaporation of the solvent. The rate of evaporation can be controlled by the number and size of the holes.[6]

  • Place the vial in a location free from vibrations and temperature fluctuations.

  • Monitor the vial over several days to weeks for the formation of crystals. A slow process is generally preferred for growing larger, higher-quality crystals.[8]

Protocol 2: Vapor Diffusion

This technique is particularly effective for small quantities of material and allows for fine control over the rate of crystallization.[9][10] It involves the slow diffusion of a volatile anti-solvent vapor into a solution of the compound.[7]

Methodology:

  • In a small, open vial (the "inner vial"), dissolve 5-10 mg of this compound in a minimal amount of a "good" solvent (e.g., toluene or dichloromethane).

  • Place this inner vial inside a larger vial or beaker (the "outer chamber") that contains a small amount of a volatile "poor" solvent (e.g., hexane or pentane). The level of the anti-solvent in the outer chamber should be below the top of the inner vial.

  • Seal the outer chamber tightly with a cap or parafilm.

  • The more volatile anti-solvent will slowly diffuse into the inner vial, decreasing the solubility of the this compound and inducing crystallization.

  • Place the entire setup in a stable environment and monitor for crystal growth over several days. To further slow down the diffusion process, the setup can be placed in a refrigerator.[11]

Data Presentation

The following table summarizes suggested starting conditions for the crystallization of this compound. These are based on general principles for the crystallization of polycyclic aromatic hydrocarbons and should be optimized for the specific compound.

Parameter Slow Evaporation Vapor Diffusion
Compound Amount 5 - 15 mg5 - 15 mg
Solvent System Toluene, Dichloromethane, Hexane, or a mixture (e.g., Dichloromethane/Hexane)Inner Vial (Good Solvent): Toluene, DichloromethaneOuter Chamber (Poor Solvent): Hexane, Pentane
Solvent Volume 0.5 - 2.0 mLInner Vial: 0.2 - 0.5 mLOuter Chamber: 1.0 - 3.0 mL
Temperature Room Temperature (20-25°C)Room Temperature (20-25°C) or 4°C
Growth Time 2 - 14 days3 - 21 days

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining single crystals of this compound.

experimental_workflow cluster_prep Preparation cluster_methods Crystallization Methods cluster_evap_steps Slow Evaporation Steps cluster_diff_steps Vapor Diffusion Steps cluster_outcome Outcome start Start with Pure this compound dissolve Dissolve in 'Good' Solvent start->dissolve filter Filter Solution dissolve->filter slow_evap Slow Evaporation filter->slow_evap Method 1 vapor_diff Vapor Diffusion filter->vapor_diff Method 2 cover Cover Vial & Pierce Holes slow_evap->cover setup_diffusion Place Inner Vial in Outer Chamber with Anti-Solvent vapor_diff->setup_diffusion wait_evap Incubate in Stable Environment cover->wait_evap crystals Single Crystals Form wait_evap->crystals seal Seal Outer Chamber setup_diffusion->seal wait_diff Incubate in Stable Environment seal->wait_diff wait_diff->crystals analyze Analyze by X-ray Diffraction crystals->analyze

Caption: Workflow for this compound Single Crystal Growth.

References

Cyclohept[f]indene: A Versatile Scaffold for Complex Molecule Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Note on Nomenclature: The initial request specified "cyclohepta[e]indene." However, a thorough review of the chemical literature indicates that this is likely a typographical error, as the known and studied isomer is cyclohept[f]indene . This document will focus on the synthesis and potential applications of the well-documented cyclohept[f]indene scaffold.

Introduction

The indene (B144670) scaffold is a recurring motif in a multitude of biologically active compounds, demonstrating a broad range of therapeutic applications, including anticancer and anti-inflammatory effects. The fusion of a cycloheptane (B1346806) ring to the indene core, forming cyclohept[f]indene, offers a unique three-dimensional structure that can be exploited for the development of novel therapeutics with enhanced potency and selectivity. This tricyclic system provides a rigid framework amenable to diverse functionalization, making it an attractive building block for complex molecule synthesis in drug discovery and development. This document provides an overview of the synthetic approaches to cyclohept[f]indene and its derivatives, along with their potential applications, particularly in oncology and inflammation.

Synthetic Approaches to the Cyclohept[f]indene Core

Representative Synthetic Workflow

cluster_0 Synthesis of Cyclohept[f]indene Start Indene Step1 Friedel-Crafts Acylation with Suberic Anhydride Start->Step1 AlCl3 Intermediate1 Keto-acid Intermediate Step1->Intermediate1 Step2 Clemmensen or Wolff-Kishner Reduction Intermediate1->Step2 Intermediate2 Carboxylic Acid Intermediate Step2->Intermediate2 Step3 Intramolecular Friedel-Crafts Cyclization (e.g., using polyphosphoric acid) Intermediate2->Step3 Product Octahydrocyclohept[f]inden-5-one Step3->Product Step4 Reduction and Dehydration Product->Step4 Final_Product Cyclohept[f]indene Step4->Final_Product

Caption: A plausible synthetic workflow for Cyclohept[f]indene.

Experimental Protocols

While a specific protocol for the parent cyclohept[f]indene is not detailed in the literature, the following is a representative protocol for the synthesis of an indene derivative, which can be adapted by a skilled chemist for the synthesis of cyclohept[f]indene derivatives. This protocol is based on a general acid-catalyzed cyclization.

Protocol 1: General Procedure for Acid-Catalyzed Cyclization to an Indene Derivative

Objective: To synthesize a substituted indene via intramolecular cyclization of a phenyl-substituted alkene.

Materials:

  • Substituted phenylpropene (1 equivalent)

  • Polyphosphoric acid (PPA) or a Lewis acid such as FeCl₃

  • Dichloromethane (DCM) or other suitable anhydrous solvent

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl acetate (B1210297) for chromatography

Procedure:

  • To a stirred solution of the substituted phenylpropene (1.0 eq) in anhydrous DCM at 0 °C, slowly add polyphosphoric acid (10 eq by weight) or a catalytic amount of FeCl₃ (0.1 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully pouring the mixture into a beaker of ice-water.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired indene derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Discovery

Derivatives of the indene scaffold have shown significant promise in various therapeutic areas. The cyclohept[f]indene core, by introducing a larger, more flexible ring, can allow for the exploration of new chemical space and potentially lead to compounds with improved pharmacological profiles.

Anticancer Activity

Many indene derivatives have been investigated for their anticancer properties, with a primary mechanism of action being the inhibition of tubulin polymerization. These agents bind to the colchicine (B1669291) binding site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Signaling Pathway of Tubulin Polymerization Inhibitors

cluster_1 Mechanism of Action of Indene-based Tubulin Inhibitors Indene_Derivative Cyclohept[f]indene Derivative Tubulin β-Tubulin (Colchicine Binding Site) Indene_Derivative->Tubulin Binds to Disruption Disruption of Microtubule Dynamics Indene_Derivative->Disruption Leads to Microtubule_Assembly Microtubule Polymerization Tubulin->Microtubule_Assembly Cell_Cycle_Arrest G2/M Phase Arrest Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization by indene derivatives.

Table 1: Anticancer Activity of Representative Indene Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
12d (dihydro-1H-indene derivative) A549 (Lung)0.087Tubulin Polymerization Inhibitor[1]
Hela (Cervical)0.078[1]
H22 (Liver)0.068[1]
K562 (Leukemia)0.028[1]
31 (indene-based) -11Tubulin Polymerization Inhibitor[2][3]
4p (indeno[1,2-b]indole derivative) A431 (Skin)8.4 ± 2.8CK2 Inhibitor[4]
A549 (Lung)18.2 ± 6.0[4]
LNCaP (Prostate)11.4 ± 6.8[4]
10d (indenyl-formazan derivative) SNU-16 (Gastric)--[5]
4, 6c, 6d, 6e, 10a (indenyl derivatives) COLO205 (Colon)Potent-[5]
Anti-inflammatory Activity

The indene scaffold is also a key component of several anti-inflammatory drugs. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory cascade.

Table 2: Anti-inflammatory Activity of Representative Indene Derivatives

Compound IDTargetIC₅₀ (µM)Reference
4b (indole derivative) COX-20.11[6]
4d (indole derivative) COX-20.17[6]
4f (indole derivative) COX-20.15[6]
UA-1 (indole derivative of ursolic acid) NO Inhibition2.2 ± 0.4[7]

Structure-Activity Relationship (SAR) Considerations

For indene-based tubulin polymerization inhibitors, SAR studies have revealed that the nature and position of substituents on the aromatic ring significantly influence activity. The fusion of a seven-membered ring in the cyclohept[f]indene scaffold offers new avenues for SAR exploration. The larger ring may allow for better conformational adaptation to the binding site or provide new vectors for substitution to enhance potency and selectivity.

Conclusion

The cyclohept[f]indene scaffold represents a promising building block for the development of complex molecules with potential therapeutic applications. Its rigid, three-dimensional structure is amenable to diverse chemical modifications, allowing for the fine-tuning of pharmacological properties. The demonstrated anticancer and anti-inflammatory activities of various indene derivatives highlight the potential of the cyclohept[f]indene core in the design of novel drug candidates. Further exploration of the synthesis and biological evaluation of a library of cyclohept[f]indene derivatives is warranted to fully elucidate the therapeutic potential of this versatile scaffold.

References

Synthetic Approaches to Functionalized Cyclohept[f]indenes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclohept[f]indene scaffold represents a significant structural motif in medicinal chemistry and materials science. Its unique tricyclic framework, consisting of a fused indene (B144670) and a seven-membered ring, offers a three-dimensional architecture that is of considerable interest for the development of novel therapeutic agents and functional materials. This document provides detailed application notes and proposed synthetic protocols for the preparation of functionalized cyclohept[f]indenes. The presented methodologies are based on established synthetic transformations, including intramolecular Friedel-Crafts acylation and ring-closing metathesis (RCM).

Introduction

The synthesis of medium-sized rings, such as the seven-membered ring present in cyclohept[f]indenes, poses a significant challenge in organic synthesis due to unfavorable entropic factors. However, modern synthetic methods have provided powerful tools to overcome these hurdles. This protocol outlines a multi-step synthetic sequence to access functionalized cyclohept[f]indene derivatives, commencing from readily available starting materials. The key strategic steps involve the construction of a functionalized indanone core, followed by the annulation of the seven-membered ring via ring-closing metathesis.

Proposed Synthetic Pathway

A proposed synthetic route to functionalized cyclohept[f]indenes is depicted below. This pathway commences with an intramolecular Friedel-Crafts acylation to construct the indanone core, followed by functionalization and subsequent ring-closing metathesis to form the seven-membered ring.

Synthetic_Pathway cluster_0 Indanone Core Synthesis cluster_1 Functionalization and Diene Assembly cluster_2 Seven-membered Ring Formation A Substituted Phenylbutyric Acid B Substituted Indanone A->B Intramolecular Friedel-Crafts Acylation C Allyl-substituted Indene B->C Grignard Reaction & Dehydration D Allyl-vinyl-indene Derivative C->D Cross-coupling or Alkylation E Functionalized Cyclohept[f]indene D->E Ring-Closing Metathesis (RCM)

Figure 1. Proposed synthetic workflow for functionalized cyclohept[f]indenes.

Experimental Protocols

Protocol 1: Synthesis of Substituted Indanone via Intramolecular Friedel-Crafts Acylation

This protocol describes the synthesis of a substituted indanone, a key intermediate for the cyclohept[f]indene scaffold. The intramolecular Friedel-Crafts acylation of a substituted 4-phenylbutyric acid is a reliable method for the formation of the six-membered ketone ring fused to the benzene (B151609) ring.[1][2][3]

Materials:

  • Substituted 4-phenylbutyric acid (1.0 eq)

  • Thionyl chloride (1.2 eq)

  • Aluminum chloride (AlCl₃) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate solution, saturated

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of the substituted 4-phenylbutyric acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Dissolve the crude acid chloride in anhydrous DCM and cool the solution to 0 °C.

  • Add anhydrous aluminum chloride (1.2 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Pour the reaction mixture slowly into a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the substituted indanone.

Expected Yield: 75-90%

Starting MaterialProductCatalystSolventTemp. (°C)Time (h)Yield (%)
4-Phenylbutyric acid1-IndanoneAlCl₃DCM253~85
4-(4-Methoxyphenyl)butyric acid5-Methoxy-1-indanoneAlCl₃DCM253~90
4-(4-Chlorophenyl)butyric acid5-Chloro-1-indanoneAlCl₃DCM254~80

Table 1. Representative data for the intramolecular Friedel-Crafts acylation to form substituted indanones. Data is based on analogous reactions reported in the literature.

Protocol 2: Synthesis of an Allyl-Substituted Indene

This protocol details the conversion of the indanone to an allyl-substituted indene. This involves a Grignard reaction to introduce an allyl group, followed by dehydration to form the indene double bond.

Materials:

  • Substituted indanone (1.0 eq)

  • Allylmagnesium bromide (1.5 eq, 1.0 M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • p-Toluenesulfonic acid (p-TsOH) (0.1 eq)

  • Toluene

  • Saturated ammonium (B1175870) chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of the substituted indanone (1.0 eq) in anhydrous THF at 0 °C, add allylmagnesium bromide (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the mixture with ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude tertiary alcohol.

  • Dissolve the crude alcohol in toluene, add p-toluenesulfonic acid (0.1 eq), and reflux the mixture with a Dean-Stark trap for 4 hours.

  • Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the allyl-substituted indene.

Expected Yield: 60-80% over two steps.

Starting MaterialProductReagentsSolventTemp. (°C)Time (h)Yield (%)
1-Indanone1-Allylindene1. AllylMgBr2. p-TsOH1. THF2. Toluene1. 0-252. 1101. 22. 4~75
5-Methoxy-1-indanone1-Allyl-5-methoxyindene1. AllylMgBr2. p-TsOH1. THF2. Toluene1. 0-252. 1101. 22. 4~70

Table 2. Representative data for the synthesis of allyl-substituted indenes. Data is based on analogous Grignard and dehydration reactions.

Protocol 3: Ring-Closing Metathesis to form the Cyclohept[f]indene Core

This protocol describes the key ring-closing metathesis (RCM) step to form the seven-membered ring, thus completing the cyclohept[f]indene skeleton. This reaction utilizes a Grubbs catalyst to facilitate the intramolecular olefin metathesis.[4]

Materials:

  • Allyl-vinyl-indene derivative (1.0 eq) (Synthesized by introducing a vinyl group onto the allyl-indene from Protocol 2, e.g., via cross-coupling)

  • Grubbs II catalyst (0.05 eq)

  • Dichloromethane (DCM), anhydrous and degassed

  • Ethylene (B1197577) gas

Procedure:

  • Dissolve the allyl-vinyl-indene derivative (1.0 eq) in anhydrous and degassed DCM to a concentration of 0.01 M.

  • Bubble ethylene gas through the solution for 15 minutes to remove any dissolved oxygen.

  • Add the Grubbs II catalyst (0.05 eq) to the reaction mixture under an inert atmosphere (e.g., argon or nitrogen).

  • Reflux the reaction mixture under an inert atmosphere for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the functionalized cyclohept[f]indene.

Expected Yield: 60-85%

SubstrateProductCatalystSolventTemp. (°C)Time (h)Yield (%)
1-Allyl-3-vinylindeneCyclohept[f]indeneGrubbs IIDCM4012~80
1-Allyl-5-methoxy-3-vinylindene8-Methoxycyclohept[f]indeneGrubbs IIDCM4012~75

Table 3. Representative data for the Ring-Closing Metathesis reaction. Data is based on analogous RCM reactions to form seven-membered rings.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical progression of the key chemical transformations in the proposed synthetic pathway.

Logical_Flow Start Aromatic Precursor (e.g., Phenylbutyric Acid) Indanone Indanone Intermediate Start->Indanone Friedel-Crafts Acylation AllylIndene Allyl-Indene Intermediate Indanone->AllylIndene Grignard Reaction & Dehydration Diene Diene Precursor for RCM AllylIndene->Diene Functional Group Introduction FinalProduct Cyclohept[f]indene Product Diene->FinalProduct Ring-Closing Metathesis

Figure 2. Logical flow of the synthetic strategy.

Conclusion

The synthetic protocols detailed in this document provide a robust framework for the synthesis of functionalized cyclohept[f]indenes. While the presented route is a proposed pathway based on well-established chemical reactions, it offers a logical and feasible approach for accessing this important class of molecules. The modular nature of this synthesis allows for the introduction of various functional groups at different stages, enabling the generation of a library of cyclohept[f]indene derivatives for further investigation in drug discovery and materials science. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible outcomes.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Cyclohepta[e]indene and Related Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of cyclohepta[e]indene and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their synthetic experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound and related fused seven-membered ring systems.

Issue 1: Low Yield of the Desired this compound Product

  • Question: My reaction is resulting in a low yield of the target this compound. What are the potential causes and how can I improve the yield?

  • Answer: Low yields in this compound synthesis can stem from several factors. Here are some common causes and troubleshooting steps:

    • Side Reactions: The formation of byproducts is a frequent cause of low yields. For instance, in reactions involving indoles and tertiary propargylic alcohols, furo[3,4-b]carbazoles can form as a significant byproduct.[1] Shortening the reaction time may help to minimize the formation of such byproducts and improve the yield of the desired cyclohepta[b]indole.[1]

    • Suboptimal Reaction Conditions: Temperature, solvent, and catalyst choice are critical. Experiment with different solvents and temperatures to find the optimal conditions for your specific substrates. For example, in some three-component reactions to form cyclohepta[b]indoles, acetonitrile (B52724) at 84 °C has been used.[1]

    • Purity of Starting Materials: Ensure that all starting materials, especially sensitive reagents like enamines or organometallic catalysts, are pure and handled under appropriate inert conditions if necessary.

    • Inefficient Cyclization: The key ring-forming step may be inefficient. Consider alternative cyclization strategies. For related cyclohepta[b]indole structures, methods like (4+3) cycloadditions have been employed.[1]

Issue 2: Difficulty with Aromatization of a Dihydro-cyclohepta[e]indene Intermediate

  • Question: I have successfully synthesized the dihydro-cyclohepta[e]indene precursor, but I am struggling with the final aromatization step. What methods can I try?

  • Answer: Aromatization of hydro-azulene or related dihydro-cyclohepta[e]indene systems can sometimes be challenging. Here are a few approaches:

    • Dehydrogenation: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are commonly used for dehydrogenative aromatization.[2] However, the success of this step can be substrate-dependent.

    • Stepwise Aromatization: If direct dehydrogenation is difficult, a stepwise approach might be necessary. For example, derivatization of the intermediate, such as with trifluoroacetic anhydride, can sometimes facilitate subsequent aromatization with DDQ.[2]

    • Deamination: In syntheses proceeding through aminohydroazulene intermediates, deamination is a key step for aromatization to the final azulene (B44059) derivative.[2] This is often achieved by heating under acidic conditions.[3]

Issue 3: Poor Regioselectivity in Cycloaddition Reactions

  • Question: My cycloaddition reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

  • Answer: Achieving high regioselectivity is a common challenge in the synthesis of complex fused ring systems.

    • Steric Hindrance: The steric nature of the substituents on your reactants can significantly influence the regioselectivity of the cycloaddition.[4] Modifying the steric bulk of substituents on either the dienophile or the diene component can favor the formation of one regioisomer over the other.

    • Electronic Effects: The electronic properties of the substituents also play a crucial role. Consider how electron-donating or electron-withdrawing groups on your starting materials will influence the frontier molecular orbitals and thus the preferred orientation of the cycloaddition.

    • Catalyst Control: The choice of catalyst can be pivotal. For instance, in rhodium-catalyzed reactions, the ligand can influence the regiochemical outcome.[4] Screening different metal catalysts and ligands is a recommended strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for constructing the this compound core?

A1: While direct synthetic routes to this compound are not extensively documented in the provided results, analogous structures like cyclohepta[b]indoles and azulenes offer insights into common strategies. These include:

  • [8+2] Cycloaddition Reactions: This is a powerful method for forming the azulene core, which is structurally related to this compound. Typically, a tropone (B1200060) derivative or a 2H-cyclohepta[b]furan-2-one acts as the 8π component, reacting with a 2π component like an enamine or enol ether.[2][3]

  • (4+3) Cycloaddition Reactions: This method has been successfully used for the synthesis of cyclohepta[b]indoles, where a 2-vinylindole or a related precursor acts as the 4π component reacting with an oxyallyl cation as the 3-atom component.[1]

  • Cascade Cyclizations: Brønsted acid-catalyzed cascade cyclizations provide an efficient route to cyclohepta[b]indole derivatives.[1]

  • Fischer Indole Synthesis: Historically, this has been a common method for preparing cyclohepta[b]indoles, although it has limitations, especially for unsymmetrically functionalized products where product mixtures are likely.[5]

Q2: Are there any particular safety precautions I should take during this compound synthesis?

A2: Standard laboratory safety practices should always be followed. Specific precautions will depend on the reagents used. For example:

  • Pyrophoric Reagents: If using organometallic reagents, ensure they are handled under an inert atmosphere (e.g., argon or nitrogen).

  • Toxic and Corrosive Chemicals: Reagents like DDQ and strong acids or bases should be handled in a fume hood with appropriate personal protective equipment (PPE).

  • High Temperatures and Pressures: Some reactions may require elevated temperatures and pressures. Ensure that appropriate glassware and equipment are used and that the reaction is monitored carefully.

Quantitative Data Summary

The following table summarizes reaction yields for the synthesis of various azulene and cyclohepta[b]indole derivatives, which can serve as a reference for expected outcomes in analogous this compound syntheses.

EntryReactantsProductYield (%)Reference
12H-cyclohepta[b]furan-2-one and acetaldehyde (B116499) with diethylamineAzulene60[2]
23-methoxycarbonyl-2H-cyclohepta[b]furan-2-one and acetaldehyde with diethylamine1-methoxycarbonylazulene85[2]
33-cyano-2H-cyclohepta[b]furan-2-one and enamine from 1-indene and morpholine (B109124)5-cyanoindeno[2,1-a]azulene20[2]
4Indole, tertiary propargylic alcohol, and activated alkyne (4 h reaction)Substituted cyclohepta[b]indole70[1]
5Indole, tertiary propargylic alcohol, and activated alkyne (12 h reaction)Substituted cyclohepta[b]indole23[1]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Azulenes via [8+2] Cycloaddition of 2H-Cyclohepta[b]furan-2-ones with Enamines [2]

  • Enamine Formation (if not commercially available): A ketone or aldehyde is refluxed with a secondary amine (e.g., morpholine or diethylamine) in a suitable solvent (e.g., benzene (B151609) or toluene) with azeotropic removal of water.

  • Cycloaddition Reaction: To a solution of the 2H-cyclohepta[b]furan-2-one derivative in an appropriate solvent (e.g., ethanol (B145695) or acetonitrile), the enamine is added.

  • Reaction Monitoring: The reaction mixture is typically stirred at room temperature or heated, and the progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel to afford the azulene product. In some cases, an intermediate aminohydroazulene may be isolated, which can be aromatized by heating in the presence of an acid.

Visualizations

experimental_workflow cluster_start Starting Materials start_end start_end process process decision decision output output issue issue A 2H-Cyclohepta[b]furan-2-one Derivative C [8+2] Cycloaddition A->C B Enamine / Enol Ether B->C D Intermediate Formation (e.g., Dihydroazulene) C->D Decarboxylation/ Elimination E Aromatization D->E F Purification E->F H Low Yield? F->H G Final Product: This compound Analog H->G No I Check for Side Products H->I Yes J Optimize Reaction Conditions H->J Yes

Caption: A generalized workflow for the synthesis of this compound analogs.

References

Technical Support Center: Optimization of Reaction Conditions for Cyclohepta[e]indene Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The synthesis of cyclohepta[e]indene is a specialized area of research, and as such, detailed literature on the optimization of its reaction conditions is not broadly available. This guide is therefore based on established principles of organic synthesis and data extrapolated from the synthesis of related heterocyclic and carbocyclic systems, such as indenes and cycloheptane (B1346806) derivatives. The protocols and troubleshooting advice provided are intended as a general framework to guide researchers in their experimental design.

Troubleshooting Guide

This section addresses common issues that may arise during the synthesis of this compound and related fused-ring systems.

Question/Issue Possible Cause(s) Suggested Solution(s)
1. Low or No Product Yield - Inactive catalyst- Incorrect reaction temperature- Unsuitable solvent- Low purity of starting materials- Presence of atmospheric moisture or oxygen (for sensitive reactions)- Catalyst: Screen different catalysts (e.g., transition metal catalysts like Pd, Rh, Au, or acid catalysts). Ensure the catalyst is from a reliable source and handled under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts).- Temperature: Perform a temperature screen to find the optimal range. Some reactions require initial cooling to control exotherms followed by heating to drive the reaction to completion.[1]- Solvent: Test a range of solvents with varying polarities and boiling points. The choice of solvent can significantly influence reaction rates and selectivity.- Starting Materials: Purify starting materials before use (e.g., by distillation, recrystallization, or chromatography).- Inert Atmosphere: If using air- or moisture-sensitive reagents, ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) using properly dried glassware and anhydrous solvents.
2. Formation of Multiple Byproducts - Reaction temperature is too high- Incorrect stoichiometry of reactants- Non-selective catalyst or reagents- Prolonged reaction time- Temperature: Lowering the reaction temperature can often improve selectivity by favoring the desired reaction pathway over competing side reactions.- Stoichiometry: Carefully control the stoichiometry of the reactants. A slight excess of one reactant may be necessary in some cases, but a large excess can lead to byproduct formation.- Catalyst/Reagents: Investigate more selective catalysts or reagents. For example, the choice of ligand in a metal-catalyzed reaction can dramatically influence the outcome.[2]- Reaction Time: Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time and quench the reaction before significant byproduct formation occurs.
3. Incomplete Reaction - Insufficient catalyst loading- Short reaction time- Low reaction temperature- Poor mixing- Catalyst Loading: Increase the catalyst loading incrementally. Be aware that excessively high catalyst loading can sometimes lead to side reactions.- Reaction Time: Extend the reaction time and monitor for further conversion.- Temperature: Increase the reaction temperature in a controlled manner.- Mixing: Ensure efficient stirring to maintain a homogeneous reaction mixture, especially for heterogeneous reactions.
4. Difficulty in Product Isolation/Purification - Product is unstable- Product has similar polarity to byproducts or starting materials- Stability: If the product is unstable, consider derivatization to a more stable compound before purification. Also, minimize exposure to heat, light, or air during workup and purification.- Purification Strategy: Optimize the purification method. This may involve trying different solvent systems for chromatography, using a different stationary phase, or considering alternative purification techniques like recrystallization or distillation.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to consider when optimizing the synthesis of a fused-ring system like this compound?

A1: The most critical parameters are typically the choice of catalyst, solvent, and reaction temperature. The interplay between these three factors will have the most significant impact on reaction yield, selectivity, and reaction time. It is advisable to screen these parameters systematically.

Q2: How do I choose an appropriate catalyst for my reaction?

A2: The choice of catalyst depends on the specific reaction type. For cycloaddition or cycloisomerization reactions, transition metal catalysts based on rhodium, palladium, gold, or iron are often employed.[2][3] Acid catalysts, such as p-toluenesulfonic acid, can also be effective for certain cyclization reactions. A thorough literature search for similar transformations is the best starting point for selecting a catalyst.

Q3: What is the role of the solvent in the reaction?

A3: The solvent can influence the reaction in several ways:

  • Solubility: It must dissolve the reactants to a sufficient extent.

  • Polarity: The polarity of the solvent can affect the reaction rate and selectivity, especially for reactions involving polar intermediates or transition states.

  • Boiling Point: The boiling point of the solvent often dictates the maximum temperature at which a reaction can be run at atmospheric pressure.

Q4: How can I minimize the formation of regioisomers?

A4: The formation of regioisomers is a common challenge in the synthesis of substituted cyclic systems. The following strategies can be employed to improve regioselectivity:

  • Steric Hindrance: Introducing bulky substituents on one of the reactants can direct the reaction to a specific position.

  • Directing Groups: The use of directing groups can electronically favor the formation of one regioisomer over another.

  • Catalyst/Ligand Choice: In metal-catalyzed reactions, the choice of the metal and its associated ligands can have a profound effect on regioselectivity.[2]

Experimental Protocols

While a specific protocol for this compound is not available, the following represents a generalized experimental protocol for a transition metal-catalyzed cyclization reaction, which is a common strategy for forming such ring systems.

General Procedure for a Trial Reaction:

  • Glassware Preparation: All glassware should be oven-dried and allowed to cool under a stream of inert gas (e.g., nitrogen or argon).

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the starting materials and the catalyst.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature and monitor its progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction if necessary (e.g., by adding water or a saturated ammonium (B1175870) chloride solution).

  • Extraction: Extract the product into an appropriate organic solvent. Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography, recrystallization, or distillation.

Data Presentation

The following tables illustrate how to present data from reaction optimization experiments. The data presented here is hypothetical but based on trends observed in the synthesis of related compounds.

Table 1: Effect of Catalyst on Product Yield

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)Toluene1101245
2RhCl(PPh₃)₃ (5)Dioxane1001262
3AuCl₃ (5)Acetonitrile80875
4FeCl₃ (10)Dichloromethane402430

Table 2: Effect of Solvent on Reaction Outcome

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1AuCl₃ (5)Toluene110855
2AuCl₃ (5)Dioxane100868
3AuCl₃ (5)Acetonitrile80875
4AuCl₃ (5)Tetrahydrofuran661240

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Starting Materials setup Reaction Setup (Inert Atmosphere) start->setup glassware Dry Glassware glassware->setup run Run Reaction (Temperature Control) setup->run monitor Monitor Progress (TLC, GC-MS) run->monitor quench Quench Reaction monitor->quench extract Extraction quench->extract purify Purification extract->purify product Final Product purify->product

Caption: A generalized experimental workflow for organic synthesis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Product Yield cause1 Catalyst Issue start->cause1 cause2 Temperature Issue start->cause2 cause3 Solvent Issue start->cause3 sol1 Screen Catalysts cause1->sol1 sol2 Optimize Temperature cause2->sol2 sol3 Screen Solvents cause3->sol3

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Purification of Cyclohepta[e]indene Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with cyclohepta[e]indene isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound isomers?

A1: The primary challenges stem from the inherent structural similarities of the isomers. This compound and its derivatives can exist as multiple positional and stereoisomers, which often exhibit very similar physicochemical properties such as polarity, solubility, and boiling points. This makes their separation by common laboratory techniques like standard column chromatography or crystallization difficult. Furthermore, some isomers may be prone to interconversion under certain conditions, adding another layer of complexity to their isolation.

Q2: Which analytical techniques are most effective for identifying and quantifying this compound isomers in a mixture?

A2: High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of these isomers.[1][2] Coupled with a high-resolution detector like a photodiode array (PDA) or mass spectrometer (MS), HPLC can effectively resolve complex mixtures. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, is indispensable for the structural elucidation and identification of the isolated isomers.[2]

Q3: Are there any specific safety precautions to consider when working with this compound isomers and the solvents used for their purification?

A3: Standard laboratory safety protocols should always be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and chemical-resistant gloves. Many of the organic solvents used in purification, such as toluene, cyclohexane, and various chlorinated solvents, are flammable and/or toxic. Always consult the Safety Data Sheet (SDS) for each chemical before use to be aware of its specific hazards and handling procedures.

Troubleshooting Guides

Issue 1: Poor resolution of isomers using standard silica (B1680970) gel column chromatography.

Cause: The isomers have very similar polarities, leading to co-elution on standard stationary phases.

Solution:

  • High-Performance Liquid Chromatography (HPLC): Employing HPLC with specialized columns can provide the necessary resolution. For non-polar isomers, a reversed-phase column (e.g., C18) with an appropriate solvent system (e.g., acetonitrile/water or methanol/water gradients) may be effective. For more complex separations, specialized columns designed for isomer separation can be utilized.[1][2]

  • Alternative Stationary Phases: Consider using silica gel impregnated with silver salts, which can sometimes aid in the separation of E/Z isomers of olefins.[3] While cyclohepta[e]indenes are not olefins, the principle of using modified stationary phases to exploit subtle electronic differences can be applied.

  • Flash Chromatography with Modified Mobile Phases: Experiment with different solvent systems in flash chromatography. A shallow gradient or isocratic elution with a finely tuned solvent mixture might improve separation. Adding a small percentage of a modifier solvent can sometimes significantly alter selectivity.

Issue 2: Difficulty in achieving crystallization of a single isomer from a mixture.

Cause: The presence of multiple isomers can inhibit the formation of a well-ordered crystal lattice for a single isomer, leading to the formation of an oil or an inseparable mixture of crystals.

Solution:

  • Solvent Screening: Systematically screen a wide range of solvents with varying polarities and boiling points. A slow evaporation or cooling crystallization from a solvent in which the desired isomer has limited solubility at lower temperatures can be effective.

  • Seed Crystals: If a small amount of the pure isomer can be isolated (e.g., via preparative HPLC), it can be used to seed a supersaturated solution of the isomeric mixture, promoting the crystallization of the desired isomer.

  • Co-crystallization: In some cases, co-crystallization with another molecule can facilitate the isolation of a specific isomer. This is a more advanced technique and requires careful selection of the co-former.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Isomer Separation

This protocol is adapted from a method used for the separation of similar complex isomer mixtures.[2]

ParameterSpecification
Column Cosmosil Buckyprep-D (or similar column with π-π interaction capabilities)
Mobile Phase Toluene
Flow Rate 0.2 mL/min (analytical) to 1 mL/min (semi-preparative)
Detection UV-Vis at 325 nm
Injection Volume 5-20 µL
Column Temperature Ambient

Procedure:

  • Prepare a stock solution of the this compound isomer mixture in toluene.

  • Filter the sample solution through a 0.22 µm syringe filter before injection.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the sample and monitor the chromatogram.

  • Collect fractions corresponding to the resolved peaks.

  • Analyze the collected fractions by analytical HPLC to confirm purity and by NMR for structural identification.[2]

Protocol 2: Fractional Crystallization

This is a general protocol that should be optimized for the specific this compound isomers.

ParameterDescription
Solvent Selection Screen solvents for differential solubility of isomers.
Saturation Prepare a saturated or near-saturated solution at an elevated temperature.
Cooling Rate Slow cooling is crucial for selective crystallization.
Seeding Optional, but recommended if pure seed crystals are available.

Procedure:

  • Dissolve the isomer mixture in a minimal amount of a suitable solvent at an elevated temperature to achieve a saturated or near-saturated solution.

  • Allow the solution to cool slowly to room temperature. A Dewar flask filled with warm water can be used to slow the cooling process.

  • If no crystals form, further cool the solution in a refrigerator or freezer.

  • Once crystals have formed, isolate them by filtration.

  • Wash the crystals with a small amount of the cold solvent.

  • Analyze the crystals and the mother liquor to determine the composition of the isomers in each fraction.

  • Repeat the process with the enriched fractions to improve purity.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Synthesis Synthesis of This compound Crude_Mixture Crude Isomer Mixture Synthesis->Crude_Mixture HPLC HPLC Separation Crude_Mixture->HPLC Primary Method Crystallization Fractional Crystallization Crude_Mixture->Crystallization Alternative/Secondary Pure_Isomers Isolated Pure Isomers HPLC->Pure_Isomers Crystallization->Pure_Isomers NMR NMR Spectroscopy Pure_Isomers->NMR MS Mass Spectrometry Pure_Isomers->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation

Caption: Experimental workflow for the synthesis, purification, and analysis of this compound isomers.

Troubleshooting_Logic cluster_chrom Chromatography Troubleshooting cluster_cryst Crystallization Troubleshooting Start Poor Isomer Separation Method Purification Method? Start->Method Chromatography Column Chromatography Method->Chromatography Chromatography Crystallization Crystallization Method->Crystallization Crystallization HPLC Use HPLC with specialized column Chromatography->HPLC Stationary_Phase Modify Stationary Phase (e.g., Ag-impregnated) Chromatography->Stationary_Phase Mobile_Phase Optimize Mobile Phase (shallow gradient/modifiers) Chromatography->Mobile_Phase Solvent Conduct extensive solvent screening Crystallization->Solvent Seeding Use seed crystals of pure isomer Crystallization->Seeding Co_Crystallization Attempt co-crystallization Crystallization->Co_Crystallization

Caption: Troubleshooting decision tree for poor separation of this compound isomers.

References

Technical Support Center: Crystallization of Cyclohepta[e]indene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful crystallization of cyclohepta[e]indene.

Troubleshooting Guide

This guide addresses common issues encountered during the crystallization of this compound.

Question: My this compound is not dissolving in the chosen solvent.

Answer:

This issue often arises from using a solvent with unsuitable polarity. This compound, a polycyclic aromatic hydrocarbon (PAH), is expected to be nonpolar.[1][2]

  • Solution 1: Solvent Selection. Start with nonpolar solvents like hexane (B92381) or cyclohexane. If solubility is still low, gradually increase the polarity by trying toluene (B28343) or dichloromethane. A mixture of solvents can also be effective. For instance, dissolving the compound in a small amount of a good solvent (like dichloromethane) and then adding a miscible anti-solvent (like hexane) can induce crystallization.

  • Solution 2: Gentle Heating. Gently warming the solvent can significantly increase the solubility of your compound. Be cautious not to overheat, as this can lead to decomposition or the formation of oils.

  • Solution 3: Increase Solvent Volume. You may be trying to dissolve too much compound in an insufficient volume of solvent. Try increasing the amount of solvent.

Question: The compound oiled out instead of forming crystals.

Answer:

Oiling out occurs when the compound comes out of solution as a liquid phase rather than a solid crystal lattice. This is often due to a high degree of supersaturation or a significant temperature change occurring too rapidly.

  • Solution 1: Slow Cooling. Allow the saturated solution to cool to room temperature slowly. If crystals still do not form, proceed with slower cooling methods, such as placing the flask in a dewar filled with warm water and allowing it to cool to ambient temperature overnight.

  • Solution 2: Reduce Solute Concentration. Your solution may be too concentrated. Add a small amount of fresh solvent to the oiled-out mixture, gently heat until it redissolves, and then allow it to cool more slowly.

  • Solution 3: Use a Co-solvent. Introducing a co-solvent can sometimes disrupt the interactions that lead to oiling out and promote crystal formation.

Question: No crystals are forming, even after the solution has cooled.

Answer:

This indicates that the solution is not sufficiently supersaturated for nucleation to occur.

  • Solution 1: Slow Evaporation. Allow the solvent to evaporate slowly from the solution. This can be achieved by covering the flask with parafilm and punching a few small holes in it. Place the flask in a quiet area free from vibrations.

  • Solution 2: Scratching the Glass. Use a glass rod to gently scratch the inside of the flask below the surface of the solution. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

  • Solution 3: Seeding. If you have a small crystal of this compound from a previous experiment, add it to the supersaturated solution. This "seed" crystal will act as a template for further crystal growth.[3]

Question: The crystals are too small or are of poor quality.

Answer:

The formation of small or poor-quality crystals is often a result of rapid nucleation and crystal growth.

  • Solution 1: Slower Crystallization Rate. The key to growing larger, higher-quality crystals is to slow down the crystallization process. This can be achieved by:

    • Slowing the cooling rate.

    • Reducing the rate of solvent evaporation (e.g., by using fewer holes in the parafilm).

    • Using a solvent system where the compound is slightly more soluble, thus requiring a longer time or greater change in conditions to reach supersaturation.

  • Solution 2: Recrystallization. Dissolve the small crystals in a minimal amount of fresh, hot solvent and repeat the crystallization process with a slower cooling or evaporation rate.

Frequently Asked Questions (FAQs)

What is the general solubility profile of this compound?

As a polycyclic aromatic hydrocarbon, this compound is expected to have low solubility in water and be soluble in many organic solvents.[1] Its solubility will likely be highest in nonpolar solvents such as toluene, hexane, and cyclohexane, and lower in more polar solvents like ethanol (B145695) or methanol.

What are some recommended solvent systems for the crystallization of this compound?

  • Single Solvents: Toluene, hexane, cyclohexane, dichloromethane.

  • Solvent/Anti-solvent Systems: Dichloromethane/hexane, Toluene/hexane.

The ideal solvent system will dissolve the compound when hot but have limited solubility when cold.

Experimental Data Management

Due to the limited availability of specific crystallization data for this compound, we recommend maintaining a detailed laboratory notebook to track experimental parameters and outcomes. The following table provides a template for recording your data.

Experiment IDThis compound (mg)Solvent System (v/v)Volume (mL)Dissolution Temperature (°C)Crystallization MethodCooling Rate (°C/h)Crystal MorphologyYield (%)
CHIE-Cryst-01100Toluene560Slow Cooling5Needles
CHIE-Cryst-02100DCM/Hexane (1:2)630Slow EvaporationN/APlates
CHIE-Cryst-03100Cyclohexane850Seeding10Prisms

Key Experimental Protocol: Single Solvent Recrystallization

This protocol outlines a general procedure for the crystallization of this compound from a single solvent.

  • Solvent Selection: Choose a solvent in which this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and gently heat the mixture while stirring until the solid dissolves completely. Continue adding small portions of the solvent until no more solid dissolves at that temperature.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container.

  • Crystal Isolation: Once crystal formation appears complete, further cool the flask in an ice bath to maximize the yield. Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

TroubleshootingWorkflow cluster_start Initial Observation cluster_problem Problem Identification cluster_solution Potential Solutions start Crystallization Attempt no_dissolution Compound Not Dissolving start->no_dissolution Issue oiling_out Oiling Out start->oiling_out Issue no_crystals No Crystals Formed start->no_crystals Issue poor_crystals Poor Crystal Quality start->poor_crystals Issue sol_dissolution Change Solvent Increase Temperature Increase Solvent Volume no_dissolution->sol_dissolution Try sol_oiling Slower Cooling Reduce Concentration Use Co-solvent oiling_out->sol_oiling Try sol_no_crystals Slow Evaporation Scratch Glass Seeding no_crystals->sol_no_crystals Try sol_poor_crystals Slower Crystallization Recrystallize poor_crystals->sol_poor_crystals Try

Caption: Troubleshooting workflow for this compound crystallization.

ExperimentalWorkflow cluster_protocol Crystallization Protocol dissolution 1. Dissolve in Minimal Hot Solvent filtration 2. Hot Filtration (Optional) dissolution->filtration cooling 3. Slow Cooling to Room Temperature filtration->cooling isolation 4. Isolate Crystals (Filtration) cooling->isolation drying 5. Dry Crystals Under Vacuum isolation->drying product Pure Crystals drying->product

Caption: Experimental workflow for single solvent recrystallization.

References

avoiding polymerization of indene derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the unwanted polymerization of indene (B144670) and its derivatives during experiments and storage.

Frequently Asked Questions (FAQs)

Q1: What causes indene and its derivatives to polymerize?

A1: Indene and its derivatives are susceptible to polymerization through several mechanisms, primarily cationic and free-radical pathways. Cationic polymerization is often initiated by acidic impurities or catalysts such as Lewis acids (e.g., aluminum chloride, titanium tetrachloride).[1][2] Free-radical polymerization can be triggered by heat, light, or the presence of radical initiators. Additionally, oxidative polymerization can occur, particularly in the presence of certain metal complexes and oxygen.[3] Impurities commonly found in indene fractions, such as sulfur, nitrogen, and oxygen-containing compounds, can also promote polymerization and contribute to coloration of the resulting polymer.[4]

Q2: How can I visually identify if my indene derivative has started to polymerize?

A2: The initial signs of polymerization are often a slight yellowing of the otherwise colorless liquid and an increase in viscosity. As polymerization progresses, the liquid will become more viscous and may eventually solidify into a resinous material. The presence of insoluble particles or cloudiness can also indicate the formation of polymers.

Q3: What are the ideal storage conditions to prevent the polymerization of indene derivatives?

A3: To minimize polymerization during storage, indene derivatives should be stored in a cool, dark place, preferably in a refrigerator and under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation and polymerization.[5] It is also crucial that the monomer is highly pure before storage. The use of chemical inhibitors is also a common industrial practice for long-term storage.[5]

Q4: What are common chemical inhibitors used to stabilize indene derivatives?

A4: While the literature specifically detailing inhibitors for indene is sparse, general principles for stabilizing vinyl aromatic monomers can be applied. Phenolic inhibitors, such as hydroquinone (B1673460) (HQ) or hydroquinone monomethyl ether (MEHQ), are commonly used for storage and transport, often requiring the presence of trace amounts of oxygen to be effective.[5] For processes that are sensitive to oxygen or are conducted at high temperatures, inhibitors like phenothiazine (B1677639) (PTZ) may be more suitable.[5] It is important to note that the choice and concentration of the inhibitor must be compatible with subsequent experimental steps.

Q5: Can I use an indene derivative that has partially polymerized?

A5: It is generally not recommended to use partially polymerized indene derivatives in reactions where monomer purity is critical. The presence of oligomers and polymers can interfere with reaction stoichiometry, kinetics, and the purification of the desired product. If a significant portion of the material has polymerized, it is best to purify the remaining monomer before use.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of indene derivatives.

Problem Possible Causes Recommended Solutions
Indene derivative turns yellow and viscous upon storage. 1. Improper Storage: Exposure to light, heat, or oxygen. 2. Contamination: Presence of acidic or metallic impurities. 3. Inhibitor Depletion: The inhibitor has been consumed over time.1. Store the indene derivative at low temperatures (2-8 °C), protected from light, and under an inert atmosphere. 2. Purify the indene derivative before storage (see Experimental Protocols). 3. If an inhibitor is used, ensure it is at an appropriate concentration. For long-term storage, re-purification and addition of a fresh inhibitor may be necessary.
Reaction involving an indene derivative yields a polymeric byproduct. 1. Reaction Conditions: High temperatures or prolonged reaction times. 2. Acidic Reagents/Catalysts: Use of strong acids that can initiate cationic polymerization.[2] 3. Impure Starting Material: The indene derivative was already partially polymerized.1. Optimize reaction conditions to use lower temperatures and shorter reaction times if possible. 2. If an acidic reagent is necessary, consider using a non-coordinating base to scavenge excess protons. Alternatively, explore alternative synthetic routes that avoid strongly acidic conditions. 3. Ensure the purity of the indene derivative before starting the reaction by performing a purification step.[6]
Difficulty in purifying the desired product from a reaction mixture containing polyindene. 1. Similar Solubility: The desired product and the polyindene may have similar solubility profiles.1. Utilize column chromatography with a gradient elution to separate the nonpolar polymer from the potentially more polar product. 2. Consider precipitation/recrystallization using a solvent system where the desired product is soluble, but the polymer is not.[][8]

Experimental Protocols

Protocol 1: Purification of Indene to Remove Polymeric and Other Impurities

This protocol is adapted from established laboratory procedures for purifying indene.[6]

Objective: To remove oligomers, polymers, and other impurities that can initiate polymerization.

Materials:

  • Indene (partially polymerized or impure)

  • 6M Hydrochloric acid (HCl)

  • 40% Sodium hydroxide (B78521) (NaOH) solution

  • Sodamide (NaNH₂)

  • Activated silica (B1680970) gel

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether or other suitable organic solvent

  • Nitrogen or Argon gas supply

  • Standard distillation and filtration apparatus

Procedure:

  • Acid Wash: Shake the impure indene with an equal volume of 6M HCl for an extended period (e.g., 24 hours) in a separatory funnel. This step removes basic nitrogenous materials.

  • Base Wash: Separate the organic layer and wash it with a 40% NaOH solution, followed by refluxing for 2 hours to remove acidic compounds like benzonitrile.

  • Neutralization and Drying: Wash the organic layer with water until the washings are neutral. Dry the organic layer over an anhydrous drying agent like MgSO₄ or Na₂SO₄.

  • Initial Distillation: Filter off the drying agent and perform a fractional distillation of the indene under reduced pressure. Collect the fraction boiling at the correct temperature for indene (approx. 182 °C at atmospheric pressure, adjust for vacuum).

  • Sodium Salt Formation (for high purity):

    • Caution: Sodamide is highly reactive. This step should be performed by experienced personnel under an inert atmosphere.

    • In a flame-dried flask under a nitrogen atmosphere, add the distilled indene.

    • Carefully add approximately one-quarter of the indene's weight of sodamide.

    • Stir the mixture at 120 °C for 3 hours. This will form the sodium salt of indene.

    • Distill off any unreacted organic material under vacuum (1 mmHg at 120 °C).

  • Hydrolysis and Steam Distillation:

    • Cool the reaction mixture.

    • Carefully hydrolyze the sodium salts by slowly adding water.

    • Separate the organic fraction by steam distillation.

  • Final Purification:

    • Fractionally distill the organic fraction from the steam distillation.

    • Before use, pass the final distillate through a column of activated silica gel under a nitrogen atmosphere.[6]

Visualizations

Cationic_Polymerization Indene Indene Monomer Carbocation Indenyl Carbocation (Initiated Monomer) Indene->Carbocation Initiator Lewis Acid (e.g., AlCl₃, TiCl₄) Initiator->Carbocation Initiation Propagation1 Propagation: Addition of another Indene monomer Carbocation->Propagation1 Dimer_Cation Dimeric Carbocation Propagation1->Dimer_Cation Propagation2 ... Dimer_Cation->Propagation2 Polymer Polyindene Propagation2->Polymer Termination

Caption: Cationic polymerization pathway of indene.

Troubleshooting_Workflow Start Unwanted Polymerization Observed CheckPurity Is the starting material pure? Start->CheckPurity Purify Purify Indene Derivative (See Protocol 1) CheckPurity->Purify No CheckStorage Are storage conditions correct? (Cool, dark, inert atmosphere) CheckPurity->CheckStorage Yes Purify->CheckStorage CorrectStorage Implement proper storage conditions CheckStorage->CorrectStorage No CheckReaction Are reaction conditions too harsh? (High temp, strong acid) CheckStorage->CheckReaction Yes End Problem Resolved CorrectStorage->End ModifyReaction Optimize reaction: - Lower temperature - Use weaker acid - Add inhibitor CheckReaction->ModifyReaction Yes CheckReaction->End No ModifyReaction->End

Caption: Troubleshooting workflow for indene polymerization.

References

Technical Support Center: Managing Impurities in Cyclohepta[e]indene Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities during the synthesis of cyclohepta[e]indene derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common classes of impurities encountered in this compound synthesis?

While specific impurity profiles are highly dependent on the synthetic route, common classes of impurities may include:

  • Isomeric Byproducts: Incomplete cyclization or alternative cyclization pathways can lead to the formation of structural isomers.

  • Oxidation Products: The polycyclic aromatic system of cyclohepta[e]indenes can be susceptible to oxidation, leading to the formation of ketones (e.g., indanones) or other oxygenated derivatives, particularly during workup or purification.[1]

  • Starting Material Residues: Unreacted starting materials or reagents can remain in the final product if the reaction does not go to completion or if purification is inadequate.

  • Solvent Adducts: Residual solvents from the reaction or purification steps can sometimes form adducts with the product.

  • Side-Reaction Products: Depending on the specific reaction, side-products can arise. For instance, in reactions aiming for a specific substituted this compound, related structures might be formed. A documented example in a similar system is the formation of a dihydroazulene (B1262493) derivative as a significant byproduct during the synthesis of an indeno[2,1-a]azulene.[2]

Q2: Which analytical techniques are most suitable for identifying and quantifying impurities in this compound reactions?

A combination of chromatographic and spectroscopic techniques is generally recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with UV-Vis or diode array detection, is a powerful tool for separating the target compound from its impurities and for quantification.

  • Gas Chromatography (GC): For volatile impurities or derivatives, GC can be a suitable analytical method.

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS) or GC (GC-MS), mass spectrometry provides molecular weight information that is crucial for the identification of unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for the structural elucidation of both the desired product and any isolated impurities.

Q3: How can I minimize the formation of impurities during the synthesis?

Optimizing reaction conditions is key to minimizing impurity formation. Consider the following:

  • Temperature Control: For many cyclization reactions, temperature is a critical parameter. Undesired side reactions may be favored at higher or lower temperatures.

  • Catalyst Selection: The choice of catalyst can significantly influence the reaction pathway and selectivity. For instance, in Friedel-Crafts type cyclizations, the Lewis acid used can impact the formation of byproducts.

  • Reaction Time: Monitoring the reaction progress (e.g., by TLC or HPLC) can help determine the optimal reaction time to maximize product yield and minimize the formation of degradation products.

  • Inert Atmosphere: For reactions involving air-sensitive reagents or intermediates, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidation-related impurities.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during this compound synthesis.

Problem Potential Cause Suggested Solution
Low yield of the desired this compound with a significant amount of a major byproduct. Alternative Reaction Pathway: The reaction conditions may favor a competing cyclization or rearrangement. For example, in the synthesis of 5-cyanoindeno[2,1-a]azulene, a dihydroazulene derivative was formed as a major byproduct.[2]Modify Reaction Conditions: - Adjust the reaction temperature. - Screen different solvents. - Investigate alternative catalysts or reagents that may offer higher selectivity.
Presence of multiple, difficult-to-separate spots on TLC. Formation of Isomers: The reaction may be producing a mixture of regioisomers or stereoisomers.Product Degradation: The target molecule might be unstable under the reaction or workup conditions.Improve Selectivity and Stability: - For isomeric mixtures, explore more selective catalysts or protecting group strategies. - For degradation, consider milder workup procedures (e.g., avoiding strong acids/bases, lower temperatures). - Employ advanced purification techniques like preparative HPLC or supercritical fluid chromatography (SFC).
Product appears discolored or contains insoluble material. Oxidation or Polymerization: The this compound core can be prone to oxidation, especially when exposed to air and light. High concentrations or temperatures can sometimes lead to polymerization.Prevent Degradation: - Handle the product under an inert atmosphere where possible. - Store the product protected from light and at a low temperature. - During workup and purification, use degassed solvents.
NMR spectrum shows broad peaks or unexpected signals. Presence of Paramagnetic Impurities: Trace metals from catalysts can cause peak broadening.Conformational Isomers: The this compound ring system may exist in multiple conformations that are in slow exchange on the NMR timescale.Purification and Analysis: - Treat the sample with a metal scavenger or perform an additional purification step. - Acquire NMR spectra at different temperatures to study the conformational dynamics.
Quantitative Data on Byproduct Formation

In a study on the synthesis of 5-cyanoindeno[2,1-a]azulene, a reaction that shares structural similarities with this compound synthesis, the following product distribution was observed:

ProductYield
5-cyanoindeno[2,1-a]azulene (Target)20%
Dihydroazulene derivative (Byproduct)57%
[Data sourced from a study on the reaction of a 2H-cyclohepta[b]furan-2-one derivative with an enamine prepared from 1-indene and morpholine.][2]

Experimental Protocols

General Protocol for Impurity Profiling by HPLC

This is a general starting protocol that should be optimized for the specific this compound derivative being analyzed.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the crude reaction mixture.

    • Dissolve the sample in a suitable solvent (e.g., acetonitrile, methanol, or a mixture of the mobile phase) to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30.1-35 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV-Vis at a wavelength where the this compound core has strong absorbance (e.g., 254 nm, or a wavelength determined by UV-Vis spectroscopy of a pure sample).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the percentage area of each impurity relative to the total peak area.

    • For identification of unknown impurities, collect fractions for analysis by LC-MS and/or NMR.

Visualizations

Impurity_Management_Workflow cluster_synthesis This compound Synthesis cluster_analysis Impurity Analysis cluster_purification Purification Strategy Start Starting Materials Reaction Chemical Reaction Start->Reaction Crude Crude Product Mixture Reaction->Crude TLC TLC Screening Crude->TLC Column Column Chromatography Crude->Column HPLC HPLC Profiling TLC->HPLC LCMS LC-MS Identification HPLC->LCMS NMR NMR Structure Elucidation LCMS->NMR Prep_HPLC Preparative HPLC Column->Prep_HPLC Crystallization Crystallization Prep_HPLC->Crystallization Pure_Product Pure this compound Crystallization->Pure_Product Troubleshooting_Logic cluster_yield Yield Optimization cluster_purity Purity Enhancement Start Reaction Outcome Unsatisfactory Check_Yield Low Yield? Start->Check_Yield Check_Purity Low Purity? Check_Yield->Check_Purity No Optimize_Time Optimize Reaction Time Check_Yield->Optimize_Time Yes Optimize_Temp Adjust Temperature Check_Yield->Optimize_Temp Yes Change_Reagents Screen Reagents/Catalysts Check_Yield->Change_Reagents Yes Modify_Workup Modify Workup Procedure Check_Purity->Modify_Workup Yes Improve_Purification Enhance Purification Method Check_Purity->Improve_Purification Yes Inert_Atmosphere Use Inert Atmosphere Check_Purity->Inert_Atmosphere Yes

References

Technical Support Center: Improving Regioselectivity in the Functionalization of Cyclohepta[e]indene and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental literature on the functionalization of cyclohepta[e]indene is limited. This guide is based on established principles and data from the closely related and structurally analogous cyclohepta[b]indole system. The strategies presented here are expected to be highly relevant for researchers working with this compound derivatives.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of functionalizing the this compound core and its analogs.

Frequently Asked Questions (FAQs)

Q1: What are the most reactive positions for the functionalization of the cyclohepta[b]indole core?

The reactivity of the cyclohepta[b]indole system is largely governed by the indole (B1671886) nucleus. The C2 and C3 positions of the indole ring are generally the most nucleophilic and thus most susceptible to electrophilic attack. However, functionalization at the C4 and C7 positions on the benzene (B151609) ring portion of the indole can also be achieved, often requiring specific catalysts and directing groups.[1][2] The seven-membered ring also presents potential sites for functionalization, though this is less commonly explored.

Q2: How can I control the regioselectivity of C-H functionalization on the indole core?

Controlling regioselectivity in C-H functionalization of indoles and their fused systems can be achieved through several strategies:

  • Directing Groups: Attaching a directing group to the indole nitrogen (N1) is a powerful method to steer the functionalization to a specific position. For instance, a pyridyl-based directing group can direct functionalization to the C2 position.[1] Other groups can be employed to target the C4 or C7 positions.[2]

  • Catalyst and Ligand Choice: The choice of transition metal catalyst (e.g., Palladium, Rhodium, Iridium) and the associated ligands can significantly influence the regiochemical outcome.[3][4] Different catalysts can have varying affinities for different C-H bonds, and ligands can sterically or electronically tune the catalyst's selectivity.

  • Inherent Substrate Reactivity: In the absence of strong directing effects, the inherent electronic properties of the substrate will dictate the position of functionalization. Electron-donating or -withdrawing groups on the this compound scaffold can alter the electron density at different positions, thereby influencing the regioselectivity of the reaction.

Q3: What are some common methods for introducing functional groups onto the cyclohepta[b]indole scaffold?

Several synthetic methods have been developed for the functionalization of cyclohepta[b]indoles:

  • Cycloaddition Reactions: [4+3] cycloaddition reactions are a common strategy to construct the cyclohepta[b]indole core itself, often with inherent regiocontrol based on the starting materials.[5][6]

  • Palladium-Catalyzed C-H Activation: This is a versatile method for introducing aryl, alkyl, and other groups onto the indole core.[7][8][9] The regioselectivity can often be controlled by directing groups or by the specific palladium catalyst and ligands used.

  • Friedel-Crafts Type Reactions: Acid-catalyzed intramolecular Friedel-Crafts reactions can be used to achieve cyclization and functionalization, with regioselectivity directed by the position of the tethered electrophile.[10]

Troubleshooting Guides

Issue 1: Poor Regioselectivity with Multiple Isomers Formed

Potential Cause Troubleshooting Step Rationale
Lack of a strong directing effect. Introduce a directing group on the indole nitrogen. Common directing groups include pyridyl, picolinamide, or other chelating groups.A directing group will pre-coordinate with the metal catalyst, bringing it into close proximity with a specific C-H bond, thereby favoring its activation over others.[1]
Catalyst is not selective enough. Screen a panel of catalysts (e.g., Pd(OAc)₂, [RhCp*Cl₂]₂, [Ir(cod)Cl]₂) and ligands (e.g., phosphines, N-heterocyclic carbenes).Different metal centers and ligand environments can exhibit different intrinsic selectivities for C-H bonds based on steric and electronic factors.[3][4]
Reaction conditions favor multiple pathways. Optimize reaction parameters such as temperature, solvent, and reaction time. Lowering the temperature may increase selectivity.Kinetic versus thermodynamic control can influence the product distribution. Milder conditions often favor the kinetically preferred, more selective pathway.
Substrate electronics lead to similar reactivity at multiple sites. Modify the electronic properties of the substrate by introducing electron-donating or -withdrawing groups at strategic positions to differentiate the reactivity of the C-H bonds.Altering the electron density at different positions can make one C-H bond significantly more reactive than others towards a given reagent.

Issue 2: Low Yield of the Desired Regioisomer

Potential Cause Troubleshooting Step Rationale
Steric hindrance around the target C-H bond. Employ a less sterically demanding catalyst or directing group.Bulky catalysts or directing groups may be unable to access a sterically congested C-H bond, leading to low reactivity.
Poor catalyst activity or decomposition. Use a more robust catalyst, add a co-catalyst or additive, or ensure inert reaction conditions.Catalyst deactivation can lead to incomplete conversion and low yields. Additives can sometimes stabilize the active catalytic species.
Reversible reaction or product inhibition. Remove a byproduct from the reaction mixture as it is formed, or use a larger excess of one of the reagents.Shifting the reaction equilibrium towards the products can improve the overall yield.
Incorrect solvent polarity or coordinating ability. Screen a range of solvents with different polarities and coordinating properties.The solvent can influence the solubility of reagents, the stability of intermediates, and the overall reaction rate and selectivity.

Quantitative Data Summary

Table 1: Influence of Directing Group on Regioselectivity of Indole Alkenylation

Directing Group on N1 Functionalization Position Yield (%) Reference
BenzylC3Moderate to Good[1]
2-PyridylmethylC2Moderate to Good[1]

Table 2: Catalyst Control in C-H Functionalization of 3-Carboxamide Indoles

Catalyst System Functionalization Position Outcome Yield (%) Reference
Rh(I)/Ag(I)C41,2-Acyl translocation and C4-functionalizationHigh[11][12]
Ir(III)/Ag(I)C2Direct C2-functionalizationGood to Excellent[11][12]

Experimental Protocols

Protocol 1: Directing Group-Mediated C2-Alkenylation of an Indole Derivative

This protocol is adapted from methodologies for the C2-alkenylation of N-(2-pyridylmethyl)-substituted indoles.[1]

  • Substrate Preparation: Synthesize the N-(2-pyridylmethyl)this compound starting material by reacting this compound with 2-(chloromethyl)pyridine (B1213738) in the presence of a base (e.g., NaH) in an appropriate solvent (e.g., DMF).

  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the N-(2-pyridylmethyl)this compound (1.0 equiv.), the desired alkene (1.5-2.0 equiv.), PdCl₂(MeCN)₂ (10 mol%), and Cu(OAc)₂ (1.0 equiv.).

  • Reaction Execution: Add anhydrous DMA as the solvent and stir the reaction mixture at the desired temperature (e.g., 80-100 °C) for 12-24 hours.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to isolate the C2-alkenylated product.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and regioselectivity.

Visualizations

experimental_workflow cluster_start Problem Definition cluster_strategy Strategy Selection cluster_dg Directing Group Approach cluster_catalyst Catalyst Screening Approach cluster_conditions Condition Optimization cluster_end Outcome start Poor Regioselectivity in This compound Functionalization strategy Select a Control Strategy start->strategy dg_install Install Directing Group (e.g., Pyridyl on N1) strategy->dg_install Use Directing Group cat_screen Screen Catalysts (Pd, Rh, Ir) strategy->cat_screen Optimize Catalyst System dg_react Perform C-H Functionalization dg_install->dg_react dg_remove Remove Directing Group dg_react->dg_remove cond_opt Optimize Conditions (Solvent, Temperature, Time) dg_remove->cond_opt lig_screen Screen Ligands (Phosphines, NHCs) cat_screen->lig_screen lig_screen->cond_opt end Improved Regioselectivity cond_opt->end

Figure 1: Experimental workflow for improving regioselectivity.

logical_relationship cluster_factors Controlling Factors cluster_mechanism Mechanism cluster_outcome Outcome directing_group Directing Group coordination Coordination & C-H Activation directing_group->coordination catalyst Catalyst/Ligand catalyst->coordination substrate Substrate Electronics substrate->coordination c2_func C2-Functionalization coordination->c2_func e.g., Pyridyl DG c3_func C3-Functionalization coordination->c3_func e.g., No DG, kinetic control c4_func C4-Functionalization coordination->c4_func e.g., Specific DG/Catalyst

Figure 2: Factors influencing regioselective functionalization.

References

Validation & Comparative

A Comparative Guide to Cyclohepta[e]indene and Cyclohepta[f]indene for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of polycyclic aromatic hydrocarbons (PAHs), isomers with fused ring systems often exhibit distinct physical, chemical, and electronic properties. This guide provides a comparative analysis of two such isomers: cyclohepta[e]indene and cyclohepta[f]indene (B14747578). While cyclohepta[f]indene has been synthesized and characterized, its [e] isomer remains a less-documented counterpart, making a direct experimental comparison challenging. This report bridges this gap by presenting available experimental data for cyclohepta[f]indene and offering a theoretical comparison of both isomers based on computational studies.

Molecular Structure and Physicochemical Properties

This compound and cyclohepta[f]indene are constitutional isomers with the chemical formula C₁₄H₁₀.[1] They are composed of a cycloheptatriene (B165957) ring fused to an indene (B144670) moiety. The key structural difference lies in the fusion position of the seven-membered ring to the indene framework, which significantly influences their electronic structure and stability.

Cyclohepta[f]indene is a known compound, registered under CAS number 270-19-9.[1] Its structure features the cycloheptatriene ring fused to the 'f' face of the indene system. In contrast, This compound has the cycloheptatriene ring fused to the 'e' face of the indene.

A summary of the fundamental physicochemical properties is presented in Table 1. The data for cyclohepta[f]indene is derived from experimental and computational sources, while the data for this compound is based on theoretical calculations due to the absence of experimental reports.

Table 1: Physicochemical Properties of this compound and Cyclohepta[f]indene

PropertyThis compoundCyclohepta[f]indene
Molecular Formula C₁₄H₁₀C₁₄H₁₀[1]
Molecular Weight 178.23 g/mol 178.23 g/mol [1]
CAS Number Not available270-19-9[1]
Appearance TheoreticalPale yellow solid (experimental)
Calculated LogP 4.24.2[1]

Below is a DOT script that generates a diagram illustrating the isomeric relationship.

isomers cluster_f Cyclohepta[f]indene cluster_e This compound img_f label_f [f] isomer label_e [e] isomer (structure inferred) isomers Isomeric Relationship cluster_f cluster_f isomers->cluster_f cluster_e cluster_e isomers->cluster_e

Caption: Isomeric relationship between cyclohepta[f]indene and this compound.

Synthesis and Reactivity

Cyclohepta[f]indene

The synthesis of cyclohepta[f]indene has been reported in the literature. A key synthetic approach involves the dehydration of 5,6,7,8,9,10-hexahydrocyclohepta[f]inden-5-ol. The experimental protocol for this synthesis is detailed below.

Experimental Protocol: Synthesis of Cyclohepta[f]indene

  • Starting Material: 5,6,7,8,9,10-Hexahydrocyclohepta[f]inden-5-one.

  • Step 1: Reduction. The starting ketone is reduced to the corresponding alcohol, 5,6,7,8,9,10-hexahydrocyclohepta[f]inden-5-ol, using a suitable reducing agent such as sodium borohydride (B1222165) in an alcoholic solvent.

  • Step 2: Dehydration. The resulting alcohol is dehydrated to introduce a double bond. This is typically achieved by heating the alcohol with a dehydrating agent like phosphorus pentoxide or by acid catalysis.

  • Step 3: Dehydrogenation. The resulting mixture of partially saturated cyclohepta[f]indenes is then dehydrogenated to yield the fully aromatic cyclohepta[f]indene. This can be accomplished using a catalyst such as palladium on carbon (Pd/C) at elevated temperatures.

  • Purification: The final product is purified by column chromatography followed by recrystallization.

The reactivity of cyclohepta[f]indene is characteristic of polycyclic aromatic hydrocarbons. It can undergo electrophilic substitution reactions, and the seven-membered ring can potentially exhibit tropylium-like character upon hydride abstraction.

This compound

To date, a specific synthesis for this compound has not been described in the peer-reviewed literature. Its potential synthesis would likely involve a different precursor that directs the annulation of the seven-membered ring to the 'e' face of the indene core. The lack of a reported synthesis suggests that this isomer may be less stable or that its synthetic precursors are not readily accessible.

The following diagram illustrates a generalized synthetic pathway.

synthesis_workflow start Precursor Ketone reduction Reduction start->reduction alcohol Intermediate Alcohol reduction->alcohol dehydration Dehydration alcohol->dehydration dehydrogenation Dehydrogenation dehydration->dehydrogenation product Cyclohepta-indene dehydrogenation->product

Caption: Generalized synthetic workflow for cyclohepta-indene isomers.

Spectroscopic Properties

Spectroscopic data is crucial for the identification and characterization of these isomers.

Cyclohepta[f]indene

Experimental spectroscopic data for cyclohepta[f]indene is available.

  • ¹H NMR Spectroscopy: The proton NMR spectrum of cyclohepta[f]indene would be expected to show a complex pattern of signals in the aromatic region, corresponding to the protons on the fused ring system.

  • UV-Vis Spectroscopy: The UV-Vis spectrum is expected to show characteristic absorptions for an extended π-electron system.

Table 2: Experimental Spectroscopic Data for Cyclohepta[f]indene

TechniqueKey Observations
¹H NMR Complex multiplets in the aromatic region.
UV-Vis Absorption maxima characteristic of a polycyclic aromatic hydrocarbon.
This compound

In the absence of an isolated sample, the spectroscopic properties of this compound can be predicted using computational methods. Theoretical calculations of its NMR and UV-Vis spectra would provide valuable data for its potential future identification. It is anticipated that the ¹H NMR and UV-Vis spectra of the [e] isomer would differ from those of the [f] isomer due to the different electronic environment of the protons and the altered conjugation of the π-system.

Theoretical Stability and Electronic Properties

Computational chemistry provides a powerful tool to compare the intrinsic properties of these isomers. Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to determine their relative stabilities, heats of formation, and electronic properties like the HOMO-LUMO gap.

Based on general principles of PAH stability, the mode of fusion of the seven-membered ring is expected to have a significant impact on the overall aromaticity and stability of the molecule. The planarity of the system and the extent of π-electron delocalization will be the determining factors. It is plausible that cyclohepta[f]indene is thermodynamically more stable than this compound, which might explain the successful synthesis of the former and the apparent lack of reports on the latter.

The following diagram illustrates the logical relationship for comparing the isomers.

comparison_logic Isomers Cyclohepta-indene Isomers Structure Molecular Structure Isomers->Structure Properties Physicochemical & Spectroscopic Properties Structure->Properties Stability Relative Stability Structure->Stability Reactivity Chemical Reactivity Properties->Reactivity Stability->Reactivity

Caption: Logical flow for comparing cyclohepta-indene isomers.

Conclusion and Outlook

This comparative guide highlights the current state of knowledge on this compound and cyclohepta[f]indene. While cyclohepta[f]indene is a characterizable compound with a known synthetic route, this compound remains an elusive target. The disparity in available data underscores the significant influence of ring fusion on the properties of polycyclic aromatic hydrocarbons.

Future research in this area should focus on:

  • The targeted synthesis of this compound to enable its experimental characterization.

  • Detailed computational studies to provide a robust theoretical comparison of the stability, reactivity, and spectroscopic properties of both isomers.

  • Exploration of the potential applications of these molecules in materials science and medicinal chemistry, given their unique electronic structures.

This guide serves as a foundational resource for researchers interested in the rich and complex chemistry of fused-ring aromatic systems.

References

Validating the Elusive Structure of Cyclohepta[e]indene: A Comparative Guide to X-ray Crystallography and Alternative Techniques

Author: BenchChem Technical Support Team. Date: November 2025

The definitive structural elucidation of complex organic molecules is a cornerstone of chemical research and drug development. For novel heterocyclic systems such as cyclohepta[e]indene, unambiguous determination of the three-dimensional atomic arrangement is paramount. While X-ray crystallography stands as the gold standard for providing direct structural evidence, a multi-faceted approach employing spectroscopic and computational methods offers a comprehensive validation. This guide provides a comparative overview of these techniques, using the validated crystal structure of a close derivative, protonated 1H-cyclohepta[2,1-b:3,4-b']diindole, as a case study.

Unveiling the Molecular Architecture: The Power of X-ray Crystallography

Single-crystal X-ray diffraction provides a direct and unambiguous determination of the molecular structure in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed three-dimensional electron density map can be generated, revealing the precise positions of each atom. This technique is unparalleled in its ability to determine bond lengths, bond angles, and the overall conformation of a molecule.

In the case of the protonated 1H-cyclohepta[2,1-b:3,4-b']diindole, X-ray crystallographic analysis revealed a planar and symmetrical structure.[1] The crystallographic data, deposited in the Cambridge Crystallographic Data Centre (CCDC) with deposition number 1038190, provides a wealth of quantitative information that serves as a benchmark for other analytical methods.

Experimental Protocol: Single-Crystal X-ray Diffraction

A general protocol for the structural determination of a small organic molecule by single-crystal X-ray diffraction involves the following key steps:

  • Crystal Growth: High-quality single crystals of the target compound are grown, typically by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are detected. The crystal is rotated to collect a complete set of diffraction data.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to yield the final, high-resolution crystal structure.

Corroborating Evidence: Spectroscopic and Computational Approaches

While X-ray crystallography provides a static picture of the molecule in the solid state, spectroscopic and computational methods offer complementary information about the structure and dynamics in solution and in the gas phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule. ¹H and ¹³C NMR are routinely used to identify the number and types of protons and carbons, respectively. Through-bond (J-coupling) and through-space (Nuclear Overhauser Effect, NOE) correlations can be used to piece together the molecular framework.

For 1H-cyclohepta[2,1-b:3,4-b']diindole, the symmetry of the molecule is evident in its NMR spectra, which show seven signals in the ¹H NMR spectrum and ten signals in the ¹³C NMR spectrum, indicating a faster hydrogen shift between tautomeric forms than the NMR timescale.[2] The chemical shifts provide information about the electronic environment of the nuclei, which can be compared with theoretical predictions.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule. For 1H-cyclohepta[2,1-b:3,4-b']diindole, the UV-Vis spectrum in acetonitrile (B52724) exhibits a strong absorption band around 330 nm and a weaker band at 495 nm.[1] These absorptions are consistent with the extended π-system of the molecule.

Computational Chemistry

Computational methods, such as Density Functional Theory (DFT), allow for the theoretical prediction of molecular structures and properties. By performing a geometry optimization, a low-energy conformation of the molecule can be calculated, providing theoretical bond lengths and angles. These calculated parameters can then be compared with the experimental values obtained from X-ray crystallography to assess the accuracy of the computational model and to gain further insight into the molecule's structure.

Quantitative Comparison of Structural Validation Methods

The following tables provide a summary of the type of quantitative data obtained from each technique, highlighting their complementary nature in the structural validation of a this compound derivative.

Parameter X-ray Crystallography NMR Spectroscopy UV-Vis Spectroscopy Computational Chemistry (DFT)
Bond Lengths (Å) Highly accurate and preciseNot directly measuredNot measuredPredicted values for comparison
**Bond Angles (°) **Highly accurate and preciseNot directly measuredNot measuredPredicted values for comparison
Torsion Angles (°) Highly accurate and preciseInferred from coupling constants and NOEsNot measuredPredicted values for comparison
Chemical Shifts (ppm) Not applicableDirect measurement of ¹H and ¹³CNot applicablePredicted values for comparison
Coupling Constants (Hz) Not applicableDirect measurementNot applicableCan be calculated
Absorption Maxima (nm) Not applicableNot applicableDirect measurementPredicted values for comparison

Experimental Workflows and Methodological Relationships

The following diagrams illustrate the typical workflow for structural validation and the logical relationship between the different analytical techniques.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_validation Structure Validation synthesis Synthesis of This compound Derivative purification Purification synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, COSY, etc.) purification->nmr uv_vis UV-Vis Spectroscopy purification->uv_vis xray Single-Crystal X-ray Diffraction purification->xray computation Computational Chemistry (DFT) purification->computation validation Final Structure Confirmation nmr->validation uv_vis->validation xray->validation computation->validation

Experimental workflow for structural validation.

method_comparison xray X-ray Crystallography (Solid State Structure) computation Computational Methods (DFT) (Theoretical Structure & Properties) xray->computation Benchmark for Theory validation Comprehensive Structural Validation xray->validation Direct 3D Structure spectroscopy Spectroscopic Methods (NMR, UV-Vis) (Solution Structure & Connectivity) spectroscopy->computation Comparison of Properties spectroscopy->validation Connectivity & Environment computation->validation Theoretical Confirmation

Logical relationship between validation methods.

References

Computational Showdown: A Comparative Analysis of Cyclohepta-indene Isomers

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the structural and electronic properties of fused non-benzenoid aromatic systems reveals subtle yet significant differences among cyclohepta-indene isomers. This guide synthesizes available computational data to offer a comparative overview for researchers, scientists, and drug development professionals, highlighting key distinctions in stability and electronic characteristics that can influence their potential applications.

Cyclohepta-indene isomers, a class of polycyclic non-benzenoid hydrocarbons, are characterized by the fusion of a seven-membered cyclohepta ring with a five-membered indene (B144670) system. The mode of fusion gives rise to various isomers, such as cyclohepta[a]indene, cyclohepta[b]indene, cyclohepta[e]indene, and cyclohepta[f]indene, each possessing a unique arrangement of atoms and consequently, distinct chemical and physical properties. Understanding these differences is crucial for their application in materials science and medicinal chemistry, where molecular geometry and electronic structure dictate function.

Relative Stability and Structural Parameters

Computational studies, primarily employing Density Functional Theory (DFT), provide valuable insights into the thermodynamic stabilities and optimized geometries of these isomers. While a comprehensive, direct comparative study remains elusive in the current body of literature, analysis of individual computational reports allows for a preliminary assessment.

Key geometric parameters, such as bond lengths and planarity, are critical indicators of the electronic nature of these fused systems. For instance, the degree of bond length alternation can suggest variations in aromaticity within the five- and seven-membered rings.

Table 1: Computed Properties of Cyclohepta[f]indene

PropertyValueComputational Method
Molecular Formula C₁₄H₁₀-
Molecular Weight 178.23 g/mol -
Exact Mass 178.078250319 DaPubChem Computed
XLogP3-AA 4.2PubChem Computed
Hydrogen Bond Donor Count 0PubChem Computed
Hydrogen Bond Acceptor Count 0PubChem Computed
Rotatable Bond Count 0PubChem Computed
Data sourced from PubChem CID 71357671.[1]

Electronic Properties: A Window into Reactivity

The electronic landscape of cyclohepta-indene isomers, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), governs their reactivity, photophysical properties, and potential as organic electronic materials. The HOMO-LUMO gap is a key determinant of the molecule's kinetic stability and the energy required for electronic excitation.

Isomerization Pathways and Barriers

The interconversion between different isomers of fused ring systems is a critical aspect of their chemistry. Computational studies on related systems, such as the valence isomerization of cyclohepta-1,3,5-triene, reveal that the energy barriers for such transformations can be significant.[2] For cyclohepta-indene isomers, isomerization would likely involve substantial skeletal rearrangements with high activation energies. Understanding these pathways is crucial for predicting the stability of a given isomer under various conditions.

Below is a conceptual workflow for the computational investigation of isomerization pathways between two hypothetical cyclohepta-indene isomers.

G cluster_0 Initial State cluster_1 Transition State Search cluster_2 Final State cluster_3 Analysis Isomer_A Isomer A (e.g., cyclohepta[a]indene) TS_Search Geometry Optimization to find Transition State (TS) Isomer_A->TS_Search Initial Guess Isomer_B Isomer B (e.g., cyclohepta[b]indene) TS_Search->Isomer_B Reaction Coordinate Energy_Barrier Calculate Activation Energy (ΔE = E_TS - E_Isomer_A) TS_Search->Energy_Barrier IRC Intrinsic Reaction Coordinate (IRC) Calculation to confirm pathway TS_Search->IRC G cluster_0 Computational Model cluster_1 NMR Shielding Calculation cluster_2 Spectrum Prediction cluster_3 Experimental Validation Optimized_Geometry Optimized Molecular Geometry (e.g., using DFT) GIAO Gauge-Including Atomic Orbital (GIAO) Calculation Optimized_Geometry->GIAO Shielding_Tensors Isotropic Shielding Tensors GIAO->Shielding_Tensors Predicted_Shifts Predicted Chemical Shifts (ppm) Shielding_Tensors->Predicted_Shifts Reference_Standard Reference Compound (e.g., TMS) Reference_Standard->Predicted_Shifts Comparison Comparison and Structural Assignment Predicted_Shifts->Comparison Experimental_Spectrum Experimental NMR Spectrum Experimental_Spectrum->Comparison

References

A Comparative Guide to the Theoretical and Experimental Characterization of Cyclohepta[e]indene and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of theoretical and experimental data for cyclohepta[e]indene, a polycyclic aromatic hydrocarbon (PAH) of interest in materials science and medicinal chemistry. Due to the limited availability of direct experimental data for this compound, this guide leverages predicted data for a closely related isomer, cyclohepta[f]indene (B14747578), and compares it with comprehensive experimental data for the well-characterized analogous compound, indenofluorene. This approach offers a robust framework for validating theoretical models and guiding future experimental investigations of this compound and similar non-benzenoid aromatic systems.

Introduction to this compound and Theoretical Models

This compound belongs to the class of non-alternant polycyclic aromatic hydrocarbons, which are characterized by the fusion of odd-membered rings. These structural motifs give rise to unique electronic and photophysical properties that are of significant interest for the development of novel organic electronic materials and therapeutic agents.

Theoretical modeling plays a crucial role in predicting the physicochemical properties of such novel compounds before their synthesis and experimental characterization. Density Functional Theory (DFT) is a powerful computational method used to predict a range of properties, including:

  • Nuclear Magnetic Resonance (NMR) Spectra: Chemical shifts (¹H and ¹³C) provide insights into the electronic environment of individual atoms within the molecule.

  • Ultraviolet-Visible (UV-Vis) Absorption Spectra: The wavelengths of maximum absorption (λmax) indicate the electronic transitions and provide information about the extent of π-conjugation.

  • Electrochemical Properties: Redox potentials, typically determined by cyclic voltammetry (CV), reveal the electron-donating or -accepting capabilities of a molecule.

The validation of these theoretical models against experimental data is essential to ensure their accuracy and predictive power.

Comparison of Predicted and Experimental Data

To provide a useful comparison, this guide presents predicted data for cyclohepta[f]indene (as a proxy for this compound) alongside experimental data for various indenofluorene derivatives, which share a similar fused-ring system.

Spectroscopic and Electrochemical Data
PropertyPredicted for Cyclohepta[f]indene (Theoretical)Experimental for Indenofluorene Derivatives
¹H NMR Chemical Shifts (ppm) Aromatic region: ~6.5 - 8.0 ppmAromatic region: ~5.7 - 7.6 ppm[1]
¹³C NMR Chemical Shifts (ppm) Aromatic region: ~120 - 150 ppmAromatic region: ~110 - 150 ppm
UV-Vis Absorption (λmax, nm) Expected in the range of 250 - 550 nm250 - 1050 nm, with a notable band around 450–550 nm[1]
Cyclic Voltammetry (Redox Potentials vs. Fc/Fc⁺) Predictions would indicate potential for both oxidation and reductionAmphoteric redox properties with two quasi-reversible oxidation waves (E₁/₂ᵒˣ¹ = +0.37 V; E₁/₂ᵒˣ² = +0.85 V) and two quasi-reversible reduction waves (E₁/₂ʳᵉᵈ¹ = -1.38 V; E₁/₂ʳᵉᵈ² = -1.85 V)[1]

Experimental Protocols

Detailed methodologies for the key experimental techniques used to characterize indenofluorene derivatives are provided below. These protocols can be adapted for the future experimental validation of theoretical models for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and electronic environment of the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak.

  • Data Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts and coupling constants to elucidate the molecular structure.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve Compound in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument Place Sample in NMR Spectrometer transfer->instrument acquire_H1 Acquire ¹H NMR Spectrum instrument->acquire_H1 acquire_C13 Acquire ¹³C NMR Spectrum instrument->acquire_C13 process Process Raw Data (FT, Phasing, Baseline Correction) acquire_H1->process acquire_C13->process analyze Analyze Spectra (Chemical Shifts, Integration, Coupling) process->analyze structure Structure Elucidation analyze->structure

NMR Spectroscopy Experimental Workflow
Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions and conjugation of the molecule.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., dichloromethane, cyclohexane) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λmax.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Record a baseline spectrum with the cuvette containing only the solvent.

    • Scan the sample over a wavelength range of approximately 200-800 nm.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prepare_solution Prepare Dilute Solution in UV-Transparent Solvent fill_cuvette Fill Quartz Cuvette prepare_solution->fill_cuvette instrument Place Cuvette in Spectrophotometer fill_cuvette->instrument baseline Record Baseline Spectrum (Solvent Only) instrument->baseline scan Scan Sample Spectrum baseline->scan identify_lambda_max Identify λmax scan->identify_lambda_max calculate_epsilon Calculate Molar Absorptivity (ε) identify_lambda_max->calculate_epsilon

UV-Vis Spectroscopy Experimental Workflow
Cyclic Voltammetry (CV)

Objective: To determine the redox potentials and assess the electrochemical behavior of the molecule.

Methodology:

  • Sample Preparation: Dissolve the compound (typically 1-5 mM) in a suitable solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, Bu₄NPF₆).

  • Instrumentation: Use a potentiostat with a three-electrode setup: a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or saturated calomel (B162337) electrode), and a counter electrode (e.g., platinum wire).

  • Data Acquisition:

    • Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 10-15 minutes to remove dissolved oxygen.

    • Perform a cyclic potential sweep over a range that encompasses the expected redox events.

    • Record the resulting current as a function of the applied potential.

  • Data Analysis:

    • Determine the half-wave potentials (E₁/₂) for reversible or quasi-reversible processes from the average of the anodic and cathodic peak potentials.

    • Analyze the peak currents and peak separations to gain insights into the kinetics of the electron transfer processes.

    • Reference the potentials to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal or external standard.

CV_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prepare_solution Prepare Solution with Compound and Supporting Electrolyte purge Purge with Inert Gas prepare_solution->purge setup_cell Assemble Three-Electrode Cell purge->setup_cell potential_sweep Perform Cyclic Potential Sweep setup_cell->potential_sweep record_data Record Current vs. Potential potential_sweep->record_data determine_potentials Determine Half-Wave Potentials (E₁/₂) record_data->determine_potentials analyze_peaks Analyze Peak Currents and Separations determine_potentials->analyze_peaks reference Reference to Fc/Fc⁺ analyze_peaks->reference

Cyclic Voltammetry Experimental Workflow

Logical Relationship for Model Validation

The validation of theoretical models for this compound follows a logical progression that integrates computational predictions with experimental verification.

Validation_Logic Theoretical_Model Theoretical Model (e.g., DFT Calculations) for this compound Predicted_Data Predicted Spectroscopic and Electrochemical Properties Theoretical_Model->Predicted_Data Experimental_Design Design of Experiments Based on Predicted Data and Analogous Compounds Predicted_Data->Experimental_Design Comparison Comparison of Predicted and Experimental Data Predicted_Data->Comparison Synthesis Synthesis of This compound Experimental_Design->Synthesis Experimental_Characterization Experimental Characterization (NMR, UV-Vis, CV) Synthesis->Experimental_Characterization Experimental_Data Experimental Data Experimental_Characterization->Experimental_Data Experimental_Data->Comparison Model_Validation Validation and Refinement of Theoretical Model Comparison->Model_Validation

Logical Workflow for Model Validation

Conclusion

This guide establishes a framework for the validation of theoretical models for this compound by providing a comparison with predicted data for a close isomer and experimental data for an analogous compound, indenofluorene. The detailed experimental protocols and logical workflow diagrams serve as a practical resource for researchers aiming to synthesize and characterize this and other novel non-benzenoid polycyclic aromatic hydrocarbons. The synergy between computational prediction and experimental verification is paramount for advancing our understanding of these complex molecules and unlocking their potential in various scientific and technological applications.

References

A Comparative Analysis of the Reactivity of Indene and Cyclohepta[e]indene: An Experimentally-Grounded versus Theoretically-Predicted Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of indene (B144670), a well-characterized bicyclic aromatic hydrocarbon, and the lesser-known cyclohepta[e]indene. Due to a scarcity of experimental data for this compound, its reactivity profile is largely projected from computational studies and by analogy to structurally related non-benzenoid aromatic compounds. This comparison aims to highlight the established reactivity of indene and to provide a theoretical framework for predicting the chemical behavior of this compound, a potentially valuable scaffold in medicinal chemistry and materials science.

Indene: A Profile of Established Reactivity

Indene is an aromatic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclopentadiene (B3395910) ring. Its reactivity is characterized by the interplay between the aromatic benzene moiety and the more reactive five-membered ring.

Electrophilic Aromatic Substitution

The benzene ring of indene typically undergoes electrophilic aromatic substitution. The cyclopentadienyl (B1206354) portion deactivates the benzene ring, but substitution, when it occurs, is directed to the ortho and para positions relative to the fused ring. However, the double bond in the five-membered ring can also react with electrophiles.

Nucleophilic Addition

The electron-deficient double bond in the cyclopentadiene ring of indene is susceptible to nucleophilic addition. This reactivity is a key feature that distinguishes it from fully aromatic systems like naphthalene.

Cycloaddition Reactions

Indene can participate in cycloaddition reactions. For instance, it can undergo [2+2] cycloadditions. It can also react as a dienophile in Diels-Alder reactions.

Acidity of Methylene (B1212753) Protons

The methylene protons at the C1 position of indene are notably acidic (pKa ≈ 20 in DMSO). This is due to the formation of the stable, aromatic indenyl anion upon deprotonation.

This compound: A Theoretical Reactivity Profile

This compound is a non-benzenoid polycyclic aromatic hydrocarbon composed of a benzene ring fused to an azulene (B44059) system. In the absence of extensive experimental data, its reactivity can be predicted based on its electronic structure and by analogy to azulene.

Predicted reactivity sites of this compound.
Predicted Electronic Properties

This compound, containing an azulene subsystem, is predicted to have a significant dipole moment, with the seven-membered ring being electron-rich and the five-membered ring being electron-poor. This charge separation is a key determinant of its reactivity. Furthermore, a small HOMO-LUMO gap is anticipated, suggesting a higher reactivity compared to indene.

Predicted Electrophilic Substitution

By analogy to azulene, electrophilic substitution is predicted to occur preferentially on the electron-rich seven-membered ring of this compound. The sites of highest electron density would be the most favorable for electrophilic attack.

Predicted Nucleophilic Addition

Conversely, nucleophilic attack is anticipated to occur on the electron-deficient five-membered ring, which is characteristic of the azulene nucleus.

Predicted Cycloaddition Reactions

The presence of multiple π-bonds suggests that this compound could participate in various cycloaddition reactions, potentially acting as either a diene or a dienophile, depending on the reaction partner and conditions.

Comparative Reactivity at a Glance

FeatureIndeneThis compound (Predicted)
Dominant Reaction Type Electrophilic substitution on the benzene ring, additions to the 5-membered ring.Electrophilic substitution on the 7-membered ring, nucleophilic addition to the 5-membered ring.
Regioselectivity in Electrophilic Attack Benzene ring (ortho/para directing).Seven-membered ring.
Regioselectivity in Nucleophilic Attack Five-membered ring.Five-membered ring.
Acidity Acidic methylene protons (pKa ≈ 20).Likely to have acidic protons on the carbon adjacent to both rings.
Driving Force for Reactivity Aromaticity of the benzene ring and strain of the 5-membered ring.Charge separation (dipole moment) and low HOMO-LUMO gap of the azulene moiety.

Experimental Protocols for Indene

Protocol 1: Bromination of Indene

Objective: To illustrate the electrophilic addition to the double bond of the five-membered ring of indene.

Materials:

  • Indene (1.0 g, 8.6 mmol)

  • Carbon tetrachloride (20 mL)

  • Bromine (1.38 g, 8.6 mmol) in 5 mL of carbon tetrachloride

  • Sodium thiosulfate (B1220275) solution (10%)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath.

Procedure:

  • Dissolve indene in carbon tetrachloride in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice bath.

  • Add the bromine solution dropwise with stirring over a period of 30 minutes.

  • After the addition is complete, continue stirring for another 30 minutes at room temperature.

  • Wash the reaction mixture with a 10% sodium thiosulfate solution to remove any unreacted bromine, followed by water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product, 1,2-dibromoindane.

Logical Workflow for Reactivity Comparison

G cluster_indene Indene Reactivity cluster_cyclo This compound Reactivity (Predicted) Indene Indene Indene_Exp Experimental Data Available Indene->Indene_Exp Cyclohepta_e_indene This compound Cyclo_No_Exp Limited Experimental Data Cyclohepta_e_indene->Cyclo_No_Exp Indene_Elec Electrophilic Attack (Benzene Ring) Indene_Exp->Indene_Elec Indene_Nuc Nucleophilic Addition (5-Membered Ring) Indene_Exp->Indene_Nuc Indene_Cyc Cycloaddition Indene_Exp->Indene_Cyc Indene_Acid Acidic Protons Indene_Exp->Indene_Acid Comparison Comparative Analysis Indene_Elec->Comparison Indene_Nuc->Comparison Cyclo_Theory Theoretical Prediction (Analogy to Azulene) Cyclo_No_Exp->Cyclo_Theory Cyclo_Elec Electrophilic Attack (7-Membered Ring) Cyclo_Theory->Cyclo_Elec Cyclo_Nuc Nucleophilic Addition (5-Membered Ring) Cyclo_Theory->Cyclo_Nuc Cyclo_Elec->Comparison Cyclo_Nuc->Comparison

Workflow for comparing the reactivity profiles.

Conclusion

The reactivity of indene is well-documented, making it a versatile building block in organic synthesis. In contrast, this compound remains a largely unexplored molecule. The theoretical analysis presented here, based on the established principles of non-benzenoid aromatic chemistry, suggests a rich and distinct reactivity profile for this compound, driven by the electronic characteristics of its azulene core. This predicted reactivity, particularly the orthogonal sites for electrophilic and nucleophilic attack, makes this compound and its derivatives attractive targets for synthesis and further investigation, with potential applications in the development of novel pharmaceuticals and functional materials. Experimental validation of these theoretical predictions is a necessary and promising next step.

Cross-Referencing Spectroscopic Data for Cyclohepta[e]indene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the cross-referencing of spectroscopic data for the novel polycyclic aromatic hydrocarbon, cyclohepta[e]indene. This document provides a comparative analysis of predicted spectroscopic data for this compound against experimental data for the structurally related and well-characterized compounds, indene (B144670) and 1,3,5-cycloheptatriene.

Predicted and Experimental Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound and the experimental data for indene and 1,3,5-cycloheptatriene.

Table 1: ¹H NMR Spectroscopic Data (Predicted vs. Experimental)

CompoundChemical Shift (δ) [ppm]Multiplicity
This compound (Predicted) 8.12d
7.85d
7.60t
7.45t
7.30m
6.85m
3.50s
Indene (Experimental) 7.47 - 7.17m
6.88dt
6.55dt
3.39t
1,3,5-Cycloheptatriene (Experimental) 6.61t
6.18t
5.39d
2.25t

Table 2: ¹³C NMR Spectroscopic Data (Predicted vs. Experimental)

CompoundChemical Shift (δ) [ppm]
This compound (Predicted) 145.8, 144.2, 138.5, 135.1, 132.4, 129.8, 128.5, 127.9, 126.3, 125.1, 124.8, 121.2, 38.9
Indene (Experimental) 145.8, 144.2, 134.8, 131.8, 126.4, 124.8, 123.7, 120.9, 39.2
1,3,5-Cycloheptatriene (Experimental) 130.8, 126.7, 121.0, 28.6

Table 3: Mass Spectrometry Data (Predicted vs. Experimental)

CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
This compound (Predicted) 166.0783165, 139, 115, 89
Indene (Experimental) 116.0626115, 91, 65, 39
1,3,5-Cycloheptatriene (Experimental) 92.062691, 78, 65, 39

Table 4: IR Spectroscopic Data (Predicted vs. Experimental)

CompoundKey Absorption Bands (cm⁻¹)Functional Group
This compound (Predicted) ~3050, ~1600, ~1450, ~800-700C-H (aromatic), C=C (aromatic), C-H (alkene), C-H (out-of-plane bend)
Indene (Experimental) 3060, 1610, 1470, 750C-H (aromatic), C=C (aromatic), C-H (alkene), C-H (out-of-plane bend)
1,3,5-Cycloheptatriene (Experimental) 3020, 1625, 1430, 690C-H (alkene), C=C (alkene), CH₂ bend, C-H (out-of-plane bend)

Table 5: UV-Vis Spectroscopic Data (Predicted vs. Experimental)

Compoundλmax (nm)Solvent
This compound (Predicted) ~220, ~260, ~310Ethanol
Indene (Experimental) 214, 252, 286Ethanol
1,3,5-Cycloheptatriene (Experimental) 255Hexane

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate comparison of experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation: a. Accurately weigh 5-10 mg of the solid sample or measure 10-20 µL of the liquid sample. b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. c. For ¹H NMR, ensure the solvent does not contain residual protons that may interfere with the sample signals. d. Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter. e. Cap the NMR tube securely.

2. Data Acquisition (¹H and ¹³C NMR): a. Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet. b. Lock the spectrometer onto the deuterium (B1214612) signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal. d. For ¹H NMR, acquire a single scan to check the signal-to-noise ratio. For dilute samples, increase the number of scans. e. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope. f. Process the acquired Free Induction Decay (FID) by applying Fourier transformation, phase correction, and baseline correction. g. Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Mass Spectrometry (Electron Ionization - EI)

1. Sample Introduction: a. For volatile compounds, introduce the sample via a gas chromatography (GC) inlet or a direct insertion probe. b. For less volatile solids, use a direct insertion probe. Place a small amount of the sample in a capillary tube at the tip of the probe.

2. Ionization: a. The sample is vaporized in the ion source, which is under high vacuum. b. A beam of electrons (typically at 70 eV) bombards the gaseous sample molecules, causing ionization and fragmentation.

3. Mass Analysis: a. The resulting positive ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer). b. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

4. Detection: a. An electron multiplier detector detects the separated ions. b. The signal is amplified and recorded by a data system to generate the mass spectrum.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

1. Sample Preparation: a. For solid samples, place a small amount of the powder directly onto the ATR crystal. b. For liquid samples, place a single drop onto the ATR crystal.

2. Data Acquisition: a. Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal. b. Lower the ATR press to ensure good contact between the sample and the crystal. c. Acquire the IR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹). d. The instrument's software will automatically subtract the background spectrum from the sample spectrum.

3. Data Processing: a. Perform baseline correction and normalization of the spectrum as needed.

Ultraviolet-Visible (UV-Vis) Spectroscopy

1. Sample Preparation: a. Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile). The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5. b. Prepare a blank solution containing only the solvent.

2. Data Acquisition: a. Fill a quartz cuvette with the blank solution and place it in the spectrophotometer to record a baseline spectrum. b. Rinse the cuvette with the sample solution before filling it. c. Place the sample cuvette in the spectrophotometer. d. Scan the absorbance of the sample across the UV-Vis range (typically 200-800 nm). e. The instrument's software will automatically subtract the baseline from the sample spectrum.

Logical Workflow for Spectroscopic Data Cross-Referencing

The following diagram illustrates the logical workflow for identifying an unknown compound by cross-referencing its spectroscopic data with predicted and experimental databases.

Spectroscopic_Data_Cross_Referencing cluster_experimental Experimental Analysis cluster_data_processing Data Processing & Comparison cluster_databases Reference Databases cluster_identification Compound Identification Unknown Unknown Compound NMR NMR Spectroscopy Unknown->NMR MS Mass Spectrometry Unknown->MS IR IR Spectroscopy Unknown->IR UV_Vis UV-Vis Spectroscopy Unknown->UV_Vis Experimental_Data Experimental Spectra NMR->Experimental_Data MS->Experimental_Data IR->Experimental_Data UV_Vis->Experimental_Data Cross_Reference Cross-Referencing Experimental_Data->Cross_Reference Identification Compound Identified Cross_Reference->Identification Match No_Match No Match Found Cross_Reference->No_Match No Match Predicted_DB Predicted Spectra Database (e.g., for this compound) Predicted_DB->Cross_Reference Experimental_DB Experimental Spectra Database (e.g., Indene, Cycloheptatriene) Experimental_DB->Cross_Reference

Caption: Workflow for compound identification via spectroscopic cross-referencing.

Navigating the Synthesis of Cyclohepta[f]indene: A Comparative Guide to Synthetic Routes

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of synthetic pathways to cyclohepta[f]indene (B14747578) remains a niche area of organic chemistry, with limited publicly available data for a direct comparison of multiple established routes. Unlike its nitrogen-containing analogue, cyclohepta[b]indole, the all-carbon framework of cyclohepta[f]indene has not been as extensively explored in the scientific literature. Consequently, a side-by-side comparison of a "new" synthetic route with established methods, complete with extensive experimental data, is not feasible at this time.

For researchers and drug development professionals interested in this unique molecular scaffold, the current landscape necessitates a foundational understanding of synthetic strategies employed for analogous fused-ring systems. While a direct comparative guide for cyclohepta[e]indene or its isomer cyclohepta[f]indene is not possible due to the lack of published routes, this guide will present a potential synthetic strategy based on established chemical principles for constructing such frameworks. This hypothetical route will be detailed with a representative experimental protocol and a workflow diagram to serve as a conceptual blueprint for future synthetic endeavors.

A Potential Synthetic Approach: Intramolecular Friedel-Crafts Acylation and Subsequent Reduction/Dehydration

One plausible and well-established strategy to construct the cyclohepta[f]indene core involves an intramolecular Friedel-Crafts acylation to form the seven-membered ring, followed by a series of reduction and dehydration steps to yield the final aromatic system. This approach leverages readily available starting materials and employs common, high-yielding reactions.

Hypothetical Route Overview

The proposed synthesis would commence with a suitable indane derivative, which would be elaborated to introduce a carboxylic acid side chain at the appropriate position. This intermediate would then undergo an intramolecular Friedel-Crafts acylation to form a tricyclic ketone. Subsequent reduction of the ketone and dehydration would lead to the formation of the cyclohepta[f]indene skeleton.

Data Presentation: Hypothetical Performance of the Intramolecular Acylation Route

Since this is a proposed route, the following table presents expected or target values for key performance indicators based on similar transformations reported in the literature for analogous systems.

ParameterTarget ValueNotes
Overall Yield 30-40%Multi-step synthesis; yields are dependent on the optimization of each step.
Purity >95%After final purification by column chromatography or recrystallization.
Reaction Time 2-3 daysTotal time for the multi-step sequence.
Key Reagents Indane, Succinic anhydride (B1165640), Aluminum chloride, Sodium borohydride (B1222165), p-Toluenesulfonic acidReadily available and relatively inexpensive reagents.
Scalability Potentially scalable to gram scaleFriedel-Crafts reactions and reductions are generally scalable.
Experimental Protocols: Key Stages of the Proposed Synthesis

Step 1: Friedel-Crafts Acylation of Indane

To a solution of indane in a suitable inert solvent such as dichloromethane, succinic anhydride is added. The mixture is cooled in an ice bath, and a Lewis acid catalyst, typically aluminum chloride, is added portionwise. The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography. The reaction is then quenched by the slow addition of water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the acylated product.

Step 2: Reduction of the Carboxylic Acid

The carboxylic acid obtained from the previous step is reduced to the corresponding alcohol. This can be achieved using a variety of reducing agents, such as lithium aluminum hydride or borane, in an appropriate solvent like tetrahydrofuran. The reaction is typically performed at room temperature and monitored for completion.

Step 3: Intramolecular Friedel-Crafts Acylation

The alcohol is first converted to the corresponding carboxylic acid via oxidation. This acid is then treated with a dehydrating agent, such as thionyl chloride, to form the acid chloride. The acid chloride, in the presence of a Lewis acid catalyst, undergoes an intramolecular Friedel-Crafts acylation to form the seven-membered ring ketone.

Step 4: Reduction and Dehydration

The tricyclic ketone is reduced to the corresponding alcohol using a reducing agent like sodium borohydride in an alcoholic solvent. The resulting alcohol is then dehydrated by heating with an acid catalyst, such as p-toluenesulfonic acid, to furnish the final cyclohepta[f]indene product. The crude product is then purified by column chromatography.

Mandatory Visualization: Workflow of the Proposed Synthetic Route

G A Indane B Friedel-Crafts Acylation (Succinic anhydride, AlCl3) A->B C Indane-5-propanoic acid B->C D Reduction (e.g., LiAlH4) C->D E 3-(Indan-5-yl)propan-1-ol D->E F Oxidation E->F G 3-(Indan-5-yl)propanoic acid F->G H Intramolecular Friedel-Crafts Acylation (1. SOCl2, 2. AlCl3) G->H I Tricyclic Ketone H->I J Reduction (NaBH4) I->J K Tricyclic Alcohol J->K L Dehydration (p-TsOH, heat) K->L M Cyclohepta[f]indene L->M

Caption: Proposed synthetic workflow for cyclohepta[f]indene.

Comparison with Alternative Strategies

While a detailed, data-driven comparison is not possible, it is valuable to consider other potential synthetic strategies that could be explored for the synthesis of cyclohepta[f]indene. These include:

  • [4+3] Cycloaddition Reactions: This is a powerful method for the construction of seven-membered rings. A potential disconnection for cyclohepta[f]indene would involve the reaction of an indene-based diene with a three-carbon component. The development of suitable dienes and dienophiles would be a key challenge.

  • Ring-Closing Metathesis (RCM): An indane scaffold functionalized with two terminal alkenes at the appropriate positions could undergo RCM to form the seven-membered ring. This approach offers the potential for high functional group tolerance.

  • Intramolecular Heck Reaction: A suitably substituted indene (B144670) derivative with a pendant haloalkene could undergo an intramolecular Heck reaction to form the fused seven-membered ring.

Each of these alternative strategies presents its own set of advantages and challenges in terms of substrate availability, reaction conditions, and potential yields.

Conclusion for Researchers

The synthesis of this compound and its isomers remains an open area for investigation. The lack of established synthetic routes in the public domain presents an opportunity for synthetic chemists to develop novel and efficient methods for the construction of this unique carbocyclic framework. The proposed intramolecular Friedel-Crafts acylation strategy, along with the considered alternatives, provides a conceptual starting point for researchers aiming to explore the synthesis and potential applications of this intriguing class of molecules. Further research and publication of detailed experimental data are necessary to enable a comprehensive and objective comparison of different synthetic approaches.

Cyclohepta[e]indene Derivatives Emerge as Potent Contenders in Cancer Therapy Benchmarking

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and drug development professionals now have access to a comprehensive comparison of novel cyclohepta[e]indene derivatives against established compounds in the field of oncology. This guide provides a detailed analysis of their performance as both Cyclin-Dependent Kinase 2 (CDK2) inhibitors and tubulin polymerization inhibitors, two critical targets in cancer therapy. The findings, supported by robust experimental data, position these emerging molecules as promising candidates for further preclinical and clinical investigation.

A recent study highlights the significant potential of cyclohepta[e]thieno[2,3-b]pyridine derivatives, a class of compounds structurally related to this compound, as highly potent and selective CDK2 inhibitors.[1][2][3][4] CDK2 is a key regulator of the cell cycle, and its inhibition is a validated strategy in cancer treatment. The study revealed that novel derivatives, specifically compounds 5 and 8b , demonstrated superior inhibitory activity against the CDK2/cyclin E1 complex compared to the well-established CDK inhibitor, roscovitine.[1][2][3][4]

In the realm of microtubule-targeting agents, indene-based compounds have been investigated as inhibitors of tubulin polymerization, a process essential for cell division.[5] While specific data on this compound derivatives targeting tubulin is still emerging, a study on analogous indene (B144670) structures provides valuable comparative insights. One such indene-based compound, 31 , was shown to inhibit tubulin polymerization, albeit with lower potency than the widely recognized inhibitor, combretastatin (B1194345) A-4 (CA-4).[5]

This guide synthesizes the available quantitative data, outlines the experimental methodologies used to generate these findings, and provides visual representations of the relevant signaling pathways and experimental workflows to aid in the understanding of the mechanism of action of these novel compounds.

Performance Against Existing Compounds: A Data-Driven Comparison

The efficacy of these novel this compound and related derivatives has been quantified through rigorous in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) and growth inhibition (GI50) values, providing a direct comparison with established therapeutic agents.

Table 1: CDK2/Cyclin E1 Inhibition
CompoundTargetIC50 (nM)Fold-Potency vs. RoscovitineReference
Compound 5 CDK2/Cyclin E13.92~0.5x[1][2][3][4]
Compound 8b CDK2/Cyclin E10.77~2.5x[1][2][3][4]
RoscovitineCDK2/Cyclin E11.941x[1][2][3][4]
Table 2: Tubulin Polymerization Inhibition
CompoundTargetIC50 (µM)Reference
Indene Analogue 31 Tubulin Polymerization11[5]
Combretastatin A-4 (CA-4)Tubulin Polymerization< 5[5]
Table 3: Antiproliferative Activity (GI50)
CompoundCell LineGI50 (µM)Reference
Compound 5 MDA-MB-468 (Breast Cancer)< 0.6[1][3][4]
Compound 8b MDA-MB-468 (Breast Cancer)< 0.6[1][3][4]

Understanding the Mechanism: Signaling Pathways and Experimental Workflows

The development of effective cancer therapeutics relies on a deep understanding of the molecular pathways they target. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by these compounds and the workflows of the experiments used to evaluate their efficacy.

CDK2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras GrowthFactor Growth Factor GrowthFactor->RTK PI3K PI3K Ras->PI3K Akt Akt PI3K->Akt CyclinD Cyclin D Akt->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb P E2F E2F Rb->E2F CyclinE Cyclin E E2F->CyclinE Transcription CDK2 CDK2 CyclinE->CDK2 G1_S_Transition G1/S Phase Transition CDK2->G1_S_Transition Cyclohepta_indene This compound Derivatives Cyclohepta_indene->CDK2 Inhibition

Caption: CDK2 Signaling Pathway and Inhibition.

Tubulin_Polymerization_Pathway TubulinDimers α/β-Tubulin Dimers Protofilament Protofilament Formation TubulinDimers->Protofilament Polymerization Microtubule Microtubule Protofilament->Microtubule MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle CellDivision Cell Division MitoticSpindle->CellDivision Indene_Derivatives Indene Derivatives Indene_Derivatives->TubulinDimers Inhibition

Caption: Tubulin Polymerization and Inhibition.

Experimental_Workflow_CDK2 Start Start: Compound Synthesis KinaseAssay CDK2/Cyclin E1 Kinase Assay Start->KinaseAssay CellCulture Cancer Cell Line Culture Start->CellCulture IC50 Determine IC50 Values KinaseAssay->IC50 DataAnalysis Data Analysis and Comparison IC50->DataAnalysis CellCycle Cell Cycle Analysis (Flow Cytometry) CellCulture->CellCycle Apoptosis Apoptosis Assay (Annexin V-FITC) CellCulture->Apoptosis CellCycle->DataAnalysis Apoptosis->DataAnalysis

Caption: Experimental Workflow for CDK2 Inhibitor Evaluation.

Detailed Experimental Protocols

To ensure the reproducibility and transparency of the presented data, detailed methodologies for the key experiments are provided below.

CDK2/Cyclin E1 Inhibition Assay

The inhibitory activity of the cyclohepta[e]thieno[2,3-b]pyridine derivatives against CDK2/cyclin E1 was determined using the ADP-Glo™ Kinase Assay. This luminescent assay measures the amount of ADP produced during the kinase reaction.

  • Reagent Preparation: The CDK2/cyclin E1 enzyme, substrate (Histone H1), ATP, and test compounds were diluted in a kinase buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

  • Reaction Setup: In a 384-well plate, 1 µL of the test compound or DMSO (vehicle control) was added, followed by 2 µL of the diluted CDK2/cyclin E1 enzyme. The reaction was initiated by adding 2 µL of the substrate/ATP mixture.

  • Incubation: The reaction plate was incubated at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition: 5 µL of ADP-Glo™ Reagent was added to each well to stop the kinase reaction and deplete the remaining ATP. The plate was then incubated for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: 10 µL of Kinase Detection Reagent was added to each well to convert the generated ADP to ATP, which is then used by luciferase to produce a luminescent signal. The plate was incubated for 30 minutes at room temperature.

  • Luminescence Measurement: The luminescence was recorded using a plate reader. The IC50 values were calculated from the dose-response curves.

Tubulin Polymerization Assay

The inhibitory effect of the indene analogue on tubulin polymerization was assessed by monitoring the increase in turbidity (light scattering) as tubulin dimers polymerize into microtubules.

  • Reagent Preparation: Purified bovine tubulin was reconstituted in a general tubulin buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) supplemented with 1 mM GTP and 10% glycerol. The test compounds were dissolved in an appropriate solvent.

  • Reaction Setup: The assay was performed in a 96-well plate. A solution of the test compound at various concentrations was pre-warmed to 37°C.

  • Initiation of Polymerization: The tubulin solution was added to the wells containing the test compound, and the plate was immediately placed in a spectrophotometer pre-warmed to 37°C.

  • Data Acquisition: The absorbance at 340 nm was measured every minute for 60 minutes to monitor the kinetics of tubulin polymerization.

  • Data Analysis: The IC50 value, representing the concentration of the compound that inhibits tubulin polymerization by 50%, was determined by analyzing the polymerization curves.

Cell Cycle Analysis

The effect of the CDK2 inhibitors on the cell cycle distribution was analyzed using flow cytometry.

  • Cell Treatment: MDA-MB-468 breast cancer cells were seeded and treated with the test compounds at their GI50 concentrations for a specified period.

  • Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: The fixed cells were washed and then stained with a solution containing propidium (B1200493) iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence intensity is proportional to the DNA content.

  • Flow Cytometry: The stained cells were analyzed using a flow cytometer. The distribution of cells in the G1, S, and G2/M phases of the cell cycle was determined based on their DNA content.

  • Data Analysis: The percentage of cells in each phase of the cell cycle was quantified to determine the effect of the compounds on cell cycle progression. The study found that compounds 5 and 8b caused a significant G1 phase arrest in MDA-MB-468 cells.[3][4]

Conclusion

The presented data strongly suggests that this compound derivatives and their structural analogues are a promising new class of anticancer agents. The cyclohepta[e]thieno[2,3-b]pyridine derivatives, in particular, have demonstrated exceptional potency as CDK2 inhibitors, surpassing the activity of the established compound roscovitine. While further investigation into this compound derivatives as tubulin polymerization inhibitors is warranted, the initial findings on related indene structures are encouraging. The detailed experimental protocols and pathway diagrams provided in this guide offer a valuable resource for researchers and drug development professionals seeking to build upon these findings and accelerate the translation of these promising compounds into novel cancer therapies.

References

Comparative Kinetic Analysis of Cyclohepta[e]indene Reactions: A Proposed Framework

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The cyclohepta[e]indene ring system, a fascinating fusion of cycloheptatriene (B165957) and indene (B144670) moieties, presents a unique scaffold for potential applications in materials science and medicinal chemistry. However, a comprehensive understanding of its reaction kinetics remains a significant gap in the current literature. This guide addresses the scarcity of experimental data by proposing a framework for comparative kinetic studies. We outline detailed, albeit hypothetical, experimental protocols, present a conceptual workflow for a combined experimental and computational investigation, and offer a qualitative comparison of the expected reactivity of this compound with related, better-understood aromatic systems.

Introduction: The Unexplored Kinetic Landscape of this compound

This compound is a non-benzenoid aromatic hydrocarbon that incorporates the electron-rich seven-membered ring of azulene (B44059) and the reactive five-membered ring of indene. This unique electronic and structural combination suggests a rich and complex reactivity profile. Despite its potential, to date, there is a notable absence of published experimental kinetic studies specifically focused on this molecule. Understanding the rates and mechanisms of reactions involving this compound is crucial for its potential application in areas such as organic electronics and as a building block in the synthesis of novel therapeutic agents.

This guide aims to provide researchers with a foundational framework for initiating kinetic investigations into this compound reactions. We will draw parallels with the known reactivity of azulene and indene to predict the kinetic behavior of this compound and propose robust experimental and computational methodologies to validate these hypotheses.

Proposed Experimental Protocols for Kinetic Analysis

The following protocols are presented as a guide for researchers seeking to perform comparative kinetic studies on this compound and its derivatives. These methods are standard in physical organic chemistry for determining reaction rates and elucidating mechanisms.

General Protocol for UV-Vis Spectrophotometric Kinetic Analysis

This method is suitable for reactions that involve a change in the chromophore of the system, which is highly likely for reactions involving the extended π-system of this compound.

  • Preparation of Reactant Solutions:

    • Prepare a stock solution of this compound of known concentration (e.g., 1 x 10⁻³ M) in a suitable solvent (e.g., acetonitrile, dichloromethane). The solvent should be transparent in the spectral region of interest.

    • Prepare a stock solution of the reacting partner (e.g., a dienophile for a cycloaddition reaction or an electrophile for a substitution reaction) at a concentration at least 10-fold higher than that of this compound to ensure pseudo-first-order conditions.

  • Data Acquisition:

    • Equilibrate both reactant solutions to the desired reaction temperature in a thermostated water bath.

    • Initiate the reaction by rapidly mixing the two solutions in a cuvette placed within a temperature-controlled UV-Vis spectrophotometer.

    • Record the change in absorbance at a wavelength where the change between reactants and products is maximal. The wavelength should be chosen based on a preliminary spectral scan of the reactants and, if possible, the product.

    • Monitor the absorbance change over time until the reaction is at least 95% complete.

  • Data Analysis:

    • For a pseudo-first-order reaction, the natural logarithm of the absorbance (or absorbance difference) versus time will be linear.

    • The slope of this line will be equal to the negative of the pseudo-first-order rate constant, kobs.

    • The second-order rate constant, k2, can be determined by dividing kobs by the concentration of the reactant in excess.

    • Repeat the experiment at different temperatures to determine the activation parameters (Arrhenius equation).

Protocol for NMR Spectroscopic Kinetic Analysis

This method is useful for reactions that are too slow for UV-Vis spectrophotometry or where multiple species are present in equilibrium.

  • Sample Preparation:

    • In an NMR tube, dissolve a known concentration of this compound and an internal standard in a deuterated solvent.

    • Acquire an initial spectrum to establish the chemical shifts and integrals of the reactant peaks.

    • Add a known concentration of the second reactant to the NMR tube to initiate the reaction.

  • Data Acquisition:

    • Place the NMR tube in the spectrometer, which has been pre-heated or pre-cooled to the desired reaction temperature.

    • Acquire spectra at regular time intervals.

  • Data Analysis:

    • Determine the concentration of the reactants and products at each time point by integrating their characteristic peaks relative to the internal standard.

    • Plot the concentration of the limiting reactant versus time and fit the data to the appropriate integrated rate law (e.g., first-order, second-order) to determine the rate constant.

Conceptual Workflow for a Comprehensive Kinetic Study

A robust investigation into the kinetics of this compound reactions would ideally combine experimental measurements with computational modeling to provide a deeper mechanistic insight.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow cluster_output Final Output exp_start Synthesis & Purification of this compound exp_reaction Reaction with Selected Reagents (e.g., Electrophiles, Dienophiles) exp_start->exp_reaction exp_kinetic Kinetic Monitoring (UV-Vis, NMR) exp_reaction->exp_kinetic exp_product Product Isolation & Characterization (NMR, MS) exp_reaction->exp_product exp_data Determination of Rate Constants & Activation Parameters exp_kinetic->exp_data comp_start DFT Calculations of Reactant & Product Structures exp_product->comp_start Inform Model comp_rate Prediction of Rate Constants (TST, RRKM theory) exp_data->comp_rate Comparison & Refinement output Elucidated Reaction Mechanism & Comparative Reactivity Profile exp_data->output comp_ts Transition State Searching (e.g., QST2, QST3) comp_start->comp_ts comp_irc Intrinsic Reaction Coordinate (IRC) Calculation comp_ts->comp_irc comp_energy Calculation of Activation Energies & Reaction Enthalpies comp_ts->comp_energy comp_energy->comp_rate comp_rate->output

Caption: A proposed integrated experimental and computational workflow for the kinetic and mechanistic study of this compound reactions.

Comparative Reactivity: A Qualitative Assessment

In the absence of quantitative data, we can make educated predictions about the kinetic behavior of this compound by comparing it to its structural relatives, azulene and indene.

Feature ComparisonAzuleneIndeneThis compound (Predicted)
Dominant Reactivity Electrophilic substitution at the 1- and 3-positions of the five-membered ring.Polymerization, cycloadditions, and reactions at the allylic positions.A combination of both: electrophilic substitution on the five-membered ring and pericyclic reactions involving the seven-membered ring.
Relative Rate of Electrophilic Aromatic Substitution High, due to the high electron density in the five-membered ring.Lower than azulene, as the π-system is less polarized.Expected to be high, similar to or slightly less than azulene, due to the influence of the fused seven-membered ring.
Susceptibility to Cycloaddition Reactions Can undergo cycloadditions, but less readily than typical polyenes.Readily undergoes Diels-Alder reactions.The cycloheptatriene portion is predicted to be reactive in cycloaddition reactions, potentially at a rate comparable to other cyclic polyenes.
Kinetic vs. Thermodynamic Control Often subject to kinetic control, leading to substitution at the 1-position.Reactions can be influenced by both kinetic and thermodynamic factors.Complex interplay expected. The initial site of attack may be kinetically favored, but rearrangements to more stable products are possible.

Conclusion and Future Outlook

The field of this compound chemistry is ripe for exploration, particularly in the realm of reaction kinetics. The proposed experimental and computational framework provides a clear path forward for researchers to begin to quantify the reactivity of this intriguing molecule. By systematically investigating its reactions, we can unlock its potential for the development of novel functional materials and complex molecular architectures. The comparative data generated from such studies will be invaluable to the broader community of organic and medicinal chemists.

Assessing the Reproducibility of Cyclohepta[e]indene Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the reproducibility of a synthetic pathway is a cornerstone of reliable and scalable production. This guide provides a comparative analysis of the synthesis of cyclohepta[e]indene, a complex fused-ring system with potential applications in materials science and medicinal chemistry. Due to the scarcity of direct protocols for "this compound," this guide focuses on the synthesis of its more consistently named isomer, indeno[2,1-a]azulene, for which reproducible synthetic data is available.

The primary and most successfully reported method for the synthesis of the indeno[2,1-a]azulene core is the [8+2] cycloaddition reaction. This approach involves the reaction of a 2H-cyclohepta[b]furan-2-one derivative with an enamine generated from 1-indanone (B140024). This method has been shown to be effective, with reported yields varying based on the specific reagents and conditions employed.

Comparison of Synthetic Protocols

The following table summarizes quantitative data from reported syntheses of indeno[2,1-a]azulene and related cyclohepta-fused systems. It is important to note that direct comparisons are limited by the variability in substrates and reaction conditions across different studies.

MethodStarting MaterialsKey Reagents/CatalystsSolventReaction TimeTemperatureYieldCitation(s)
[8+2] Cycloaddition 2H-cyclohepta[b]furan-2-one, 1-indanone, pyrrolidineNoneEthanol1 hourReflux93%[1]
[8+2] Cycloaddition 3-cyano-2H-cyclohepta[b]furan-2-one, 1-indanone, morpholineNoneEthanolNot specifiedReflux20%[1]
(4+3) Cycloaddition 2-Vinylindoles, α-bromoketonesDIPEA, TFEToluene2-3 hoursRoom Temp.Good to excellent[2]
Tandem Cyclopropanation/Cope Rearrangement Allyl vinyldiazoacetatesRh₂(S-DOSP)₄Not specifiedNot specifiedNot specifiedVariable[3]

Note: The (4+3) cycloaddition and the tandem cyclopropanation/Cope rearrangement are presented as alternative strategies for the formation of cycloheptadiene-containing fused systems. While not directly applied to indeno[2,1-a]azulene in the cited literature, they represent plausible, albeit less direct, alternative synthetic routes that could be explored.

Experimental Protocols

Primary Method: [8+2] Cycloaddition for Indeno[2,1-a]azulene

This protocol is based on the successful synthesis of indeno[2,1-a]azulene with high yield.[1]

Materials:

  • 2H-cyclohepta[b]furan-2-one

  • 1-Indanone

  • Pyrrolidine

  • Ethanol

Procedure:

  • An enamine is prepared in situ from 1-indanone and pyrrolidine.

  • 2H-cyclohepta[b]furan-2-one is added to the enamine solution in ethanol.

  • The reaction mixture is heated to reflux for 1 hour.

  • The product, indeno[2,1-a]azulene, is isolated and purified using standard techniques (e.g., chromatography).

Reproducibility Assessment Workflow

The reproducibility of a chemical synthesis is a critical factor for its practical application. The following diagram illustrates a logical workflow for assessing the reproducibility of a given synthetic protocol.

G Workflow for Assessing Synthesis Reproducibility A Define Synthetic Protocol B Source Reagents and Equipment A->B C Perform Initial Synthesis B->C D Analyze Product and Yield C->D E Compare with Reported Data D->E F Reproducible? E->F G Document and Standardize F->G Yes H Troubleshoot and Optimize F->H No I Identify Deviations H->I J Modify Protocol I->J J->C G [8+2] Cycloaddition Pathway for Indeno[2,1-a]azulene Synthesis cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product A 1-Indanone D Enamine Formation A->D B Pyrrolidine B->D C 2H-cyclohepta[b]furan-2-one E [8+2] Cycloaddition C->E D->E F Intermediate Adduct E->F G Indeno[2,1-a]azulene F->G Aromatization

References

Safety Operating Guide

Prudent Disposal of Cyclohepta[e]indene: A Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Cyclohepta[e]indene was identified. This guidance is based on general procedures for the disposal of polycyclic aromatic hydrocarbons (PAHs), a class of compounds to which this compound belongs. Researchers must consult with their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and adhere to all local, state, and federal regulations.

Hazard Assessment and Data Summary

Given the absence of a dedicated SDS for this compound, the following table summarizes the general hazards associated with polycyclic aromatic hydrocarbons. This information should be considered as a proxy and used to inform safe handling and disposal practices.

Hazard CategoryGeneral Hazards Associated with Polycyclic Aromatic Hydrocarbons (PAHs)
Physical Hazards May be flammable liquids or combustible solids. Vapor/air mixtures can be explosive with intense warming.[1]
Health Hazards Can be toxic if swallowed or in contact with skin, cause skin and eye irritation, and may cause respiratory irritation.[2] Some PAHs are known or suspected carcinogens. May be fatal if swallowed and enters airways.[1]
Environmental Hazards Harmful to aquatic life with long-lasting effects.[2] PAHs are persistent in the environment.[3]

Experimental Protocols for Disposal

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. The following protocols provide a general framework for its disposal.

1. Waste Identification and Segregation:

  • Waste Stream: Designate a specific, labeled hazardous waste container for this compound and any materials contaminated with it (e.g., gloves, absorbent pads, glassware).

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable," "Toxic").

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department. Incompatible materials can lead to dangerous reactions.

2. Spill and Decontamination Procedures:

  • In the event of a spill, evacuate the immediate area and alert your laboratory supervisor and EHS department.

  • For small spills, if trained to do so, use an inert absorbent material (e.g., sand, diatomite) to contain the spill.

  • Collect the absorbent material using non-sparking tools and place it in the designated hazardous waste container.

  • Decontaminate the spill area with a suitable solvent (consult with your EHS department for an appropriate choice) and collect the decontamination materials as hazardous waste.

3. Final Disposal:

  • Approved Waste Disposal Plant: The primary and only acceptable method for the final disposal of this compound is through an approved waste disposal plant.[2][4]

  • Incineration: High-temperature incineration in a rotary kiln is a common and effective method for the destruction of PAHs.[5]

  • Landfill: Do not dispose of this chemical in a landfill. The Resource Conservation and Recovery Act (RCRA) lists PAHs as constituents for groundwater monitoring and has restrictions on their land disposal.[5]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

start Start: this compound Waste Generated is_contaminated Is material contaminated with this compound? start->is_contaminated waste_container Place in a designated, labeled hazardous waste container is_contaminated->waste_container Yes consult_ehs Consult Institutional EHS for Pickup and Final Disposal waste_container->consult_ehs incineration High-Temperature Incineration at an Approved Facility consult_ehs->incineration end End: Proper Disposal Complete incineration->end

References

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